Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165744-14-9 | |
| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate: A Key Agrochemical Intermediate
Executive Summary
This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This pyrazole derivative is a critical building block in the manufacturing of advanced agrochemicals, most notably as a key intermediate for the insecticide Tolfenpyrad. The guide is structured to provide researchers, chemists, and process development scientists with not only a step-by-step protocol but also the underlying mechanistic rationale for each procedural choice. We will explore a robust and efficient two-step synthetic pathway, beginning with the formation of a key β-diketoester intermediate, followed by a regioselective cyclocondensation reaction. The presented protocol is designed for reproducibility, scalability, and high purity of the final product.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in modern chemistry, demonstrating a wide spectrum of biological activities. Its unique electronic properties and structural versatility have made it a cornerstone in the design of pharmaceuticals and agrochemicals. The seminal method for constructing this heterocycle, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains a highly effective strategy.[1][2]
This compound is a prime example of a high-value pyrazole intermediate. Its specific substitution pattern is tailor-made for its role as a precursor to potent insecticides.[3] This guide focuses on a logical and field-proven synthetic approach, emphasizing the chemical principles that ensure a high-yield, regioselective outcome.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and industrially viable approach to this compound is through the cyclocondensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine. This strategy is outlined in the retrosynthetic analysis below.
The retrosynthetic disconnection of the target molecule across the N1-C5 and N2-C3 bonds points directly to methylhydrazine and a 1,3-dicarbonyl compound, specifically Ethyl 2,4-dioxohexanoate .[4][5] This diketoester can, in turn, be synthesized via a Claisen condensation between diethyl oxalate and 2-butanone.[6] This two-step approach is advantageous due to the accessibility of the starting materials and the reliability of the transformations.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocols & Mechanistic Discussion
This section details the two core experimental stages of the synthesis, complete with quantitative data and an explanation of the underlying chemical principles.
Part A: Synthesis of Ethyl 2,4-dioxohexanoate via Claisen Condensation
The first critical step is the base-mediated Claisen condensation to form the 1,3-dicarbonyl precursor. Sodium ethoxide is used as the base to deprotonate the α-carbon of 2-butanone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.
Table 1: Reagents for Ethyl 2,4-dioxohexanoate Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Role |
| 2-Butanone | 72.11 | 1.0 | 72.1 g (89.6 mL) | Nucleophile Precursor |
| Diethyl Oxalate | 146.14 | 1.1 | 160.8 g (148.7 mL) | Electrophile |
| Sodium Ethoxide | 68.05 | 1.1 | 74.9 g | Base |
| Anhydrous Ethanol | 46.07 | - | 500 mL | Solvent |
| Hydrochloric Acid (6M) | 36.46 | - | As needed | Neutralization |
Step-by-Step Protocol:
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert nitrogen atmosphere.
-
Base Preparation: Add 500 mL of anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide (68 g) with stirring. Heat the mixture to reflux for 30 minutes to ensure complete dissolution.[6]
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5°C using an ice bath. Add 2-butanone (72.1 g) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Condensation: To the resulting slurry, add diethyl oxalate (160.8 g) dropwise over 1 hour, again keeping the temperature between 0-5°C.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction mixture will become a thick, yellowish slurry.
-
Workup: Cool the mixture back to 0°C and slowly add 6M hydrochloric acid with vigorous stirring until the pH is acidic (pH ~2-3), dissolving the solid precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, Ethyl 2,4-dioxohexanoate, is a yellowish oil that can be purified further by vacuum distillation if necessary, though it is often of sufficient purity for the subsequent step.
Part B: Synthesis of this compound
This step involves the cyclocondensation of the prepared diketoester with methylhydrazine. The reaction's success hinges on controlling the regioselectivity of the cyclization.
Mechanism and Regioselectivity:
The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can potentially yield two regioisomers. In the case of Ethyl 2,4-dioxohexanoate and methylhydrazine, the desired product has the methyl group on the nitrogen adjacent to the carbon bearing the ethyl group (N1 position).
-
Tautomerism: Ethyl 2,4-dioxohexanoate exists in equilibrium with its enol forms.
-
Initial Nucleophilic Attack: Methylhydrazine has two nitrogen atoms. The terminal -NH₂ group is more nucleophilic and less sterically hindered than the -NHMe group. This -NH₂ group will preferentially attack the more electrophilic carbonyl carbon. In the diketoester, the C4 ketone is more electrophilic than the C2 ketone, which is conjugated with the ester group.
-
Condensation & Cyclization: The initial attack at C4 leads to a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl (C2), followed by dehydration, yields the pyrazole ring. This pathway selectively forms the 5-ethyl-1-methyl isomer over the 3-ethyl-1-methyl alternative.[7]
Caption: Key steps in the cyclocondensation reaction.
Table 2: Reagents for Pyrazole Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Role |
| Ethyl 2,4-dioxohexanoate | 172.18 | 0.5 | 86.1 g | Dicarbonyl Precursor |
| Methylhydrazine | 46.07 | 0.55 | 25.3 g (29.1 mL) | Nitrogen Source |
| Ethanol | 46.07 | - | 400 mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | - | 1 mL | Catalyst |
Step-by-Step Protocol:
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, dissolve Ethyl 2,4-dioxohexanoate (86.1 g) in ethanol (400 mL).
-
Catalyst: Add a catalytic amount of glacial acetic acid (1 mL) to the solution. This mildly acidic condition facilitates the condensation and dehydration steps.
-
Addition of Hydrazine: Heat the solution to a gentle reflux. Add methylhydrazine (25.3 g) dropwise from the addition funnel over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketoester is consumed.
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: To the resulting oily residue, add 200 mL of water and 200 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (1 x 100 mL) to remove residual acetic acid, followed by brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow or light brown oil. Further purification can be achieved via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound. The expected yield is typically in the range of 80-90%.
Conclusion
The synthesis of this compound is efficiently achieved through a reliable two-step sequence involving a Claisen condensation followed by a regioselective Knorr pyrazole synthesis. The causality of the experimental design, particularly the control of regioselectivity through the inherent electronic properties of the Ethyl 2,4-dioxohexanoate intermediate, makes this a robust and high-yielding pathway. This guide provides the necessary detail for researchers and development professionals to successfully replicate and scale this important transformation, enabling the production of a key intermediate for the agrochemical industry.
References
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E. M. Devoe-Holzer, M. A. Weidner, and J. M. Holzer. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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A. M. El-Sayed, et al. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available at: [Link]
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Chemchart. Ethyl 2,4-dioxohexanoate (13246-52-1). Chemchart. Available at: [Link]
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A. A. El-Gamal, et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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D. J. C. Constable, et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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PubChem. Ethyl-2,4-dioxohexanoate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents (CN103508959A).
- Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents (CN103524535A).
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An In-depth Technical Guide to the Characterization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] This has led to their incorporation into numerous commercially successful drugs. The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Ethyl 5-methyl-1H-pyrazole-3-carboxylate serves as a key building block in the synthesis of more complex bioactive molecules.[4] A thorough understanding of its synthesis and characterization is therefore crucial for any research program involving this important class of compounds.
Synthesis and Purification
The synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is typically achieved through the condensation of a β-dicarbonyl compound with hydrazine. A common and effective method involves the reaction of ethyl 2,4-dioxovalerate with hydrazine monohydrate.[5]
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate[5]
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (e.g., 100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, typically a white to off-white solid, can be used in subsequent steps without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure sample.
Synthesis Workflow
Caption: Synthetic workflow for Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Structural Elucidation
The definitive identification and characterization of Ethyl 5-methyl-1H-pyrazole-3-carboxylate rely on a combination of spectroscopic techniques.
Molecular Structure
Caption: Structure of Ethyl 5-methyl-1H-pyrazole-3-carboxylate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For Ethyl 5-methyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR are essential.
¹H NMR Spectral Data [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.55 | s | 1H | H4 (pyrazole ring) |
| ~4.34 | q | 2H | -O-CH₂ -CH₃ |
| ~2.35 | s | 3H | -CH₃ (at C5) |
| ~1.33 | t | 3H | -O-CH₂-CH₃ |
Interpretation:
-
The singlet at ~6.55 ppm is characteristic of the proton on the C4 position of the pyrazole ring.
-
The quartet at ~4.34 ppm and the triplet at ~1.33 ppm are indicative of an ethyl ester group. The quartet arises from the methylene protons being coupled to the methyl protons, and the triplet arises from the methyl protons being coupled to the methylene protons.
-
The singlet at ~2.35 ppm corresponds to the three protons of the methyl group attached to the C5 position of the pyrazole ring.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (ester) |
| ~148 | C5 (pyrazole ring) |
| ~140 | C3 (pyrazole ring) |
| ~107 | C4 (pyrazole ring) |
| ~60 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
| ~11 | -CH₃ (at C5) |
Interpretation:
-
The downfield signal at ~163 ppm is characteristic of the carbonyl carbon of the ester group.
-
The signals for the pyrazole ring carbons (C3, C4, and C5) appear in the aromatic region.
-
The two signals in the upfield region correspond to the ethyl group carbons, and the signal at ~11 ppm is for the methyl group carbon at the C5 position.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Characteristic IR Absorption Bands [6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Broad | N-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1570 | Medium | C=N stretch (pyrazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
The broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.
-
The strong, sharp peak around 1720 cm⁻¹ is a clear indication of the carbonyl group of the ethyl ester.
-
Absorptions corresponding to C-H, C=N, and C-O stretching further confirm the presence of the alkyl and pyrazole functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data [7]
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular ion) |
| 126 | [M - C₂H₄]⁺ |
| 109 | [M - OC₂H₅]⁺ |
Interpretation:
-
The molecular ion peak at m/z 154 confirms the molecular weight of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂).[7]
-
Common fragmentation patterns for ethyl esters include the loss of ethylene (28 Da) and the ethoxy radical (45 Da).
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is presented below.
Table of Physicochemical Properties [8]
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 4027-57-0 |
Chemical Reactivity
The chemical reactivity of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is dictated by the pyrazole ring and the ethyl ester functionality.
-
N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce further diversity.[9]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid.[10] This carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives.
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position.
-
Condensation Reactions: The active methyl group at C5 can potentially participate in condensation reactions.
Reaction Pathway: Ester Hydrolysis
Sources
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Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3] This is largely due to the pyrazole's unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for molecular design.[4] The molecule this compound is a specific exemplar of this class, featuring key substituents that make it a valuable building block for further chemical exploration. The N-methylation at position 1 prevents tautomerism, providing a fixed substitution pattern, while the ethyl ester at position 3 serves as a crucial handle for derivatization. The ethyl group at position 5 further modulates the compound's lipophilicity and steric profile.
This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₄N₂O₂ | (Self-derived) |
| Molecular Weight | 182.22 g/mol | [5] |
| CAS Number | Not available | - |
| Canonical SMILES | CCCN1N=C(C=C1CC)C(=O)OCC | (Self-derived) |
| XLogP3 (Predicted) | 1.5 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
Note: Predicted values are based on the isomeric compound ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate as a close structural analogue.
Synthesis Methodology: A Regioselective Approach
The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being among the most reliable methods.[4] For this compound, a logical and efficient approach involves the cyclocondensation of a β-dicarbonyl compound with methylhydrazine. This reaction is highly regioselective due to the differential reactivity of the carbonyl groups in the β-ketoester starting material.
The causality behind this choice rests on the predictability of the reaction. The more nucleophilic nitrogen of methylhydrazine preferentially attacks the more electrophilic ketone carbonyl, while the less nucleophilic nitrogen attacks the ester-activated carbonyl, leading to the desired 1,5-disubstituted pyrazole isomer after dehydration.
Proposed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental data for this specific molecule is not publicly available, we can reliably predict its spectral characteristics based on closely related analogues like ethyl 5-methyl-1H-pyrazole-3-carboxylate.[6][7][8]
| Technique | Predicted Signature Features |
| ¹H NMR | δ (ppm): ~6.6 (s, 1H, pyrazole-H), ~4.3 (q, 2H, O-CH₂), ~4.0 (s, 3H, N-CH₃), ~2.7 (q, 2H, pyrazole-CH₂), ~1.4 (t, 3H, O-CH₂-CH₃), ~1.2 (t, 3H, pyrazole-CH₂-CH₃). |
| ¹³C NMR | δ (ppm): ~162 (C=O), ~148 (C5), ~140 (C3), ~108 (C4), ~61 (O-CH₂), ~38 (N-CH₃), ~22 (pyrazole-CH₂), ~14 (O-CH₂-CH₃), ~13 (pyrazole-CH₂-CH₃). |
| IR (cm⁻¹) | ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1550 (C=N stretch), ~1250 (C-O stretch). |
| Mass Spec (EI) | m/z: 182 (M⁺), fragments corresponding to loss of -OCH₂CH₃ (m/z 137) and subsequent loss of CO (m/z 109). |
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is primarily centered around the ethyl ester functionality, which provides a gateway for extensive derivatization—a critical aspect for drug development and materials science.[9]
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH in a water/methanol mixture) to yield the corresponding 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a pivotal intermediate, often exhibiting different solubility and biological activity profiles compared to the parent ester.
-
Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride using thionyl chloride or oxalyl chloride) and subsequently reacted with a wide range of primary or secondary amines.[9] This amide coupling reaction is one of the most powerful tools in medicinal chemistry for building molecular diversity and exploring structure-activity relationships (SAR).
-
Ring Reactivity: The pyrazole ring itself is relatively stable and aromatic.[1] Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position.[2] However, the C4 position in this molecule is already substituted with a proton, making it susceptible to attack under forcing conditions. The electron-withdrawing nature of the carboxylate group at C3 deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole.
Caption: Key derivatization pathways for the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole-3-carboxylate motif is a privileged scaffold in drug design. Its derivatives are integral to numerous clinically significant drugs, most notably as selective COX-2 inhibitors like Celecoxib.[4]
-
Pharmacophore Scaffolding: The rigid, planar structure of the pyrazole ring serves as an excellent scaffold to orient functional groups in precise three-dimensional space, enabling targeted interactions with biological macromolecules like enzymes and receptors.
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or amide-containing structures to improve pharmacokinetic properties such as metabolic stability or cell permeability.[4]
-
Antimicrobial and Anticancer Potential: Numerous studies have demonstrated that 1,5-disubstituted pyrazole-3-carboxylates possess significant antimicrobial and anticancer activities.[3][10] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of new chemical entities (NCEs) in these therapeutic areas. The ester allows for the introduction of diverse side chains that can be tailored to fit the binding pockets of specific targets.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a versatile building block in research and development. Its well-defined synthesis, predictable spectroscopic signature, and, most importantly, the reactive handle provided by the C3-ester function make it an ideal starting material for constructing libraries of novel compounds. For scientists in drug discovery, this molecule offers a validated scaffold with a high probability of yielding derivatives with potent and selective biological activity.
References
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Fathima, S. S., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M829. [Link]
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Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 104. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]
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IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
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Mengeş, N., & Bildirici, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
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ResearchGate. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]
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Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
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SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. [Link]
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National Center for Biotechnology Information. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem Compound Database. [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. NIST WebBook. [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum. NIST WebBook. [Link]
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Gomha, S. M., et al. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]
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PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com. [Link]
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Kamal, A., et al. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Spectroscopic Characterization of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate: A Predictive and Comparative Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the expected spectroscopic characteristics of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. As of the latest literature review, experimental spectroscopic data for this specific pyrazole derivative is not publicly available. Therefore, this document leverages a predictive and comparative approach, drawing upon established principles of spectroscopic analysis and available data from its close structural isomers, primarily Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate and Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. This guide is intended to serve as a robust reference for researchers engaged in the synthesis, identification, or quality control of this compound, offering a comprehensive theoretical framework for its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction: The Significance of Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise substitution pattern on the pyrazole ring is critical in determining the pharmacological profile of these compounds. This compound represents a specific scaffold with potential for further functionalization in drug discovery programs. Accurate structural elucidation through spectroscopic methods is a fundamental prerequisite for any meaningful research and development in this area.
This guide provides a detailed protocol and interpretation of the expected spectroscopic data for the title compound, addressing the current gap in available experimental information.
Molecular Structure and Isomeric Considerations
The structural formula of this compound is presented below. It is crucial to distinguish this molecule from its isomers, as their spectroscopic properties will exhibit subtle but significant differences.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.
Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.
Predicted IR Spectral Data
The predicted IR spectrum will be characterized by several key absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2980-2850 | C-H stretch | Alkyl (CH₃, CH₂) | Characteristic stretching vibrations of the ethyl and methyl groups. |
| ~1720-1700 | C=O stretch | Ester | A strong absorption band due to the carbonyl group of the ethyl ester. |
| ~1550-1450 | C=N and C=C stretch | Pyrazole ring | Aromatic ring stretching vibrations. |
| ~1250-1150 | C-O stretch | Ester | Asymmetric C-O-C stretching of the ester group. |
| ~1100-1000 | C-N stretch | Pyrazole ring | Stretching vibrations of the carbon-nitrogen bonds in the ring. |
Table 3: Predicted key IR absorption bands for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.
Experimental Protocol for MS Data Acquisition
Figure 4: General workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectral Data
The molecular formula of this compound is C₁₀H₁₆N₂O₂. The predicted mass spectral data is as follows:
-
Molecular Weight: 196.25 g/mol
-
Predicted Molecular Ion Peak [M+H]⁺: m/z 197.1285 (for high-resolution mass spectrometry)
Predicted Fragmentation Pattern:
The molecule is expected to fragment at the ester and ethyl substituents. Key predicted fragments include:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group from the ester (-CH₂CH₃): [M - 29]⁺
-
Loss of the ethyl group from the pyrazole ring (-CH₂CH₃): [M - 29]⁺
-
Decarboxylation (-CO₂): [M - 44]⁺ (less common in ESI)
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and comparative data from its isomers, this document offers a detailed roadmap for researchers working with this compound. The provided protocols and predicted data tables serve as a valuable resource for the synthesis, purification, and structural confirmation of this and related pyrazole derivatives. It is anticipated that this guide will facilitate future research in this area, and it is hoped that experimental data for this compound will become available to validate these predictions.
References
As this guide is predictive, direct literature for the spectroscopic data of the title compound is not available. The principles and general data for pyrazole derivatives are based on foundational knowledge in organic spectroscopy and information from chemical databases for related compounds. For general information on the spectroscopy of pyrazole derivatives, the following resources are recommended:
-
PubChem Compound Database. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Technical Guide to the Biological Activity of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate Derivatives
Abstract
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, serving as a privileged scaffold in both pharmaceutical and agrochemical development. Its derivatives are known to exhibit a vast array of biological activities, including insecticidal, herbicidal, fungicidal, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth exploration of the biological activities associated with a specific, yet representative, class of pyrazole derivatives: those derived from the Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate core. We will dissect the synthetic rationale, explore the diverse bioactivities through the lens of structure-activity relationships (SAR), and present detailed experimental protocols relevant to their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrazole scaffold for the discovery of novel bioactive agents.
Introduction: The Pyrazole Scaffold in Modern Drug & Agrochemical Discovery
Heterocyclic compounds form the backbone of a significant portion of all known bioactive molecules, and among them, the pyrazole ring system is particularly prominent.[2] This five-membered aromatic ring containing two adjacent nitrogen atoms offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. The ability to readily functionalize the pyrazole core at multiple positions (N1, C3, C4, and C5) allows for precise tuning of its steric and electronic profile, making it an ideal template for lead optimization in discovery campaigns.[1]
Compounds featuring the pyrazole moiety have been successfully commercialized as insecticides, fungicides, and herbicides, demonstrating their real-world efficacy.[1][4] The core subject of this guide, This compound , represents a synthetically tractable starting point for creating diverse libraries of derivatives. Its key features—an N-methyl group, a C3-ethyl ester for further modification (e.g., into amides or hydrazides), and a C5-ethyl group—provide a foundational structure whose biological potential can be systematically explored. This guide synthesizes current knowledge to provide a comprehensive overview of what makes this class of molecules a continuing source of high-potential candidates for development.
Synthesis and Characterization
Rationale for Synthetic Strategy
The construction of the pyrazole ring is a well-established area of organic synthesis. The most common and robust method for generating pyrazole-3-carboxylates involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target scaffold, a logical retrosynthetic analysis points to the reaction between a β-ketoester, specifically ethyl 2,4-dioxohexanoate, and methylhydrazine. This approach is highly efficient and allows for the introduction of the key N1-methyl and C3-carboxylate functionalities in a single, regioselective step. Subsequent derivatization, typically at the C3-ester, unlocks a wide range of chemical diversity.
General Synthetic Protocol: Synthesis of the Core Scaffold and Amide Derivatives
This protocol outlines a two-stage process: (1) the synthesis of the core this compound, and (2) its conversion to a representative carboxamide derivative, a common modification to enhance biological activity.
Part A: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add glacial acetic acid (0.1 eq) to catalyze the reaction.
-
Hydrazine Addition: Cool the mixture to 0 °C in an ice bath. Add methylhydrazine (1.1 eq) dropwise while stirring. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the condensation reaction and to minimize the formation of side products.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target ester as a liquid or low-melting solid.
Part B: Synthesis of Pyrazole Carboxamide Derivatives
-
Saponification: Dissolve the purified ester from Part A (1.0 eq) in a 3:1 mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, causing the pyrazole carboxylic acid to precipitate. Filter, wash with cold water, and dry.
-
Amide Coupling: Suspend the pyrazole carboxylic acid (1.0 eq) in dichloromethane. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2-3 hours at room temperature to form the acid chloride. Trustworthiness Note: This two-step activation to the acid chloride is a reliable method for preparing even sterically hindered amides.
-
Amine Addition: In a separate flask, dissolve the desired amine (e.g., a substituted aniline, 1.1 eq) and a base such as triethylamine (1.5 eq) in dichloromethane. Cool to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Final Isolation: Stir the reaction for 4-6 hours, then wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.
Workflow Diagram: From Precursors to Bioactive Amides
Caption: General workflow for the synthesis of pyrazole carboxamide derivatives.
Characterization
Structural confirmation of all synthesized compounds is imperative. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester or amide carbonyl stretch.[4]
Spectrum of Biological Activities
Derivatives of the core scaffold exhibit a wide range of activities, primarily driven by the nature of the substituents introduced, especially through modification of the C3-carboxylate group into various amides.
Insecticidal and Acaricidal Properties
Pyrazole carboxamides are well-documented as potent insecticides.[5][6] A significant number of commercial products, such as chlorantraniliprole and fipronil, are based on this scaffold.[5]
-
Mechanism of Action: While multiple mechanisms exist, a primary target for many pyrazole-based insecticides is the insect nervous system or energy metabolism. Some derivatives function as inhibitors of mitochondrial complex I (ubiquinone oxidoreductase), disrupting cellular respiration and leading to insect mortality.[7] Others, like fipronil, are GABA receptor antagonists.
-
Structure-Activity Insights:
-
The N-substituent on the amide is critical. Bulky or specifically substituted aromatic rings often enhance potency.[8]
-
Substitution at the C4 position of the pyrazole ring with a halogen (e.g., chlorine) can dramatically increase insecticidal and acaricidal activity.[8]
-
Bioassays show that these compounds can be effective against a range of pests, including aphids, mites, and lepidopteran species like the cotton bollworm.[6][8]
-
Table 1: Representative Insecticidal Activity of Pyrazole Derivatives
| Compound Type | Target Pest | Bioassay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Pyrazole Schiff Base (3f) | Termites | Contact | LC₅₀ | 0.001 µg/mL | [5] |
| Pyrazole Schiff Base (3d) | Termites | Contact | LC₅₀ | 0.006 µg/mL | [5] |
| Fipronil (Reference) | Termites | Contact | LC₅₀ | 0.038 µg/mL | [5] |
| Pyrazole-Amino Acid (6h) | Locusts | Contact | LC₅₀ | 47.68 µg/mL | [5] |
| Pyrazole Oxime Ether (IIB1) | Spider Mite | Contact | Acaricidal Activity | ≥ 95% at 10 mg/L |[6] |
Herbicidal Activity
The pyrazole scaffold is a key component in several commercial herbicides.[9][10]
-
Mechanism of Action: Pyrazole derivatives can target various plant-specific enzymes. A prominent target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and tocopherol biosynthesis.[10] Inhibition leads to bleaching of new growth and eventual plant death. Other pyrazole amides have been found to inhibit transketolase (TK), another crucial enzyme in plant metabolism.[11]
-
Structure-Activity Insights:
-
The nature of the substituent at the C3 position of the pyrazole ring heavily influences activity. For instance, benzyloxy groups with electron-withdrawing substituents have been shown to enhance bleaching activity.[12]
-
The N-substituent of the carboxamide moiety is also crucial for selectivity and potency.[12]
-
Some derivatives show excellent pre- and post-emergence activity against both monocot and dicot weeds.[11][13]
-
Table 2: Representative Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Weed Species | Assay Type | Activity Metric (% Inhibition) | Concentration | Reference |
|---|---|---|---|---|---|
| Compound 6l | Brassica campestris | Post-emergence | 100% | 200 µg/mL | [13] |
| KPP-297 | Various lowland weeds | Post-emergence | Good control | 100 g a.i./ha | [12] |
| Compound 6ba | Digitaria sanguinalis | Pre-emergence | ~90% (root inhibition) | 150 g a.i./ha | [11] |
| Compound 6bj | Digitaria sanguinalis | Post-emergence | High | 150 g a.i./ha |[11] |
Antifungal Activity
Pyrazole carboxamides have been successfully developed as fungicides, particularly for agricultural applications.[4]
-
Mechanism of Action: A major class of pyrazole fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds bind to the ubiquinone-binding site of the mitochondrial complex II, blocking the electron transport chain and halting fungal respiration.[4]
-
Structure-Activity Insights:
-
The lipophilicity and steric profile of the N-substituent on the amide are critical for fitting into the SDH enzyme's active site.
-
The presence of specific moieties, such as trifluoromethylphenyl groups, has been shown to result in exceptionally high fungicidal activity against a broad spectrum of plant pathogens.[1][14][15]
-
Some isoxazolol pyrazole carboxylate derivatives have demonstrated potent activity against fungi like Rhizoctonia solani.[4][16]
-
Table 3: Representative Antifungal Activity of Pyrazole Derivatives
| Compound ID | Fungal Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 26 | Valsa mali | EC₅₀ | 1.787 µg/mL | [1][14] |
| Compound 26 | Thanatephorus cucumeris | EC₅₀ | 1.638 µg/mL | [1][14] |
| Compound 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | [4][16] |
| Compound 1v | Fusarium graminearum | EC₅₀ | 0.053 µM |[15] |
Antimicrobial Activity
Beyond agrochemicals, pyrazole derivatives have shown significant promise as antibacterial agents, addressing the critical need for new antibiotics due to rising resistance.[17][18]
-
Mechanism of Action: The mechanisms are diverse and depend on the specific derivative. They can range from inhibiting DNA gyrase to disrupting cell wall synthesis or interfering with metabolic pathways.
-
Structure-Activity Insights:
-
These compounds have shown activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[17][19]
-
The introduction of specific functional groups, such as morpholine or fluoro-substituted phenyl rings on the carboxamide moiety, can confer potent antibacterial effects.[2]
-
Table 4: Representative Antibacterial Activity of Pyrazole Derivatives
| Compound ID | Bacterial Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 3 | Escherichia coli | MIC | 0.25 µg/mL | [20] |
| Compound 4 | Streptococcus epidermidis | MIC | 0.25 µg/mL | [20] |
| Compound 2f | Staphylococcus aureus | MIC | 12.5 µg/mL | [19] |
| Compound 2g | Candida albicans (Fungus) | MIC | 12.5 µg/mL |[19] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole derivatives is not inherent to the ring itself but is profoundly influenced by the nature and position of its substituents. A systematic analysis reveals several key principles.
-
N1-Position: The substituent here, methyl in our core scaffold, primarily influences the molecule's overall lipophilicity and metabolic stability. Larger groups can provide steric hindrance or additional binding interactions.
-
C3-Position: This is a critical handle for diversification. Converting the initial ethyl ester to various carboxamides is the most common and effective strategy for modulating biological activity. The choice of the N-substituent on the amide dictates target specificity and potency across insecticidal, herbicidal, and fungicidal domains.
-
C4-Position: While unsubstituted in our core, this position is a key "hotspot" for optimization. Introducing small, electron-withdrawing groups like halogens (Cl, Br) often leads to a significant enhancement of bioactivity, particularly in insecticides.[8]
-
C5-Position: The ethyl group in our scaffold contributes to the molecule's lipophilic character. Varying the alkyl chain length or introducing cyclic groups at this position can fine-tune the compound's fit within the target's binding pocket.
Caption: Key Structure-Activity Relationships for the pyrazole scaffold.
Future Perspectives and Applications
The this compound scaffold and its derivatives remain a fertile ground for discovery. The synthetic tractability and proven track record of the pyrazole core ensure its continued relevance.
-
Lead Optimization: There is significant potential in exploring novel amide substituents, particularly those incorporating complex heterocyclic or polycyclic aromatic systems, to identify new interactions with biological targets.
-
Mechanism of Action Studies: While many pyrazole derivatives are known to target specific enzymes like SDH or HPPD, the mechanisms for others, especially in the antimicrobial space, are less understood. Further research here could reveal novel biological targets.
-
Therapeutic Applications: While this guide has focused on agrochemical applications, the antimicrobial and anti-inflammatory[21] properties of pyrazoles suggest that derivatives from this scaffold could be explored as leads for human and veterinary medicine.
References
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- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
- Synthesis and herbicidal activity of new pyrazole ketone deriv
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink.
- Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (2013). PubMed.
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (n.d.).
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025).
- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
- Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evalu
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
- Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
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An In-depth Technical Guide to the Synthesis and Potential Applications of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a comprehensive technical overview of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, a specific, substituted pyrazole-3-carboxylate. While direct literature for this exact molecule is sparse, this document leverages established synthetic methodologies for analogous compounds to propose a robust and detailed synthetic pathway. We will delve into the strategic considerations for its construction, from the selection of precursors to the regioselective N-methylation of the pyrazole core. Furthermore, this guide will explore the vast therapeutic potential of this class of compounds by contextualizing it within the broader landscape of biologically active pyrazoles, which have demonstrated significant anti-inflammatory, anticancer, and antifungal activities.[1][2][3] This document serves as a practical and theoretical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery.
Introduction to the Pyrazole-3-carboxylate Scaffold
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a privileged scaffold in drug development. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets. The incorporation of a carboxylate ester at the 3-position provides a versatile synthetic handle for further derivatization, making pyrazole-3-carboxylates valuable intermediates in the synthesis of compound libraries.
The target of this guide, this compound, represents a specific substitution pattern on this core. Understanding its synthesis and potential utility requires a firm grasp of the foundational chemistry of pyrazole formation and functionalization.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Synthesis of the Pyrazole Core
The classic Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, is the most direct method to form the pyrazole core. [4]
-
Precursor: The required 1,3-dicarbonyl is Ethyl 2,4-dioxohexanoate (CAS 13246-52-1). [5][6]* Synthesis of Precursor: This diketoester can be efficiently prepared via a Claisen condensation between 2-butanone and diethyl oxalate using a strong base like sodium ethoxide. [7]* Cyclocondensation: Reacting Ethyl 2,4-dioxohexanoate with hydrazine hydrate in an alcoholic solvent like ethanol will yield the intermediate, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate . The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.
Step 2: Regioselective N-Methylation
The methylation of an unsymmetrically substituted pyrazole can lead to a mixture of two regioisomers (N1 and N2 methylation). Achieving high selectivity is a common challenge in synthetic organic chemistry.
-
Challenge: The electronic and steric environment around the two nitrogen atoms will influence the site of methylation.
-
Proposed Solution: Recent literature has shown that using sterically bulky masked methylating reagents, such as α-halomethylsilanes, can significantly improve the selectivity for N1 methylation. [8][9][10]The bulky silyl group directs the alkylation to the less sterically hindered nitrogen, and a subsequent protodesilylation step reveals the methyl group.
Proposed Experimental Workflow
Caption: Proposed synthetic workflow diagram.
Detailed Experimental Protocols (Proposed)
Protocol 1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate
-
Preparation of Ethyl 2,4-dioxohexanoate:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of 2-butanone (1.2 eq) and diethyl oxalate (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute aqueous HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketoester.
-
-
Cyclocondensation:
-
Dissolve the crude Ethyl 2,4-dioxohexanoate in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
-
Protocol 2: N-Methylation and Purification
-
N1-Selective Alkylation:
-
Dissolve Ethyl 5-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMSO.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq) and stir at 60 °C for 30 minutes. [11] * Add (chloromethyl)triisopropoxysilane (1.5 eq) and continue stirring at 60 °C for 12-24 hours. [11]2. Protodesilylation:
-
Cool the reaction mixture and add a solution of tetrabutylammonium fluoride (TBAF, 2.0 eq) in THF.
-
Stir at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
-
Final Purification:
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
The Role of Pyrazole-3-carboxylates in Drug Discovery
The pyrazole scaffold is a prolific source of biologically active molecules. Numerous approved drugs and clinical candidates feature this heterocyclic core. The diverse activities are a testament to the versatility of the pyrazole ring in molecular recognition.
-
Anti-inflammatory Activity: Pyrazole derivatives are famously known for their ability to inhibit cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor used to treat arthritis, is a prime example. The core scaffold of the target molecule is suitable for elaboration into potential anti-inflammatory agents. [2]* Anticancer Activity: A wide range of substituted pyrazoles have shown potent anticancer activity through various mechanisms, including the inhibition of kinases and disruption of cell cycle progression. [12]Pyrazole-5-carbohydrazide derivatives, for instance, have been shown to induce apoptosis in lung cancer cells. [2]* Antifungal and Agrochemical Applications: Pyrazole carboxamides are widely used in agriculture as fungicides. [13]The isoxazolol pyrazole carboxylate scaffold has demonstrated potent activity against several phytopathogenic fungi. [3]
Potential Applications and Future Directions
Given the rich pharmacology of the pyrazole class, this compound represents a valuable building block for drug discovery programs.
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and functional group handles make it an ideal fragment for screening against various biological targets.
-
Library Synthesis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate large amide libraries for high-throughput screening.
-
Lead Optimization: The ethyl and methyl substituents on the pyrazole ring can be varied to explore structure-activity relationships (SAR) and optimize the potency and pharmacokinetic properties of a lead compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not available, general laboratory safety precautions should be observed based on related compounds.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Many heterocyclic compounds and reagents used in synthesis can be irritants or toxic. Avoid inhalation, ingestion, and skin contact.
-
Reagents: Handle strong bases (NaOEt, KHMDS) and reactive alkylating agents with extreme care. Hydrazine is a known carcinogen and should be handled with appropriate engineering controls.
Conclusion
This compound, while not a widely cataloged compound, is readily accessible through established and reliable synthetic organic chemistry principles. This guide has outlined a logical and detailed pathway for its synthesis, purification, and characterization. By leveraging the known biological activities of the broader pyrazole class, this molecule emerges as a promising and versatile building block for medicinal chemists and drug discovery scientists. Its strategic synthesis opens the door to novel compound libraries and the exploration of new therapeutic frontiers.
References
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Chemchart. Ethyl 2,4-dioxohexanoate (13246-52-1). Available from: [Link]
- Google Patents. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate.
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National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
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Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]
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National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]
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National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]
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MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]
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PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]
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PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Available from: [Link]
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R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]
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ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
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World of Chemicals. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Available from: [Link]
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National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
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Genentech. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Supporting Information. Available from: [Link]
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ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. Available from: [Link]
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The Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Available from: [Link]
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NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]
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PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]
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Reddit. N-methylation of pyrazole. Available from: [Link]
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Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]
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ChemSynthesis. ethyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate. Available from: [Link]
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Royal Society of Chemistry. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C[[double bond, length as m-dash]]O) coupling. Available from: [Link]
-
PubChem. Ethyl-2,4-dioxohexanoate. Available from: [Link]
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Chongqing Kemai Material Technology Co., Ltd. ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Available from: [Link]
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Molecular structure of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
An In-Depth Technical Guide to the Molecular Structure of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Understanding the precise molecular architecture of novel derivatives is paramount for advancing drug design and development. This document, intended for researchers, chemists, and drug development professionals, outlines a robust methodology for confirming the molecular structure of the title compound. It integrates proven synthetic strategies with a multi-pronged analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting protocols as a self-validating system, this guide serves as a practical blueprint for the characterization of novel substituted pyrazoles.
Introduction to the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically significant agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.
The target molecule, this compound, features key substitutions that merit detailed investigation:
-
An N1-methyl group , which removes the possibility of tautomerism and fixes the ring's substitution pattern.
-
An ethyl carboxylate group at the C3 position , a common feature in pyrazole-based pharmacophores that can engage in hydrogen bonding and other interactions with biological targets.
-
An ethyl group at the C5 position , which adds lipophilicity and steric bulk, influencing the molecule's binding profile.
This guide provides an authoritative framework for synthesizing and confirming the identity of this specific molecule, ensuring the structural integrity required for subsequent stages of research and development.
Proposed Synthesis and Purification Workflow
The synthesis of substituted pyrazole-3-carboxylates is well-established, often proceeding through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[3][4] This approach offers high regioselectivity and good yields.
Synthetic Strategy: Cyclocondensation
The proposed synthesis involves the reaction of an appropriate β-ketoester, ethyl 2,4-dioxohexanoate, with methylhydrazine. The nucleophilic attack by the substituted nitrogen of methylhydrazine followed by intramolecular cyclization and dehydration yields the desired pyrazole ring. The choice of methylhydrazine as the reagent is critical for introducing the methyl group specifically at the N1 position of the pyrazole ring.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Ethyl 2,4-dioxohexanoate
-
Methylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methylhydrazine (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The use of a slight excess of hydrazine ensures complete consumption of the limiting diketoester.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified using flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from any unreacted starting materials or side products. The fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield this compound as a purified solid or oil.
Synthesis and Purification Workflow Diagram
Caption: Workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
A combination of orthogonal analytical techniques is essential for the unambiguous confirmation of the molecular structure.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule.[7]
Protocol: Sample Preparation and Data Acquisition
-
Weigh 5-10 mg of the purified compound.[7]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Data: The chemical shifts are predicted based on the electronic environment of the protons. The pyrazole ring is aromatic, and its substituents significantly influence the positions of the signals.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 (pyrazole) | ~6.5 - 6.8 | Singlet (s) | N/A | 1H | Proton on the electron-rich pyrazole ring, appears as a sharp singlet due to no adjacent protons. |
| O-CH₂ -CH₃ (ester) | ~4.3 - 4.5 | Quartet (q) | ~7.1 | 2H | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. |
| CH₃ (N1-methyl) | ~3.9 - 4.1 | Singlet (s) | N/A | 3H | Methyl group attached to the heterocyclic nitrogen, typically deshielded. |
| CH₂ -CH₃ (C5-ethyl) | ~2.7 - 2.9 | Quartet (q) | ~7.6 | 2H | Methylene protons on the C5 ethyl group, adjacent to the aromatic ring and coupled to its methyl group. |
| O-CH₂-CH₃ (ester) | ~1.3 - 1.5 | Triplet (t) | ~7.1 | 3H | Terminal methyl of the ethyl ester, coupled to the adjacent methylene group. |
| CH₂-CH₃ (C5-ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.6 | 3H | Terminal methyl of the C5 ethyl group, coupled to its adjacent methylene group. |
Predicted ¹³C NMR Data:
| Assignment | Predicted δ (ppm) | Rationale |
| C =O (ester) | ~162 - 165 | Carbonyl carbon of the ester functional group. |
| C 5 (pyrazole) | ~148 - 152 | Pyrazole ring carbon bearing the ethyl group, significantly influenced by the adjacent nitrogen. |
| C 3 (pyrazole) | ~140 - 144 | Pyrazole ring carbon bearing the ester group. |
| C 4 (pyrazole) | ~105 - 108 | The only CH carbon in the pyrazole ring, typically appears at a higher field. |
| O -CH₂ (ester) | ~60 - 62 | Methylene carbon of the ester, attached to the oxygen atom. |
| N -CH₃ (N1-methyl) | ~36 - 39 | Methyl carbon attached to the N1 atom of the pyrazole ring. |
| C H₂ (C5-ethyl) | ~18 - 21 | Methylene carbon of the C5 ethyl group. |
| O-CH₂-C H₃ (ester) | ~14 - 15 | Terminal methyl carbon of the ethyl ester. |
| CH₂-C H₃ (C5-ethyl) | ~12 - 14 | Terminal methyl carbon of the C5 ethyl group. |
2D NMR for Structural Confirmation: Heteronuclear Multiple Bond Correlation (HMBC) is crucial for confirming the connectivity of the substituents to the pyrazole ring. The following diagram illustrates the key expected correlations.
Caption: Key HMBC correlations for structure validation.
(Note: A placeholder is used for the chemical structure image in the DOT script. In a real application, this would be replaced with the actual 2D structure drawing.)
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
Expected Results:
-
Molecular Formula: C₁₀H₁₆N₂O₂
-
Exact Mass: 196.1212
-
Expected Ion Peak: The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 197.1285. The observed mass should be within 5 ppm of the calculated value to confirm the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.[8]
Protocol:
-
Place a small amount of the neat sample (if liquid) or a solid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[7]
-
Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2980 - 2850 | C-H (Alkyl) | Stretch |
| ~1725 - 1705 | C=O (Ester) | Stretch |
| ~1580 - 1550 | C=N (Pyrazole Ring) | Stretch |
| ~1250 - 1200 | C-O (Ester) | Stretch |
Data Integration and Structural Confirmation
The definitive confirmation of the structure of this compound is achieved by integrating the data from all analytical techniques:
-
MS confirms the correct molecular formula and weight.
-
IR confirms the presence of key functional groups (ester carbonyl, alkyl C-H).
-
¹H and ¹³C NMR provide the complete carbon-hydrogen framework, showing the correct number and type of protons and carbons.
-
2D NMR (COSY and HMBC) unambiguously establishes the connectivity, confirming that the methyl group is on N1, the ethyl group is on C5, and the ethyl carboxylate is on C3, and linking them all through the C4 proton.
This multi-faceted approach creates a self-validating system where each piece of data supports the others, leading to an unequivocal structural assignment.
Conclusion and Future Directions
This guide has detailed a comprehensive methodology for the synthesis and structural verification of this compound. By following the outlined protocols for synthesis, purification, and spectroscopic analysis (NMR, MS, IR), researchers can confidently confirm the molecular architecture of this novel compound. Accurate structural characterization is the critical first step in any drug discovery pipeline, enabling meaningful structure-activity relationship (SAR) studies and further investigation into the therapeutic potential of this and related pyrazole derivatives.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Discovery and history of pyrazole carboxylate compounds
An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Compounds
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry. The introduction of a carboxylate moiety to this scaffold gives rise to pyrazole carboxylates, a class of compounds with a rich history and a remarkable spectrum of biological activities. This guide provides a comprehensive exploration of the discovery of pyrazoles, the historical development of their synthesis, and the evolution of methodologies specifically tailored for pyrazole carboxylate production. We will delve into the mechanistic underpinnings of seminal synthetic routes, provide field-proven experimental protocols, and contextualize the enduring importance of these compounds in modern drug discovery and development.
A Serendipitous Beginning: The Historical Unveiling of the Pyrazole Core
The story of pyrazole chemistry begins in the late 19th century, a vibrant era for organic chemistry. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883 to describe a new class of heterocyclic compounds he encountered while investigating derivatives of acetoacetic ester.[1][2][3] Knorr's work laid the theoretical groundwork, but the first synthesis of the parent pyrazole molecule (C₃H₄N₂) was achieved by his compatriot, Hans von Pechmann, in 1898, who synthesized it from acetylene and diazomethane.[3]
These early discoveries were not isolated curiosities; they were foundational. The Knorr pyrazole synthesis, developed in 1883, remains one of the most versatile and widely used methods for constructing the pyrazole ring.[4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction whose elegance and efficiency have stood the test of time.[6][7] Shortly after, the Pechmann synthesis provided an alternative and powerful route via a 1,3-dipolar cycloaddition, which was notably adapted to produce pyrazole carboxylic acid derivatives by using diazoacetic esters.[8][9]
These pioneering efforts unveiled a scaffold that was not only synthetically accessible but also possessed unique physicochemical properties, paving the way for over a century of research into its derivatives, particularly the functionally versatile pyrazole carboxylates.
Foundational Pillars of Synthesis: Knorr and Pechmann Methodologies
The enduring legacy of Knorr and Pechmann lies in the robustness and adaptability of their synthetic methods. Understanding these foundational reactions is critical for any researcher in this field, as they form the basis for numerous modern adaptations.
The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis is the quintessential method for preparing pyrazoles and their derivatives. Its success lies in the straightforward condensation between a bidentate nucleophile (hydrazine) and a 1,3-dielectrophilic substrate (a 1,3-dicarbonyl compound).[4][10]
Causality in Experimental Design
The choice of a 1,3-dicarbonyl is the critical control point for the final substitution pattern of the pyrazole. To introduce a carboxylate group, a β-ketoester or a dialkyl oxalate derivative is employed. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups toward nucleophilic attack by the hydrazine.[4][6] The subsequent intramolecular cyclization and dehydration are driven by the formation of a stable, aromatic pyrazole ring.
Workflow: Knorr Pyrazole Carboxylate Synthesis
Caption: Workflow for the Knorr synthesis of pyrazole carboxylates.
Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates [11]
This protocol is a representative example of the Knorr synthesis adapted for pyrazole carboxylates.
Step 1: Formation of the Dioxo-ester Intermediate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add an equimolar mixture of diethyl oxalate and a substituted acetophenone derivative.
-
Stir the reaction mixture at room temperature until the formation of the intermediate ethyl-2,4-dioxo-4-arylbutanoate is complete (monitored by TLC).
-
Quench the reaction with dilute acid and extract the intermediate with an organic solvent. Purify as necessary.
Step 2: Cyclization with Hydrazine
-
Dissolve the purified dioxo-ester intermediate from Step 1 in glacial acetic acid.
-
Add an equimolar amount of hydrazine hydrate slowly to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude pyrazole carboxylate ester.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5-aryl-1H-pyrazole-3-carboxylate.
The Pechmann Pyrazole Synthesis (1898)
The Pechmann synthesis offers a different mechanistic pathway, relying on the 1,3-dipolar cycloaddition between a diazo compound and an acetylene.[8] This method is particularly valuable for creating specific substitution patterns that may be difficult to access via the Knorr synthesis.
Mechanistic Insight
To generate pyrazole carboxylates, a diazoacetic ester is used in place of diazomethane. The electron-withdrawing ester group on the diazo compound influences the regioselectivity of the cycloaddition with unsymmetrical acetylenes. The reaction proceeds through a transient cycloadduct (a 3H-pyrazole), which then tautomerizes to the stable aromatic pyrazole.[9]
Mechanism: Pechmann Pyrazole Carboxylate Synthesis
Caption: Mechanism of the Pechmann synthesis for pyrazole carboxylates.
The Biological Impetus: A Driver of Synthetic Innovation
The sustained interest in pyrazole carboxylates is not merely academic; it is propelled by their vast and varied biological activities. These compounds have emerged as "privileged scaffolds" in drug discovery, meaning the core structure is frequently found in potent, selective, and drug-like molecules.[12][13]
The carboxylate group, in particular, is a versatile functional handle. It can act as a hydrogen bond acceptor/donor, a coordination site for metal ions in enzymes, or a synthetic precursor for conversion into esters, amides, and other functional groups.[11][12] This versatility has led to the development of pyrazole carboxylates as potent agents across numerous therapeutic and agricultural domains.
| Class of Compound | Biological Activity | Example Application / Target | Reference(s) |
| Pyrazole Carboxamides | Fungicidal | Succinate Dehydrogenase Inhibition (SDHI) | [14][15] |
| Substituted Pyrazoles | Anti-inflammatory | COX-2 Inhibition | [16][17] |
| Pyrazolylthiazole Carboxylic Acids | Antimicrobial / Anti-inflammatory | Broad-spectrum antibacterial agents | [18] |
| Phenyl Pyrazole Carboxylates | Anticancer | Various kinase inhibition pathways | [11][16] |
| Pyrazole Derivatives | Herbicidal | Inhibition of key plant enzymes | [19] |
| Amide Derivatives | Antiviral, Antidepressant | Diverse CNS and viral targets | [12][20] |
This table summarizes the broad range of activities associated with pyrazole carboxylate derivatives.
This immense biological relevance has spurred the development of novel synthetic routes, including efficient "one-pot" methods that combine multiple reaction steps (e.g., ketone formation, diketone formation, and cyclization) into a single, streamlined process, significantly improving efficiency for library synthesis in drug discovery programs.[1][21]
Conclusion
From its discovery in the 1880s by Ludwig Knorr to its first synthesis by Hans von Pechmann, the pyrazole core has evolved from a chemical curiosity into a cornerstone of modern chemical science. The introduction of the carboxylate functionality unlocked a vast chemical space, leading to compounds that have profoundly impacted medicine and agriculture. The foundational Knorr and Pechmann syntheses provided the initial blueprints, demonstrating elegant and robust chemical logic that is still applied today. As researchers continue to seek novel therapeutics and agrochemicals, the rich history and versatile chemistry of pyrazole carboxylates will undoubtedly continue to inspire new discoveries and innovations.
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Mastering Regioselectivity in the Synthesis of Substituted Pyrazole Esters: A Guide for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and its favorable pharmacokinetic properties.[1][2][3] From anti-inflammatory agents like Celecoxib to targeted cancer therapies and Janus kinase (JAK) inhibitors like Baricitinib, the pyrazole moiety is critical to the function of numerous therapeutic agents.[1][2][4] Pyrazole esters, in particular, serve as versatile intermediates and key structural components in the development of novel bioactive molecules.[5][6]
However, the synthesis of unsymmetrically substituted pyrazoles presents a persistent challenge: controlling regioselectivity. The reaction of unsymmetrical precursors can lead to the formation of two or more regioisomers, complicating purification, reducing yields, and ultimately hindering the drug development pipeline.[7][8] Achieving high regioselectivity is not merely an academic exercise; it is a critical requirement for the efficient, scalable, and cost-effective production of pharmaceutical candidates.
This guide provides an in-depth exploration of the core strategies for achieving regioselective synthesis of substituted pyrazole esters. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of these reactions, explaining the causality behind experimental choices and providing field-proven insights to empower researchers to predict and control synthetic outcomes.
Pillar 1: The Knorr Pyrazole Synthesis and Its Regioselective Variants
The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains the most fundamental and widely utilized method for pyrazole synthesis.[7][9][10] When an unsymmetrical 1,3-dicarbonyl (like a β-ketoester) reacts with a substituted hydrazine, the reaction can proceed via two distinct pathways, potentially yielding a mixture of regioisomers. Mastering this reaction hinges on understanding and manipulating the factors that govern the initial nucleophilic attack.
Causality of Regioselective Control in Knorr Synthesis
The regiochemical outcome is dictated by a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. The core principle is a competition between the two carbonyl carbons of the dicarbonyl compound for the initial attack by the two non-equivalent nitrogens of the substituted hydrazine.
-
Electronic Effects : The primary determinant of regioselectivity is the relative electrophilicity of the two carbonyl carbons. The more electrophilic (electron-deficient) carbonyl is preferentially attacked by the more nucleophilic nitrogen of the hydrazine (typically the terminal NH2 group).
-
Expert Insight : The introduction of a potent electron-withdrawing group, such as a trifluoromethyl (CF3) group, on one side of the dicarbonyl substrate is a powerful and reliable strategy to direct the initial attack to the adjacent carbonyl, thus yielding a single major regioisomer with high selectivity.[7][11] For instance, in the reaction of 4,4,4-trifluoro-1-aryl-1,3-butanediones with arylhydrazines, the reaction overwhelmingly favors the formation of the isomer where the arylhydrazine's substituted nitrogen is adjacent to the trifluoromethyl-substituted carbon.[7]
-
-
Steric Hindrance : Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically shield a reaction site, guiding the nucleophilic attack to the less hindered position.[8][12]
-
Solvent and pH : The reaction medium plays a critical role.
-
pH Control : The reaction is typically acid-catalyzed.[10][13] The pH influences the protonation state of both the hydrazine and the dicarbonyl, altering their reactivity and potentially the regiochemical outcome.[8]
-
Solvent Effects : A shift from traditional protic solvents like ethanol to aprotic dipolar solvents (e.g., N,N-dimethylacetamide) or specialized fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity.[11][14] These fluorinated solvents, through their unique hydrogen-bonding properties, can selectively stabilize transition states, leading to almost exclusive formation of one regioisomer.[14]
-
Visualizing the Knorr Mechanism & Regioselectivity
Caption: Regioselective pathways in the Knorr synthesis of pyrazole esters.
Self-Validating Experimental Protocol: Regioselective Synthesis of 5-Aryl-3-trifluoromethyl Pyrazole
This protocol is adapted from methodologies that employ electron-withdrawing groups to ensure high regioselectivity.[5][9]
-
Reagent Preparation : In a 50 mL round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (10 mL).
-
Hydrazine Addition : Add the desired substituted arylhydrazine hydrochloride (1.05 eq) to the solution.
-
Catalysis : Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction : Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 2-4 hours).
-
Workup : Allow the reaction to cool to room temperature. Reduce the solvent volume under reduced pressure. Add distilled water (20 mL) to the residue, which should induce precipitation of the crude product.
-
Purification : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL). The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-aryl-5-aryl-3-trifluoromethyl pyrazole.
-
Validation : Confirm the structure and regiochemistry using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. The specific regioisomer can often be confirmed using 2D NMR techniques like NOESY.
Pillar 2: [3+2] Cycloaddition Strategies
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing the pyrazole ring with often excellent control of regiochemistry.[7][15] This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazole esters, the reaction between an α-diazoester (the 1,3-dipole) and an alkyne or activated alkene (the dipolarophile) is particularly relevant.[7][16][17]
Causality of Regioselective Control in [3+2] Cycloadditions
Regioselectivity in these reactions is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. The reaction proceeds through a transition state where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the orientation that maximizes this orbital overlap, which is dictated by the orbital coefficients at the reacting atoms.
-
Expert Insight : In the reaction of ethyl diazoacetate with a terminal alkyne, the regioselectivity is strongly influenced by the substituent on the alkyne. Electron-withdrawing groups on the alkyne typically lead to the formation of 3-carboethoxy-5-substituted pyrazoles, while electron-donating groups can favor the opposite regioisomer. Catalysis, for instance with copper or ruthenium complexes, can also profoundly influence and control the regiochemical outcome.[17][18]
Visualizing the [3+2] Cycloaddition Workflow
Caption: General workflow for [3+2] cycloaddition synthesis of pyrazoles.
Self-Validating Experimental Protocol: Catalyst-Mediated [3+2] Cycloaddition
This protocol is a generalized representation of catalyst-mediated cycloadditions.[17]
-
Inert Atmosphere : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., Al(OTf)₃, 5 mol%).[17]
-
Reagent Addition : Add the solvent (e.g., anhydrous dichloromethane). Add the substituted alkyne (1.2 eq) followed by the α-diazoester (1.0 eq) via syringe, maintaining the inert atmosphere.
-
Reaction : Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of N₂ gas. Monitor the reaction by TLC.
-
Workup : Upon completion, quench the reaction by adding a small amount of water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Validation : Characterize the purified pyrazole ester by NMR and mass spectrometry to confirm its structure and isomeric purity.
Pillar 3: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial parts of all starting materials, represent a highly efficient strategy for synthesizing complex pyrazole structures.[19][20][21] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Regioselectivity in MCRs is often inherently high, as the reaction proceeds through a specific sequence of well-defined intermediate steps.
Causality of Regioselective Control in MCRs
In a typical four-component synthesis of a pyrano[2,3-c]pyrazole ester, the regioselectivity is a direct consequence of the reaction cascade.[19][20] For example, a Knoevenagel condensation between an aldehyde and malononitrile might occur first, creating a Michael acceptor. Concurrently, the β-ketoester and hydrazine react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the acceptor, followed by cyclization, leads to the final product. The fixed sequence of these steps dictates the final arrangement of substituents, thus ensuring a single regioisomer.
Data Presentation: Regioselectivity under Varied Conditions
The following table summarizes how experimental conditions can influence regioselectivity, based on findings in the literature for Knorr-type syntheses.[14]
| Entry | 1,3-Diketone Substituents (R¹/R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| 1 | Phenyl / CF₃ | Methylhydrazine | Ethanol | 80:20 | 85 | [14] |
| 2 | Phenyl / CF₃ | Methylhydrazine | TFE | 95:5 | 90 | [14] |
| 3 | Phenyl / CF₃ | Methylhydrazine | HFIP | >99:1 | 92 | [14] |
| 4 | 2-Furyl / CF₃ | Methylhydrazine | Ethanol | 75:25 | 88 | [14] |
| 5 | 2-Furyl / CF₃ | Methylhydrazine | HFIP | >99:1 | 94 | [14] |
Regioisomer A corresponds to the N-methyl adjacent to the R² substituent.
Conclusion: A Framework for Rational Design
The regioselective synthesis of substituted pyrazole esters is an achievable goal through the rational application of fundamental organic chemistry principles. Control over the final structure is not a matter of chance but a direct result of deliberate experimental design.
-
For robust and scalable syntheses, the Knorr cyclocondensation remains a go-to method. Regioselectivity can be effectively pre-programmed by incorporating strong electron-withdrawing groups into the 1,3-dicarbonyl backbone or by leveraging the powerful directing effects of fluorinated alcohol solvents.
-
For convergent and elegant constructions, [3+2] cycloaddition reactions offer an excellent alternative, where regioselectivity is governed by the electronic nature of the reactants and can be further refined through judicious catalyst selection.
-
For rapid library synthesis and the generation of complex scaffolds, multicomponent reactions provide a highly efficient and often inherently regioselective pathway.
By understanding the causality behind these methods—the "why" of the reaction mechanism—researchers in drug development can move from empirical screening to predictive synthesis, accelerating the discovery of the next generation of pyrazole-based therapeutics.
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Browne, D. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2215-2221. Available at: [Link]
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Chen, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
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Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, a substituted pyrazole ester of significant interest in medicinal chemistry and materials science. We present a robust and well-established two-step synthetic pathway commencing with the Claisen condensation to form the key β-ketoester intermediate, followed by a regioselective Knorr pyrazole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.
Introduction and Scientific Background
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They form the core scaffold of numerous approved pharmaceuticals, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Specifically, pyrazole-3-carboxylate esters are versatile building blocks, enabling further functionalization for the development of novel therapeutic agents and functional materials.
The target molecule, this compound, features a specific substitution pattern that necessitates a controlled and regioselective synthetic approach. The most classical and reliable method for constructing such pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4]
This application note details a primary synthetic route based on this principle. The strategy involves:
-
Synthesis of the 1,3-dicarbonyl precursor, ethyl 2,4-dioxohexanoate , via a Claisen condensation.[5][6]
-
Cyclocondensation of the precursor with methylhydrazine to yield the target pyrazole, this compound.
The causality behind this experimental design lies in its efficiency and control over the final substitution pattern. The choice of methylhydrazine as the nitrogen source directly installs the required N-methyl group, while the structure of the dicarbonyl precursor dictates the placement of the C3-ester and C5-ethyl groups.
Reaction Schematics and Mechanism
Overall Synthetic Pathway
The two-step synthesis is outlined below. The first step is a base-mediated Claisen condensation, and the second is the acid-catalyzed Knorr pyrazole synthesis.
Caption: Overall two-step synthetic route.
Mechanism of the Knorr Pyrazole Synthesis
The Knorr synthesis with an unsymmetrical dicarbonyl compound and a substituted hydrazine proceeds via a well-defined mechanism that governs the regioselectivity of the product.
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of methylhydrazine attacks the more electrophilic and less sterically hindered C4 ketone of ethyl 2,4-dioxohexanoate.
-
Hydrazone Formation: This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom (N-methyl) then acts as a nucleophile, attacking the C2 keto-ester carbonyl.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.
This specific sequence ensures the formation of the desired 1,5-disubstituted pyrazole isomer.
Caption: Regioselective mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.
Protocol 1: Synthesis of Ethyl 2,4-dioxohexanoate (Precursor)
This protocol is adapted from the Claisen condensation method described for the preparation of β-ketoesters.[5][7]
Materials:
-
Anhydrous Ethanol
-
Sodium metal (or Sodium Ethoxide)
-
2-Butanone
-
Diethyl Oxalate
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a 1 L three-necked flask equipped with a reflux condenser and nitrogen inlet, add 250 mL of anhydrous ethanol. Carefully add sodium metal (see Table 1) in small portions to the ethanol to form sodium ethoxide. Allow the reaction to subside and the sodium to dissolve completely.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5°C using an ice bath.
-
Addition of Reactants: Add a mixture of 2-butanone and diethyl oxalate (see Table 1) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. A thick precipitate of the sodium salt of the product will form.
-
Workup: Cool the reaction mixture in an ice bath and slowly acidify by adding cold 2M HCl until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure Ethyl 2,4-dioxohexanoate.[5]
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
| Sodium | 22.99 | 1.0 | 23.0 g |
| Anhydrous Ethanol | 46.07 | - | 250 mL |
| 2-Butanone | 72.11 | 1.0 | 72.1 g (89.6 mL) |
| Diethyl Oxalate | 146.14 | 1.1 | 160.8 g (148.7 mL) |
| Table 1: Reagents for Protocol 1. |
Protocol 2: Synthesis of this compound
This protocol is based on the established Knorr pyrazole synthesis methodology.[8]
Materials:
-
Ethyl 2,4-dioxohexanoate (from Protocol 1)
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2,4-dioxohexanoate (see Table 2) in 100 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine dropwise at room temperature. An exothermic reaction may be observed. After the addition is complete, add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound as a liquid or low-melting solid.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
| Ethyl 2,4-dioxohexanoate | 172.18 | 0.1 | 17.2 g |
| Methylhydrazine | 46.07 | 0.11 | 5.1 g (5.8 mL) |
| Ethanol | 46.07 | - | 100 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~0.2 mL |
| Table 2: Reagents for Protocol 2. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the two-protocol synthesis.
Discussion and Alternative Approaches
The presented two-step synthesis is a highly effective method for producing this compound. The regioselectivity in the Knorr synthesis step is generally high due to the electronic and steric differences between the two carbonyl groups of the precursor.
An alternative strategy involves synthesizing the N-unsubstituted pyrazole first, followed by an N-methylation step.
-
Step A: React Ethyl 2,4-dioxohexanoate with hydrazine hydrate to form Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
-
Step B: Methylate the N1 position using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a base like sodium hydride.[9]
This approach may be useful but can sometimes lead to a mixture of N1 and N2 methylated isomers, which would require careful separation. The one-pot cyclocondensation with methylhydrazine is often more direct and atom-economical.
References
- Diels, O. (1906). Chemische Berichte, 39, 1333. (Referenced in US Patent US3760087A). [URL: https://patents.google.
- Jamison, C. S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/RE/D2RE00171K]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. (Provides background on Knorr Pyrazole Synthesis).
- Faria, J. V., et al. (2017). Knorr Pyrazole Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/318018265_Knorr_Pyrazole_Synthesis]
- Bird, T. G., et al. (2020). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483447/]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [URL: https://chemhelpasap.com/knorrpyrazolesynthesis/]
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [URL: https://www.masterorganicchemistry.
- H. LUNDBECK A/S; et al. (2018). WO2018/122295A1. (Referenced in ChemicalBook for a similar synthesis). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711463.htm]
- CNIPA Patent CN103508959A. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [URL: https://patents.google.
- OpenStax. (2023). Organic Chemistry - 23.8 Mixed Claisen Condensations. [URL: https://openstax.
- PubChem. (n.d.). Ethyl 2,4-dioxohexanoate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61590]
- ChemicalBook. (n.d.). Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/4027-57-0.htm]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
Application Notes & Protocols: The Versatility of Pyrazole Derivatives in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties—including hydrogen bond donating and accepting capabilities, metabolic stability, and the ability to be readily functionalized at multiple positions—have made it a cornerstone in the design of novel therapeutic agents. This guide delves into the diverse applications of pyrazole derivatives across key therapeutic areas, providing detailed protocols and mechanistic insights for researchers in drug development. We will explore its role in oncology, inflammation, infectious diseases, and neuroscience, illustrating why this seemingly simple heterocycle continues to be a source of significant clinical compounds.
Key Therapeutic Area: Anticancer Applications
Pyrazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
Mechanism of Action Focus: Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target. Pyrazole-based inhibitors, such as Palbociclib (Ibrance®), act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates like the retinoblastoma (Rb) protein. This action blocks the G1-to-S phase transition, effectively halting cell division.
Caption: CDK4/6 inhibition by a pyrazole derivative, preventing cell cycle progression.
Protocol 2.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a classic Hantzsch-type pyrazole synthesis via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a fundamental method for creating diverse pyrazole libraries.
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,3-butanedione (10 mmol, 1.62 g) in 30 mL of absolute ethanol. Add a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Reaction Monitoring (Rationale): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting dicarbonyl spot indicates reaction completion.
-
Product Isolation: After 4 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with 20 mL of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product (3-methyl-5-phenyl-1H-pyrazole) in a vacuum oven at 50°C to a constant weight. The expected product is a white crystalline solid.
Protocol 2.2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivative in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition (Rationale): After incubation, add 20 µL of MTT solution to each well. The MTT tetrazolium salt is reduced by metabolically active cells into a purple formazan product. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Key Therapeutic Area: Anti-inflammatory Applications
The most prominent application of pyrazoles in inflammation is the selective inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action Focus: Selective COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has protective functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors, like the pyrazole-based drug Celecoxib (Celebrex®) , reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: Experimental workflow for evaluating in vitro COX-2 inhibitory activity.
Protocol 3.1: Synthesis of a Celecoxib Analog
This protocol outlines the synthesis of a diaryl-substituted pyrazole, characteristic of COX-2 inhibitors, via a condensation reaction.
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol, Toluene
-
Standard glassware for reflux and extraction
Procedure:
-
Claisen Condensation (Rationale): This step forms the 1,3-dicarbonyl intermediate. React 4-methylacetophenone (10 mmol) with ethyl trifluoroacetate (12 mmol) in the presence of a strong base like sodium ethoxide (15 mmol) in toluene. Reflux the mixture for 6 hours. After cooling, acidify with HCl to yield 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
-
Cyclization: Dissolve the intermediate dione (8 mmol) and (4-sulfamoylphenyl)hydrazine hydrochloride (8 mmol) in 50 mL of ethanol.
-
Reflux: Heat the reaction mixture to reflux for 8 hours. The pyrazole ring forms via condensation and subsequent dehydration.
-
Workup and Purification: Cool the reaction mixture. Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture to yield the pure celecoxib analog.
Protocol 3.2: In Vitro COX-2 Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the production of Prostaglandin E2 (PGE₂) by recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Synthesized pyrazole compound
-
PGE₂ ELISA Kit
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare solutions of COX-2, arachidonic acid, and serial dilutions of the pyrazole inhibitor in the assay buffer.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the pyrazole inhibitor dilutions or vehicle control (DMSO). Add 150 µL of the COX-2 enzyme solution containing heme. Incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.
-
Reaction Termination: Incubate for 10 minutes at 37°C. Stop the reaction by adding 10 µL of 1 M HCl.
-
PGE₂ Quantification: Use a commercial PGE₂ competitive ELISA kit to quantify the amount of PGE₂ produced in each well. Follow the manufacturer's instructions. The signal in the ELISA is inversely proportional to the amount of PGE₂.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
Key Therapeutic Area: Antimicrobial Applications
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism often involves inhibiting essential microbial enzymes that are absent in humans, providing a window for selective toxicity.
Caption: Logical workflow for antimicrobial screening of pyrazole derivatives.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses the broth microdilution method.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Synthesized pyrazole compound (stock in DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a suspension of S. aureus in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum concentration.
-
Compound Dilution Series: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the pyrazole compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination (Rationale): The MIC is determined by visual inspection. It is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The systematic modification of substituents on the pyrazole ring is crucial for optimizing potency and selectivity. The following table summarizes general SAR trends observed for different therapeutic targets.
| Position of Substitution | R1 (N1) | R3 | R4 | R5 | Desired Activity |
| CDK Inhibition | Small alkyl, Amino-heterocycle | Aryl (e.g., Phenyl) | H, Halogen | Amino, Cycloalkyl | Anticancer |
| COX-2 Inhibition | Aryl with SO₂NH₂ (e.g., Phenylsulfonamide) | CF₃, CH₃ | H | Aryl (e.g., p-Tolyl) | Anti-inflammatory |
| Antimicrobial | Substituted Phenyl, Benzyl | Aryl, Heteroaryl | Bromo, Cyano | H, CH₃ | Antibacterial/Antifungal |
| CNS Activity | Large lipophilic aryl groups | H, Amino | Acyl, Carboxamide | Aryl | CB1 Receptor Antagonism |
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded market-approved drugs for treating cancer and inflammation, and research continues to uncover its potential against microbial infections and CNS disorders. Future efforts will likely focus on developing pyrazole-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors to achieve greater potency and selectivity, as well as exploring novel substitution patterns to tackle drug resistance. The synthetic tractability and versatile nature of the pyrazole core ensure it will remain a highly valuable template in the pursuit of new medicines.
References
-
Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Activities. Molecules. Available at: [Link]
-
Kumar, V., et al. (2013). Pyrazole-containing analogs as promising medicinal agents: a review. Medicinal Chemistry Research. Available at: [Link]
-
Rane, J. S., et al. (2019). Pyrazole-based derivatives as potential anticancer agents: A review. Journal of the Indian Chemical Society. Available at: [Link]
-
Torbett, N. E., & Luna-Vargas, M. P. A. (2018). A Review of the Kinase Pallbociclib. Journal of Advanced Practitioner in Oncology. Available at: [Link]
-
Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry. Available at: [Link]
-
DailyMed. (2023). CELEBREX (celecoxib) capsule. U.S. National Library of Medicine. Available at: [Link]
-
Bozdağ-Dündar, O., et al. (2007). Synthesis and antimicrobial activity of some new pyrazole derivatives. Turkish Journal of Chemistry. Available at: [Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of Pyrazole Esters in Pharmaceutical Development
Introduction: The Significance of Pyrazole Ester Analysis
Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors. The ester derivatives of pyrazoles, in particular, are common intermediates in drug synthesis and can also be the active pharmaceutical ingredients (APIs) themselves. Consequently, the ability to accurately and reliably quantify these compounds is paramount for ensuring product quality, stability, and safety throughout the drug development lifecycle.[1][2]
This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of pyrazole esters. As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a comprehensive understanding of the methodological choices, ensuring that researchers, QC analysts, and drug development professionals can implement and adapt this method with confidence. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
The Causality Behind Experimental Design: Why These Choices?
The development of a successful HPLC method is a systematic process of optimizing variables to achieve the desired separation with adequate resolution, peak shape, and sensitivity.[8][9] The choices made in this protocol are grounded in the fundamental principles of chromatography and the specific physicochemical properties of pyrazole esters.
-
Chromatographic Mode (RP-HPLC): Pyrazole esters are typically moderately polar to non-polar compounds, making them ideal candidates for RP-HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[1][10][11] This mode of chromatography allows for excellent separation based on the differential partitioning of the analytes between the stationary and mobile phases.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its high hydrophobicity and wide applicability.[1][10][12] It provides sufficient retention for a broad range of pyrazole esters, enabling effective separation from starting materials, byproducts, and degradation products. The choice of a column with low silanol activity is also crucial to minimize peak tailing, especially for basic pyrazole nitrogens.[13] For certain sensitive compounds like boronic pinacol esters, specialized columns with even lower silanol activity may be necessary to prevent on-column hydrolysis.[14]
-
Mobile Phase Composition: The mobile phase is a critical factor in controlling retention and selectivity.[8]
-
Organic Modifier (Acetonitrile vs. Methanol): Both acetonitrile and methanol are common organic modifiers in RP-HPLC. Acetonitrile was chosen for this method due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[2]
-
Aqueous Phase and pH Control (0.1% Trifluoroacetic Acid): The pyrazole ring contains nitrogen atoms that can be protonated. By acidifying the mobile phase with a small amount of an acid like Trifluoroacetic Acid (TFA) or formic acid, we ensure that the pyrazole nitrogen is consistently protonated.[1][12][15] This suppresses the interaction of the basic nitrogen with any residual free silanol groups on the silica-based stationary phase, leading to symmetrical peak shapes and reproducible retention times. A 0.1% concentration of TFA is generally sufficient to achieve this without being overly harsh on the column or instrument.
-
-
Detection (UV-Vis): Pyrazole rings are chromophores that exhibit strong UV absorbance, making UV-Vis detection a simple, robust, and widely available technique for their quantification.[16][17][18][19] The optimal detection wavelength is determined by analyzing the UV spectrum of the target pyrazole ester and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For many pyrazole derivatives, this falls within the 210-270 nm range.[1][2][20]
Experimental Workflow and Logic
The overall process, from sample receipt to final data analysis, follows a logical and systematic workflow designed to ensure data integrity and reproducibility.
Caption: A generalized workflow for the HPLC analysis of pyrazole esters.
Detailed Application Protocol
This protocol provides a step-by-step guide for the quantification of a model pyrazole ester.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1][15]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Pyrazole ester reference standard
-
Methanol (HPLC grade, for sample dissolution)
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable diluent for most pyrazole esters.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole ester reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.[12]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL) using the diluent.[1]
-
Sample Solution: Accurately weigh a suitable amount of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[12][21][22]
Chromatographic Conditions
The following table summarizes the recommended starting conditions. These may need to be optimized depending on the specific pyrazole ester being analyzed.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose, good retention for pyrazole esters.[1][15] |
| Mobile Phase | Gradient or Isocratic | See below |
| A: 0.1% TFA in Water | Controls pH, improves peak shape.[1][12] | |
| B: Acetonitrile | Organic modifier for elution. | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30 °C | Ensures reproducible retention times.[2] |
| Detection Wavelength | λmax of the analyte (e.g., 254 nm) | Maximizes sensitivity.[23] |
| Injection Volume | 10 µL | A typical injection volume.[2] |
Isocratic vs. Gradient Elution:
-
Isocratic Elution (e.g., 60% B): Simpler, more robust, and ideal for quantifying a single compound or a simple mixture where all peaks elute within a reasonable time.
-
Gradient Elution (e.g., 40% to 90% B over 15 min): Necessary for complex mixtures containing compounds with a wide range of polarities, or to clean the column of strongly retained impurities after the main peak has eluted.[2]
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified.[3][5] This is achieved by making replicate injections (n=5 or 6) of a working standard solution.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[3] |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |
Method Validation Protocol (ICH Q2(R1) Framework)
A rigorous validation process provides documented evidence that the method is suitable for its intended purpose.[4][5][6]
Caption: Interrelationship of key HPLC method validation parameters.
Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from other components. Peak purity index > 0.995. |
| Linearity & Range | Analyze at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Accuracy | Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0% at each level.[3] |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0% for both repeatability and intermediate precision.[3][6] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. The LOQ should be confirmed by demonstrating adequate precision and accuracy. |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should still be met, and the results should not be significantly affected by the changes.[1] |
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of pyrazole esters. By understanding the rationale behind the selection of the column, mobile phase, and other chromatographic parameters, researchers can confidently implement this method. The detailed protocol for both the analysis and the subsequent validation according to ICH guidelines ensures that the generated data is accurate, reliable, and suitable for regulatory submission. This robust method serves as a valuable tool for quality control and research in the development of pyrazole-based pharmaceuticals.
References
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International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols for In Vitro Evaluation of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas. Published research highlights the diverse pharmacological properties of pyrazole derivatives, including their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4] This wide range of applications underscores the importance of robust and reliable in vitro assays for the preliminary screening and characterization of novel pyrazole-based compounds like Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.
This guide provides detailed protocols for a selection of fundamental in vitro assays to assess the potential biological activities of this compound. The methodologies are designed to be adaptable for high-throughput screening while maintaining the scientific rigor necessary for accurate preliminary assessment.
I. Assessment of Anticancer Activity: Cytotoxicity Screening
A primary and crucial step in the evaluation of a novel compound for its anticancer potential is the assessment of its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human cancer cell lines. Based on existing literature for other pyrazole derivatives, suitable cell lines for initial screening include human breast cancer (MCF-7), prostate cancer (DU145), and melanoma (A2058).[1][5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, DU145, A2058)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome:
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (DU145) | % Cell Viability (A2058) |
| 0.1 | 98 ± 4.5 | 99 ± 3.8 | 97 ± 5.1 |
| 1 | 85 ± 6.2 | 92 ± 4.1 | 88 ± 5.5 |
| 10 | 62 ± 5.1 | 75 ± 3.9 | 68 ± 4.8 |
| 50 | 35 ± 4.3 | 48 ± 3.2 | 41 ± 3.7 |
| 100 | 15 ± 2.8 | 22 ± 2.5 | 18 ± 2.9 |
Note: The above data is hypothetical and for illustrative purposes only.
Visualizing the MTT Assay Workflow
Caption: Workflow for the Nitric Oxide (NO) inhibition assay.
IV. Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrazole derivatives have been identified as inhibitors of various enzymes, including tyrosinase. [6]The following is a general protocol for a colorimetric enzyme inhibition assay, which can be adapted for specific enzymes.
Protocol 4: General Colorimetric Enzyme Inhibition Assay (Example: Tyrosinase)
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Kojic acid (positive control inhibitor) [6]* 96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at time 0.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance again at 475 nm.
-
Data Analysis:
The percentage of enzyme inhibition is calculated as follows: % Inhibition = [1 - (ΔAbs of treated sample / ΔAbs of control sample)] * 100 where ΔAbs is the change in absorbance over the incubation period. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
The protocols outlined in this application note provide a foundational framework for the in vitro evaluation of this compound. By systematically assessing its cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. It is imperative that each assay includes appropriate controls and is validated to ensure the reliability and reproducibility of the generated data.
References
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Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link]
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Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]
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Lolak, N., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ChemistrySelect, 8(11). [Link]
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Al-Majid, A. M., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(23), 15685-15704. [Link]
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Mphahane, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(13), 11843-11858. [Link]
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PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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Gouda, M. A., et al. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Medicinal Chemistry Research, 24(1), 356-365. [Link]
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Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]
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Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5895-5898. [Link]
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SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. [Link]
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Patel, R. V., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(11), 539-545. [Link]
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PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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Gholipour, S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Chemistry of Heterocyclic Compounds, 56(10), 1295-1300. [Link]
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MCE. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. MCE. [Link]
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ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]
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MDPI. (2023). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. [Link]
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]
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Dye intermediates. (2013). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Dye intermediates. [Link]
-
PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem. [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for a thorough preliminary assessment of this novel pyrazole derivative.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The structural motif of this compound suggests a promising candidate for antimicrobial drug discovery, building upon existing research into related pyrazole compounds that have demonstrated significant antibacterial and antifungal efficacy.[3][4][5] This guide is designed to provide a robust starting point for the systematic evaluation of this specific molecule.
Scientific Rationale and Approach
The investigation into a novel compound's antimicrobial properties necessitates a multi-faceted approach. We begin with determining the direct inhibitory and bactericidal effects against a panel of clinically relevant microorganisms. This is followed by an essential assessment of the compound's safety profile through cytotoxicity assays against mammalian cell lines. A favorable therapeutic index, the ratio between cytotoxicity and antimicrobial activity, is a critical determinant for further development.
The proposed workflow is designed to be logical and progressive, starting with broad screening to establish a foundational understanding of the compound's activity spectrum and potency. Subsequent, more detailed investigations can then be tailored based on these initial findings.
Caption: Experimental workflow for antimicrobial evaluation.
Experimental Protocols
Prior to initiating any biological assays, it is imperative to ensure the purity and stability of this compound. The synthesis of similar pyrazole carboxylates has been previously described, and these methods can serve as a reference.[6][7][8]
-
Purity Assessment: The purity of the synthesized compound should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubilization: A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is crucial to determine the solubility limit to prevent precipitation in the assay medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test organisms and cell lines.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[11][12]
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganisms in broth without the compound) and a negative control (broth only) on each plate.[9]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13] The results can be confirmed by measuring the optical density at 600 nm.
-
| Compound Concentration (µg/mL) | S. aureus Growth | E. coli Growth | C. albicans Growth |
| 256 | - | - | - |
| 128 | - | - | - |
| 64 | - | - | +/- |
| 32 | - | + | + |
| 16 | + | + | + |
| MIC (µg/mL) | 64 | >256 | 64 |
| Hypothetical data for illustration purposes. '+' denotes growth, '-' denotes no growth, '+/-' denotes partial inhibition. |
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9] This assay helps to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.
Protocol: MBC/MFC Determination
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Plating: Spot-plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[9]
Evaluating the cytotoxicity of a potential antimicrobial agent is a critical step in assessing its safety and therapeutic potential.[14] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293, HepG2) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a 96-well plate until they reach approximately 80% confluency.
-
-
Compound Treatment:
-
Expose the cells to a serial dilution of this compound for a specified period (e.g., 24 or 48 hours). The concentration range should be relevant to the observed MIC values.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[15]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
-
| Compound Concentration (µg/mL) | Cell Viability (%) |
| 512 | 15.2 |
| 256 | 48.9 |
| 128 | 85.3 |
| 64 | 95.1 |
| 32 | 98.7 |
| IC50 (µg/mL) | ~256 |
| Hypothetical data for illustration purposes. |
Data Interpretation and Further Steps
The interpretation of MIC, MBC/MFC, and cytotoxicity data is crucial for decision-making.[13][16][17]
-
Activity Spectrum: The range of microorganisms inhibited by the compound will define its spectrum of activity (narrow or broad).
-
Potency: The MIC values indicate the potency of the compound. Lower MIC values suggest higher potency.
-
Bacteriostatic vs. Bactericidal: A comparison of the MBC/MFC to the MIC can classify the compound's effect. If the MBC/MFC is close to the MIC (typically ≤4 times the MIC), the compound is considered bactericidal. If the MBC/MFC is significantly higher than the MIC, it is considered bacteriostatic.
-
Therapeutic Index (TI): The TI is a quantitative measure of the compound's safety, calculated as the ratio of the IC50 (cytotoxicity) to the MIC (antimicrobial activity). A higher TI is desirable, indicating that the compound is more toxic to the microorganism than to mammalian cells.
Caption: Decision-making based on the Therapeutic Index.
A promising result from this initial evaluation would warrant further investigation into the compound's mechanism of action. Pyrazole derivatives have been reported to act through various mechanisms, including the inhibition of DNA gyrase and disruption of the bacterial cell wall.[1][18] Future studies could explore these potential targets.
Conclusion
This compound represents a novel chemical entity with the potential for antimicrobial activity based on the established biological profiles of related pyrazole structures. The protocols and guidelines presented in these application notes provide a robust and scientifically sound framework for the initial in vitro evaluation of this compound. A systematic approach, encompassing antimicrobial susceptibility and cytotoxicity testing, will yield the critical data necessary to determine the viability of this molecule for further development as a potential therapeutic agent.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
-
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (URL: [Link])
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Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (URL: [Link])
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (URL: [Link])
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Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (URL: [Link])
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Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])
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How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (URL: [Link])
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Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed. (URL: [Link])
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (URL: [Link])
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Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. (URL: [Link])
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(PDF) Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents - ResearchGate. (URL: [Link])
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Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. (URL: [Link])
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Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (URL: [Link])
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Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester - PrepChem.com. (URL: [Link])
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])
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Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate - AIP Publishing. (URL: [Link])
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The Versatility of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate in Synthetic Chemistry: A Gateway to Novel Bioactive Molecules
Introduction: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a strategically substituted heterocyclic compound that serves as a valuable building block in the design and synthesis of complex organic molecules. Its pyrazole core, adorned with ethyl, methyl, and ethyl ester functionalities, offers multiple reaction sites for diversification, making it a key intermediate in the development of new pharmaceuticals and agrochemicals.[1] The pyrazole scaffold is a well-established pharmacophore present in a wide array of approved drugs and agricultural products, highlighting the significance of versatile precursors like this compound in modern chemical research. This application note provides a comprehensive overview of the synthesis, key reactions, and applications of this important synthetic intermediate, complete with detailed protocols for its preparation and derivatization.
Synthesis of this compound
The most reliable and regioselective method for the synthesis of this compound is the Knorr pyrazole synthesis. This classical approach involves the cyclocondensation of a β-ketoester with a substituted hydrazine. In this specific case, ethyl 2,4-dioxohexanoate is reacted with methylhydrazine.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of the target molecule.
Causality of Experimental Choices: The regioselectivity of the reaction is a critical consideration. The reaction between an unsymmetrical β-ketoester and a substituted hydrazine can potentially yield two regioisomers. In the case of ethyl 2,4-dioxohexanoate and methylhydrazine, the more nucleophilic nitrogen of methylhydrazine preferentially attacks the more electrophilic ketone carbonyl, leading to the desired 1,5-disubstituted pyrazole as the major product. The use of a protic solvent like ethanol facilitates the reaction, and a catalytic amount of acid can accelerate the condensation.
Detailed Synthetic Protocol:
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 2,4-dioxohexanoate
-
Methylhydrazine
-
Ethanol (absolute)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary Table:
| Reactant | Molar Ratio | Key Parameters | Expected Yield |
| Ethyl 2,4-dioxohexanoate | 1.0 | Solvent: Ethanol, Catalyst: Acetic Acid, Reflux | 75-85% |
| Methylhydrazine | 1.1 |
Key Reactions and Applications
This compound is a versatile building block primarily utilized for the synthesis of pyrazole-3-carboxamides. This transformation is typically achieved in a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation with a desired amine.
Figure 2: Key derivatization workflow of the title compound.
Application in the Synthesis of Bioactive Molecules
1. Pharmaceutical Applications:
Pyrazole-3-carboxamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The carboxylic acid derived from this compound can be coupled with various amines to generate libraries of novel carboxamides for drug discovery programs.
Protocol 2: Hydrolysis to 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Materials:
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 3: Amidation to form a Pyrazole-3-carboxamide
Materials:
-
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride or a peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Desired amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Dimethylformamide)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware for anhydrous reactions
Procedure (using a coupling agent):
-
To a solution of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent, add the coupling agent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the target N-substituted 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide.
2. Agrochemical Applications:
The pyrazole carboxamide scaffold is also a cornerstone in the agrochemical industry, with many commercial fungicides and insecticides belonging to this class.[4] These compounds often act as succinate dehydrogenase inhibitors (SDHIs) in fungi or as modulators of insect ryanodine receptors. The ability to readily synthesize diverse pyrazole-3-carboxamides from this compound makes it a valuable intermediate for the discovery of new and effective crop protection agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Knorr synthesis and its utility as a precursor to a wide array of pyrazole-3-carboxamides underscore its importance in both pharmaceutical and agrochemical research. The protocols provided herein offer a solid foundation for the synthesis and application of this key intermediate, enabling the exploration of novel chemical space and the development of new bioactive molecules.
References
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Chem-Impex. This compound. Available from: [Link]
-
Jetir.Org. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
- Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]
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Experimental setup for pyrazole synthesis via 1,3-dipolar cycloaddition
An Application Guide to Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This five-membered nitrogen-containing heterocycle is featured in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®)[1][2]. The metabolic stability and versatile chemical functionality of the pyrazole ring make it a highly attractive motif for medicinal chemists[2]. Among the various synthetic routes, the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition between a diazo compound and an alkyne or alkyne surrogate, stands out as a particularly direct and atom-economical method for constructing the pyrazole core[3][4]. This application note provides an in-depth guide to the experimental setup for this powerful transformation, focusing on a robust, catalyst-free protocol and the critical safety considerations required.
The [3+2] Cycloaddition: A Mechanistic Overview
The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of pyrazole synthesis, the key reactants are a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile)[3]. The reaction proceeds through a cyclic transition state, leading directly to the aromatic pyrazole ring system.
A significant advantage of this method is the potential for high regioselectivity, which is crucial for synthesizing specific isomers for structure-activity relationship (SAR) studies in drug development. The regiochemical outcome is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne[5][6]. Generally, electron-deficient alkynes react smoothly with diazo compounds to yield pyrazole derivatives with a high degree of regioselectivity[5].
Caption: Workflow for the solvent-free synthesis of pyrazoles.
Materials and Equipment
-
Reagents:
-
α-Diazocarbonyl compound (e.g., Methyl phenyldiazoacetate)
-
Alkyne (e.g., Methyl propiolate, Phenylacetylene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
-
Equipment:
-
Screw-cap reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Rotary evaporator
-
NMR spectrometer
-
Detailed Step-by-Step Protocol (Example)
This protocol describes the synthesis of methyl 5-phenyl-1H-pyrazole-3-carboxylate from methyl phenyldiazoacetate and methyl propiolate.
-
Reagent Preparation: In a clean, dry screw-cap vial equipped with a magnetic stir bar, add methyl phenyldiazoacetate (1.0 mmol, 176 mg).
-
Reaction Setup: To the vial, add methyl propiolate (1.2 mmol, 101 mg, 1.2 equivalents). Causality Note: A slight excess of the more volatile reagent (the alkyne) is used to ensure the complete consumption of the diazo compound, simplifying purification.[1]
-
Reaction Execution: Tightly seal the vial and place it in a preheated heating block at 80 °C. Stir the mixture vigorously.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot directly from the reaction mixture and analyzing it by ¹H NMR to observe the disappearance of the starting materials and the appearance of the product signals.[5] The reaction is typically complete within a few hours.
-
Workup and Isolation: Once the reaction is complete, cool the vial to room temperature. Uncap the vial in a fume hood and remove the excess methyl propiolate under high vacuum using a rotary evaporator.
-
Product Analysis: The resulting residue is often the pure pyrazole product, obtained in high yield (>95%) without the need for further purification.[1] The product can be characterized by standard spectroscopic techniques (NMR, MS, IR).
Data Summary: Substrate Scope and Yields
The catalyst-free thermal method demonstrates broad applicability across various diazo compounds and alkynes.
| Entry | Diazo Compound (1.0 mmol) | Alkyne (1.2 mmol) | Temp (°C) | Time (h) | Yield (%) [1] |
| 1 | Methyl phenyldiazoacetate | Methyl propiolate | 80 | 3 | 95 |
| 2 | Methyl phenyldiazoacetate | Phenylacetylene | 80 | 3 | 96 |
| 3 | Ethyl diazoacetate | Dimethyl acetylenedicarboxylate | 80 | 2 | 95 |
| 4 | Ethyl diazoacetate | Phenylacetylene | 80 | 18 | 90 |
CRITICAL SAFETY PROTOCOL: Handling Diazo Compounds
Diazo compounds, particularly diazomethane, are highly toxic and potentially explosive. [7]Strict adherence to safety protocols is mandatory.
-
Toxicity and Exposure: Diazomethane is extremely toxic by inhalation and skin contact, causing severe irritation to the eyes, skin, and respiratory tract. It is a potent sensitizer, and repeated exposure can lead to asthma-like symptoms.[7][8]
-
Explosion Hazard: Diazomethane can explode unpredictably. Explosions can be triggered by contact with rough surfaces (like ground-glass joints), scratches in glassware, direct sunlight, strong artificial light, and certain metals.[8][9]
Mandatory Safety Precautions
-
Engineering Controls: All work with diazomethane MUST be conducted in a certified chemical fume hood. A blast shield should be used between the apparatus and the researcher at all times.[7]
-
Personal Protective Equipment (PPE):
-
Apparatus: Use only fire-polished, scratch-free glassware. Avoid ground-glass joints whenever possible.
-
Storage: Diazomethane solutions should not be stored. It is best to generate and use it in situ or prepare small amounts as needed immediately before use.[7][11]
-
Spill & Exposure Response:
-
Spill: For a small spill (<100 mL) inside a fume hood, close the sash and allow it to evaporate. For larger spills, evacuate the lab immediately and alert safety personnel.[7]
-
Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] For inhalation, move the individual to fresh air and seek emergency medical care.[7]
-
-
Safer Alternatives: Whenever possible, trimethylsilyldiazomethane (TMS-diazomethane) should be used as a substitute for diazomethane, as it is less prone to explosion.[7]
Conclusion
The 1,3-dipolar cycloaddition of diazo compounds and alkynes is a robust and highly efficient strategy for the synthesis of medicinally relevant pyrazoles. The featured catalyst-free, solvent-free protocol offers significant advantages in terms of operational simplicity, high yields, and environmental friendliness. However, the inherent hazards of working with diazo compounds necessitate rigorous planning and unwavering adherence to safety protocols. By understanding the underlying mechanism and respecting the required safety measures, researchers can effectively leverage this powerful reaction in the pursuit of novel therapeutic agents.
References
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Diazomethane Standard Operating Procedure Template . Environmental Health & Safety, The University of New Mexico. [Link]
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Diazomethane Safety Information . Division of Research Safety, University of Illinois. [Link]
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Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes . ResearchGate. [Link]
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Legros, J., Vuluga, D., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes . Green Chemistry. [Link]
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Akbar, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
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Ye, S., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates . Organic & Biomolecular Chemistry. [Link]
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Diazomethane - Hazard Summary . New Jersey Department of Health. [Link]
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Bull, J. A., et al. (2021). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes . ACS Omega. [Link]
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Diazomethane Safety Sheet . University of Georgia Research. [Link]
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Legros, J., Vuluga, D., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes . Green Chemistry, 11(2), 193-195. [Link]
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Ali, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]
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Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES . ResearchGate. [Link]
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The Role of Pyrazole Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Wang, W., et al. (2023). Catalyst-Controlled Switchable (5 + 4)/(3 + 4) Cycloadditions for the Divergent Synthesis of Pyrazole-Fused Seven- and Nine-Membered Heterocycles . ACS Catalysis. [Link]
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Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis . European Journal of Organic Chemistry. [Link]
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Bakr, M. F., et al. (2017). Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction . Chemistry of Heterocyclic Compounds. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry. [Link]
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Kumar, A., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions . Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Asif, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery . Future Medicinal Chemistry. [Link]
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Tantry, S. J., et al. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates . ACS Combinatorial Science. [Link]
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Kumar, A., & Yadav, M. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Chemical and Pharmaceutical Sciences. [Link]
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Herrera, A., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes . Organic & Biomolecular Chemistry. [Link]
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Herrera, A., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes . Organic & Biomolecular Chemistry, 21(30), 6147-6156. [Link]
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Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry, 20, 1030-1065. [Link]
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Liu, X., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones . Tetrahedron Letters. [Link]
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Pyrazole Synthesis . Organic Chemistry Portal. [Link]
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Kumar, A., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions . ResearchGate. [Link]
- Process for the purification of pyrazoles.
- Method for purifying pyrazoles.
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Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles . Molecules. [Link]
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Deng, X., & Mani, N. S. (2010). A REGIOCONTROLLED SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES . Organic Syntheses. [Link]
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Synthesis of Pyrazoles . YouTube. [Link]
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Jadhav, S. D., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method . Journal of Advanced Scientific Research. [Link]
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Piras, M., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation . Pharmaceutics. [Link]
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Derivatization of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate for biological screening
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung für die Geschäftsleitung
Der Pyrazolkern ist ein privilegierter Baustein in der medizinischen Chemie, der in zahlreichen von der FDA zugelassenen Medikamenten vorkommt. Seine strukturelle Vielseitigkeit ermöglicht die Synthese großer Substanzbibliotheken zur Identifizierung neuer therapeutischer Wirkstoffe. Dieses Dokument bietet einen detaillierten Leitfaden zur chemischen Derivatisierung von Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat. Wir stellen validierte, schrittweise Protokolle für die Hydrolyse des Ethylesters zur entsprechenden Carbonsäure, die anschließende Umwandlung in eine Reihe von Carboxamiden und die direkte Synthese des Carbonsäurehydrazids vor. Diese Derivate dienen als Grundlage für das Screening auf diverse biologische Aktivitäten und ermöglichen umfassende Struktur-Wirkungs-Beziehungs-Studien (SAR).
Einleitung: Die Bedeutung von Pyrazol-Gerüsten in der Wirkstoffforschung
Pyrazole, eine Klasse von fünfgliedrigen heterocyclischen Verbindungen mit zwei benachbarten Stickstoffatomen, sind von herausragender Bedeutung in der modernen Wirkstoffforschung. Ihre Fähigkeit, an eine Vielzahl biologischer Zielstrukturen zu binden, hat zur Entwicklung von Medikamenten mit einem breiten Spektrum an therapeutischen Anwendungen geführt, darunter entzündungshemmende, antineoplastische, antivirale und antimikrobielle Wirkstoffe. Die metabolische Stabilität und die synthetische Zugänglichkeit des Pyrazolrings machen ihn zu einem idealen Ausgangspunkt für die kombinatorische Chemie und die Optimierung von Leitstrukturen.
Das Ausgangsmaterial, Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat, ist ein strategisch günstiger Startpunkt. Die Ethylester-Funktionalität an der C3-Position dient als vielseitiger chemischer "Griff", der eine gezielte Modifikation ermöglicht, um eine Bibliothek strukturell verwandter, aber funktionell diverser Moleküle zu erstellen. Dieser Ansatz ist fundamental, um die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität zu untersuchen.
Strategischer Überblick der Derivatisierung
Die primäre Strategie konzentriert sich auf die Umwandlung der Ethylestergruppe, um drei wichtige Klassen von Derivaten zu erzeugen: Carbonsäuren, Carboxamide und Hydrazide. Jede dieser Klassen besitzt einzigartige chemische Eigenschaften und das Potenzial für spezifische biologische Interaktionen.
-
Carbonsäuren: Dienen oft als Schlüsselintermediate. Ihre Polarität und Fähigkeit zur Wasserstoffbrückenbindung können die Löslichkeit und die Bindung an Zielproteine maßgeblich beeinflussen.
-
Carboxamide: Die Amidbindung ist eine der stabilsten und am häufigsten vorkommenden funktionellen Gruppen in pharmazeutischen Wirkstoffen. Die Einführung verschiedener Amin-Substituenten ermöglicht eine feine Abstimmung der sterischen und elektronischen Eigenschaften des Moleküls.
-
Hydrazide: Sind nicht nur selbst biologisch aktiv, sondern auch wertvolle Intermediate für die Synthese weiterer heterocyclischer Systeme.
Die folgende Abbildung illustriert die geplanten Synthesewege.
Abbildung 1: Schematischer Arbeitsablauf der Derivatisierungsstrategien.
Detaillierte experimentelle Protokolle
Protokoll 1: Basenkatalysierte Hydrolyse (Verseifung) zu 5-Ethyl-1-methyl-1H-pyrazol-3-carbonsäure
Wissenschaftliche Begründung: Die basische Hydrolyse von Estern ist eine irreversible und in der Regel hocheffiziente Reaktion.[1] Das Hydroxid-Ion agiert als starkes Nukleophil, greift den elektrophilen Carbonylkohlenstoff des Esters an und führt nach Protonierung des intermediären Alkoholats zur Bildung des Carboxylat-Salzes. Anschließendes Ansäuern setzt die freie Carbonsäure frei. Diese Methode wird aufgrund ihrer Robustheit und hohen Ausbeuten bevorzugt.[1]
Materialien:
-
Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol (EtOH) oder Methanol (MeOH)
-
Wasser (destilliert)
-
Salzsäure (HCl), 2 M
-
Ethylacetat
-
Magnesiumsulfat (wasserfrei)
-
Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Ansatz: Lösen Sie 1,0 Äquivalent Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat in einer minimalen Menge Ethanol in einem Rundkolben.
-
Hydrolyse: Fügen Sie eine wässrige Lösung von 2,0 Äquivalenten NaOH hinzu. Die Mischung sollte ein Verhältnis von etwa 3:1 (Ethanol:Wasser) aufweisen.
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter Rühren für 2-4 Stunden unter Rückfluss. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Ethanol unter reduziertem Druck am Rotationsverdampfer.
-
Ansäuern: Lösen Sie den Rückstand in Wasser und kühlen Sie die Lösung in einem Eisbad auf 0-5 °C. Säuern Sie langsam unter Rühren mit 2 M HCl an, bis ein pH-Wert von 2-3 erreicht ist. Ein weißer Niederschlag der Carbonsäure sollte ausfallen.
-
Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Trocknung und Isolierung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die reine 5-Ethyl-1-methyl-1H-pyrazol-3-carbonsäure zu erhalten.
Validierung: Die Identität und Reinheit des Produkts sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden.
Protokoll 2: Synthese von Pyrazol-3-Carboxamiden über Amidkopplung
Wissenschaftliche Begründung: Die Bildung von Amiden aus Carbonsäuren erfordert die Aktivierung der Carboxylgruppe, um sie anfälliger für einen nukleophilen Angriff durch ein Amin zu machen. Die Verwendung von Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) ist eine moderne und hocheffiziente Methode.[2] HATU reagiert mit der Carbonsäure zu einem hochreaktiven Acyl-O-At-Ester, der schnell mit dem Amin reagiert, um das gewünschte Amid unter milden Bedingungen und mit minimaler Racemisierung (falls zutreffend) zu bilden.[3]
Materialien:
-
5-Ethyl-1-methyl-1H-pyrazol-3-carbonsäure (aus Protokoll 1)
-
Eine Auswahl an primären oder sekundären Aminen (R¹R²NH)
-
HATU
-
N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Ethylacetat
-
Magnesiumsulfat (wasserfrei)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Lösen Sie 1,0 Äquivalent der Carbonsäure in wasserfreiem DMF in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Aktivierung: Fügen Sie 1,1 Äquivalente HATU und 3,0 Äquivalente DIPEA hinzu. Rühren Sie die Mischung für 10-15 Minuten bei Raumtemperatur.
-
Kopplung: Fügen Sie 1,2 Äquivalente des gewünschten Amins hinzu. Lassen Sie die Reaktion bei Raumtemperatur für 2-12 Stunden rühren. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Quenchen: Verdünnen Sie die Reaktionsmischung mit Ethylacetat.
-
Wässrige Aufarbeitung: Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung, Wasser und Sole.
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine Amid-Derivat zu erhalten.
Abbildung 2: Logischer Ablauf der HATU-vermittelten Amidkopplung.
Tabelle 1: Beispiele für Amine zur Derivatisierung und potentielle biologische Relevanz
| Amin-Reagenz | Name des Derivats (Beispiel) | Potentielle Zielklasse/Aktivität |
| Morpholin | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)(morpholino)methanon | Kinase-Inhibitoren, GPCR-Liganden |
| Anilin | N-Phenyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxamid | Antimikrobielle, entzündungshemmende Wirkstoffe |
| Benzylamin | N-Benzyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxamid | Antikonvulsiva, antivirale Wirkstoffe |
| Piperidin | (5-Ethyl-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanon | ZNS-Wirkstoffe, Ionenkanal-Modulatoren |
Protokoll 3: Direkte Synthese von 5-Ethyl-1-methyl-1H-pyrazol-3-carbohydrazid
Wissenschaftliche Begründung: Die Reaktion eines Esters mit Hydrazin (Hydrazinolyse) ist eine klassische und direkte Methode zur Synthese von Carbonsäurehydraziden. Die hohe Nukleophilie des Hydrazins ermöglicht einen direkten Angriff auf den Ester-Carbonylkohlenstoff, typischerweise unter Erhitzen, was zur Verdrängung des Alkohol-Nebenprodukts (Ethanol) führt.
Materialien:
-
Ethyl-5-ethyl-1-methyl-1H-pyrazol-3-carboxylat
-
Hydrazinhydrat (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
-
Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte
Schritt-für-Schritt-Anleitung:
-
Ansatz: Lösen Sie 1,0 Äquivalent des Ethylesters in Ethanol in einem Rundkolben.
-
Reaktion: Fügen Sie 5,0 Äquivalente Hydrazinhydrat hinzu. Erhitzen Sie die Reaktionsmischung unter Rühren für 6-18 Stunden unter Rückfluss. Überwachen Sie die Reaktion mittels DC.
-
Kristallisation: Kühlen Sie die Reaktionsmischung langsam auf Raumtemperatur und anschließend im Kühlschrank ab. Das Hydrazid-Produkt sollte als kristalliner Feststoff ausfallen.
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration.
-
Reinigung: Waschen Sie die gesammelten Kristalle mit kaltem Ethanol, um überschüssiges Hydrazin zu entfernen. Trocknen Sie das Produkt im Vakuum, um das reine Hydrazid zu erhalten. Eine Umkristallisation aus Ethanol kann bei Bedarf zur weiteren Reinigung durchgeführt werden.
Sicherheitshinweis: Hydrazin ist hochgiftig und ein potenzielles Karzinogen. Alle Arbeiten müssen in einem gut belüfteten Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.
Überlegungen zum biologischen Screening
Die synthetisierte Bibliothek von Pyrazol-Derivaten ist bereit für das Screening in einer Vielzahl von biologischen Assays. Basierend auf der umfangreichen Literatur über Pyrazol-haltige Wirkstoffe können die folgenden therapeutischen Bereiche priorisiert werden:
-
Onkologie: Screening gegen eine Reihe von Kinasen (z. B. EGFR, VEGFR, Aurora-Kinasen), da viele Pyrazol-Derivate als Kinase-Inhibitoren wirken.
-
Entzündungskrankheiten: Assays zur Hemmung von Cyclooxygenase-Enzymen (COX-1/COX-2), die Ziele für nichtsteroidale Antirheumatika (NSAR) sind.
-
Infektionskrankheiten: Antimikrobielle und antifungale Assays zur Bestimmung der minimalen Hemmkonzentration (MHK) gegen verschiedene pathogene Stämme.
-
Neurologie: Screening auf Aktivität an Rezeptoren des Zentralnervensystems (ZNS), wie z. B. Cannabinoid-Rezeptoren (CB1).
Referenzen
-
Fisher Scientific. (n.d.). Amidsynthese. Abgerufen von [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
-
Wikipedia. (2023). HATU. Abgerufen von [Link]
-
Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Abgerufen von
-
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Abgerufen von
-
ResearchGate. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Abgerufen von [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Abgerufen von [Link]
-
Google Patents. (n.d.). DE10224823A1 - 1H-Pyrazol-Derivate, Verfahren zu ihrer Herstellung und deren Verwendung als Nitrifikationsinhibitoren. Abgerufen von
-
Thieme. (n.d.). Alkohole durch O-X-Spaltungsreaktionen. Abgerufen von [Link]
-
Müller, E. (Ed.). (1965). Methoden der Organischen Chemie (Houben-Weyl), Band VI/1b: Alkohole II. Georg Thieme Verlag.
-
Universität Greifswald. (n.d.). Skript zum Praktikum „Arzneimittelanalytik“. Abgerufen von [Link]
Sources
Application Notes and Protocols for the Quantification of Pyrazole Compounds in Biological Samples
Abstract
The pyrazole nucleus is a fundamental scaffold in a multitude of pharmaceutical agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The development and regulatory approval of these drugs necessitate robust and reliable analytical methods for their quantification in complex biological matrices. This document provides a comprehensive guide to the state-of-the-art analytical techniques for the quantification of pyrazole-containing compounds in biological samples such as plasma, urine, and tissues. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies detailed herein are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][5][6][7]
Introduction: The Significance of Pyrazole Quantification
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][8] Their versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][2][9] Consequently, numerous pyrazole-containing drugs have been approved by the FDA and other regulatory agencies.[8] Accurate quantification of these compounds and their metabolites in biological fluids is paramount throughout the drug development lifecycle. It provides critical data for:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Bioavailability and Bioequivalence (BA/BE) studies: Comparing different formulations of a drug.[6]
-
Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens for individual patients.
-
Metabolite Identification and Quantification: Assessing the metabolic fate of a drug and the potential activity or toxicity of its metabolites.
The inherent complexity of biological matrices necessitates highly selective and sensitive analytical methods to ensure data reliability and support regulatory submissions.[4][6]
Core Principles of Bioanalytical Method Validation
Before delving into specific protocols, it is crucial to understand the foundational principles of bioanalytical method validation. These principles, outlined in guidelines such as the ICH M10, ensure that an analytical method is suitable for its intended purpose.[4][5][10][6] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.[5][10]
-
Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of these measurements.[5][10]
-
Calibration Curve and Linearity: The relationship between the analyte concentration and the instrumental response, which should be linear over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.[10]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[10][7]
Premier Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules, including pyrazole compounds, in biological samples due to its exceptional sensitivity, selectivity, and speed.[11] This technique couples the separation power of liquid chromatography (LC) with the mass-resolving capability of tandem mass spectrometry (MS/MS).
The "Why": Causality in LC-MS/MS Method Development
The success of an LC-MS/MS method hinges on a series of well-reasoned experimental choices:
-
Chromatographic Separation: The goal is to separate the analyte of interest from potentially interfering matrix components. Reversed-phase chromatography is commonly employed for pyrazole compounds. The choice of column (e.g., C18, biphenyl) and mobile phase composition (e.g., acetonitrile or methanol with an acidic modifier like formic acid) is critical for achieving good peak shape and retention. For highly polar pyrazoles that are poorly retained on traditional reversed-phase columns, ion-pair chromatography or mixed-mode chromatography can be effective strategies.[12][13][14]
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for pyrazole compounds, typically operating in the positive ion mode due to the basic nature of the pyrazole ring.[15]
-
Mass Spectrometry Detection: Tandem mass spectrometry, particularly using a triple quadrupole mass spectrometer, provides high selectivity through Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated molecule of the pyrazole compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences.
Visualizing the LC-MS/MS Workflow
Caption: A typical workflow for the quantification of pyrazole compounds in plasma by LC-MS/MS.
Detailed Protocol: Quantification of a Hypothetical Pyrazole Drug (PZ-1) in Human Plasma
This protocol is a representative example and should be optimized and fully validated for the specific pyrazole compound of interest.
3.3.1. Materials and Reagents
-
PZ-1 reference standard
-
PZ-1 stable isotope-labeled internal standard (SIL-IS), e.g., PZ-1-d4
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
3.3.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve PZ-1 and PZ-1-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the PZ-1 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the PZ-1-d4 stock solution with acetonitrile.
3.3.3. Sample Preparation: Protein Precipitation
This is a simple and widely used technique for sample cleanup.[11]
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standards, QCs, or unknown samples into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).
-
Vortex mix all tubes for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials containing 100 µL of water.
-
Cap the vials and vortex mix.
3.3.4. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Optimize by infusing the individual compounds. For example:
-
PZ-1: m/z 350.2 → 185.1
-
PZ-1-d4: m/z 354.2 → 189.1
-
3.3.5. Data Analysis
-
Integrate the peak areas for PZ-1 and PZ-1-d4.
-
Calculate the peak area ratio (PZ-1/PZ-1-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Alternative and Complementary Techniques
While LC-MS/MS is the predominant technique, other methods have their applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable pyrazole compounds.
-
The "Why": GC offers excellent chromatographic resolution. Electron ionization (EI) in MS provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[16]
-
Considerations: Many pyrazole-containing drugs are not sufficiently volatile or thermally stable for GC analysis without derivatization. Derivatization adds complexity and potential for variability to the workflow.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD)
-
The "Why": HPLC-UV/FLD is a more accessible and less expensive technique than LC-MS/MS. It can be suitable for applications where high sensitivity is not required, such as the analysis of bulk drug substances or formulations.
-
Considerations: These methods often lack the sensitivity and selectivity required for bioanalysis at therapeutic concentrations. They are more susceptible to interferences from endogenous matrix components.
Quantitative Data Summary
The performance of a validated bioanalytical method is summarized by its key parameters. The following table provides a hypothetical example for the quantification of two different pyrazole compounds in human plasma using LC-MS/MS.
| Parameter | Pyrazole A | Pyrazole B |
| Linear Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 0.5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.2% |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 8.8% |
| Accuracy (% Bias) | -5.6% to +7.3% | -4.1% to +6.5% |
| Recovery | > 85% | > 90% |
| Matrix Effect (%CV) | < 15% | < 12% |
Troubleshooting and Expert Insights
-
Poor Peak Shape: This can be caused by column degradation, inappropriate mobile phase pH, or interactions with active sites in the LC system. Consider using a column with a different stationary phase or adjusting the mobile phase composition.
-
Matrix Effects (Ion Suppression/Enhancement): If significant matrix effects are observed, more extensive sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.
-
Analyte Instability: Pyrazole compounds can be susceptible to degradation. It is crucial to perform thorough stability assessments at each stage of the sample handling and analysis process.[7] This includes freeze-thaw stability, bench-top stability, and long-term storage stability.
Conclusion
The robust quantification of pyrazole compounds in biological samples is a critical component of drug development and clinical research. LC-MS/MS stands as the premier analytical technique, offering unparalleled sensitivity and selectivity. The successful implementation of any bioanalytical method relies on a thorough understanding of the underlying scientific principles, meticulous method development, and rigorous validation in accordance with regulatory guidelines. The protocols and insights provided in this document serve as a comprehensive resource for scientists to develop and apply reliable analytical methods for the next generation of pyrazole-based therapeutics.
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. International Council for Harmonisation. Available at: [Link]
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Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. KCAS. Available at: [Link]
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ICH M10 - Bioanalytical Method Validation Guideline. IDBS. Available at: [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". American Society for Clinical Pharmacology & Therapeutics. Available at: [Link]
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LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. PubMed. Available at: [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. Available at: [Link]
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New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Genetic Engineering & Biotechnology News. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available at: [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. PubMed. Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available at: [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. National Institutes of Health. Available at: [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Available at: [Link]
-
Recently reported biological activities of pyrazole compounds. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers engaged in the synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. We address common challenges, offer troubleshooting strategies to improve yield and purity, and provide a validated experimental protocol. Our focus is on understanding the chemical principles to empower you to optimize your experimental outcomes.
Section 1: Synthesis Overview and The Challenge of Regioselectivity
The standard and most reliable method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For the target molecule, this translates to the reaction between ethyl 2,4-dioxohexanoate and methylhydrazine .
The primary obstacle in this synthesis is controlling regioselectivity . Because both the β-dicarbonyl and the methylhydrazine are unsymmetrical, the reaction can proceed via two different pathways, potentially leading to a mixture of two constitutional isomers: the desired product and an unwanted regioisomer, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.[3]
Caption: Reaction pathways for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for synthesizing this compound?
The most direct approach is the acid-catalyzed condensation of ethyl 2,4-dioxohexanoate with methylhydrazine. This method is well-documented for pyrazole synthesis and allows for tunable control over the reaction's outcome through careful selection of conditions.[2][4]
Q2: My synthesis is producing a mixture of two isomers that are difficult to separate. Why is this happening?
You are encountering the classic challenge of regioselectivity in Knorr pyrazole synthesis.[3] Methylhydrazine has two non-equivalent nitrogen atoms: the N1-amino group (-NH2) and the N2-methylamino group (-NHMe).
-
Electronic Factors: The terminal -NH2 group is generally more nucleophilic than the -NHMe group.
-
Steric Factors: The -NH2 group is less sterically hindered.
-
Diketone Reactivity: The two carbonyl groups in ethyl 2,4-dioxohexanoate also have different reactivities. The C2 ketone is generally more electrophilic than the C4 ketone due to steric hindrance from the adjacent ethyl group.
Under neutral or basic conditions, the more nucleophilic -NH2 group preferentially attacks the more reactive C2 carbonyl, leading to the undesired isomer.[3] Controlling the reaction conditions, particularly pH, is essential to direct the reaction towards the desired product.
Q3: How can I definitively identify the correct regioisomer?
Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), are crucial.
-
¹H NMR: The chemical shift of the pyrazole ring proton (at C4) will be different for each isomer due to the varying electronic environments created by the adjacent substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is the gold standard for confirming regiochemistry. An NOE correlation between the N-methyl protons and the protons of the C5-ethyl group will unequivocally confirm the structure of the desired product, this compound.
Q4: Are there alternative starting materials I can use?
While the diketone-hydrazine condensation is most common, other methods exist for creating the pyrazole core, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes.[1][5] However, for this specific substitution pattern, generating and handling the required precursors can be more complex and less cost-effective than the Knorr synthesis. An alternative approach described in patent literature involves synthesizing the pyrazole ring first and then performing an N-methylation step, though this adds an extra step to the process.[6][7]
Section 3: Troubleshooting Guide: Improving Yield and Regioselectivity
This section is designed to help you diagnose and solve common issues encountered during the synthesis.
Problem 1: Low Overall Yield
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. While higher temperatures can speed up the reaction, they can also lead to side products and reduced regioselectivity. An initial trial at room temperature for 12-24 hours is recommended before cautiously increasing heat.[2] |
| Degradation of Reagents | Use High-Purity Starting Materials: Ethyl 2,4-dioxohexanoate can be prone to self-condensation or hydrolysis. Ensure it is pure and dry before use. Methylhydrazine is a potent reducing agent and can be sensitive to air and heat; use a fresh, high-quality source. |
| Side Reactions | Control Stoichiometry and Addition: Use a slight excess (1.1 to 1.2 equivalents) of methylhydrazine to ensure the complete consumption of the more valuable diketone. Adding the hydrazine dropwise at a controlled temperature (e.g., 0 °C) can minimize side reactions. |
| Difficult Purification | Optimize Chromatography: If the two isomers are forming, they can be difficult to separate. Use a high-resolution silica gel and test various solvent systems (e.g., Hexane:Ethyl Acetate with a small percentage of acetic acid to sharpen peaks). Recrystallization from a suitable solvent like ethanol/water or heptane/ethyl acetate may also be effective if the product is a solid. |
Problem 2: Poor Regioselectivity (High Percentage of Undesired Isomer)
Controlling regioselectivity is the most critical aspect of this synthesis. The key is to manipulate the relative nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilicity of the carbonyl carbons.
Caption: Troubleshooting workflow for improving regioselectivity.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Effect on Mechanism | Expected Outcome | Reference |
| pH | Acidic (e.g., cat. HCl, AcOH) | Protonates the more basic N-methyl nitrogen of the hydrazine, reducing its nucleophilicity. This forces the reaction to initiate via the terminal -NH2 group. | Increases yield of the desired 5-ethyl isomer. | [3] |
| pH | Neutral / Basic | The more nucleophilic terminal -NH2 attacks the more electrophilic C2 carbonyl, which is sterically less hindered. | Favors the formation of the undesired 3-ethyl isomer . | [3] |
| Solvent | Fluorinated Alcohols (TFE, HFIP) | These solvents can stabilize intermediates via strong hydrogen bonding, altering the transition state energies and promoting a specific reaction pathway. | Can dramatically improve regioselectivity, often up to >95:5 in favor of one isomer. | [8] |
| Temperature | Low (0 °C to RT) | Favors kinetic control, potentially increasing the ratio of the desired product if its activation energy barrier is lower under the chosen conditions. | Generally improves selectivity compared to reflux conditions. | [2][9] |
Section 4: Recommended Experimental Protocol
This protocol is optimized for high regioselectivity towards the target compound.
Materials:
-
Ethyl 2,4-dioxohexanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (ACS Grade, anhydrous)
-
Glacial Acetic Acid (0.2 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,4-dioxohexanoate and ethanol (approx. 0.2 M concentration).
-
Begin stirring and cool the mixture to 0 °C using an ice bath.
-
In a separate vial, dissolve methylhydrazine and glacial acetic acid in a small amount of ethanol.
-
Add the methylhydrazine/acetic acid solution to the cooled diketone solution dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate and wash with a saturated solution of sodium bicarbonate (to neutralize the acetic acid) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the desired product from any regioisomer and impurities.
References
-
Yu, Y., Huang, W., & Chen, Y. (2015). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gontijo, J. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
ResearchGate. (2022). Regioselectivity and proposed mechanism for the cyclization reaction. Available at: [Link]
-
Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Shukla, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances. Available at: [Link]
-
Mogahid, M. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Rosa, G. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available at: [Link]
-
AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Available at: [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
PubMed. (1990). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available at: [Link]
-
ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
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- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Derivatives by Column Chromatography
Welcome to our dedicated technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during column chromatography.
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We aim to empower you with the knowledge to not only solve immediate purification challenges but also to strategically design more robust purification workflows in the future.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent and challenging issues encountered during the column chromatography of pyrazole derivatives. Each problem is presented with a diagnosis of potential causes and a set of actionable solutions, grounded in established chromatographic principles.
Question 1: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?
This is a common challenge, particularly with regioisomers, which often exhibit very similar polarities.[1][2]
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Diagnosis & Causality:
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Insufficient Selectivity: The chosen mobile phase may not be interacting differently enough with the isomers to effect separation on the silica surface. The inherent acidity of silica gel can also lead to unpredictable interactions and band broadening.
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Confirmation with TLC: The first step is to ensure that a discernible difference in the retention factor (Rf) between your isomers is visible on a TLC plate using the same solvent system.[2] If the spots do not separate on the TLC plate, they will not separate on the column.[2]
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Compound Stability: Verify that your compound is not degrading on the silica gel, which can manifest as streaking and the appearance of mixed fractions.[2]
-
-
Solutions & Experimental Rationale:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Employ a shallower gradient or switch to an isocratic elution with the solvent system that provides the best separation on TLC.[2] This increases the residence time of the compounds on the stationary phase, allowing for more equilibrium-driven separation.
-
Change Solvent System: If a standard hexane/ethyl acetate system is ineffective, explore alternative solvent systems. Dichloromethane/hexane or acetone/hexane mixtures can alter the separation selectivity and may resolve your isomers.[2]
-
-
Modify the Stationary Phase:
-
Deactivate Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.[1][2] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~1%) to your eluent or by preparing a slurry of the silica in the eluent containing the base before packing the column.[2][3][4]
-
Switch Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. Alumina (neutral or basic) or an amine-functionalized silica (NH2) column can offer different selectivity compared to standard silica.[1][2][5] For highly polar pyrazoles, reversed-phase chromatography on a C18 column is also a powerful alternative.[3][6]
-
-
Question 2: My pyrazole derivative seems to be degrading or disappearing during column chromatography. How can I prevent this?
Many nitrogen-containing heterocycles, including pyrazoles, can be sensitive to the acidic nature of standard silica gel.[2][6][7]
-
Diagnosis & Causality:
-
Acid-Catalyzed Decomposition: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the degradation of sensitive pyrazole derivatives. This is a common cause of low recovery or the appearance of unexpected impurities in the collected fractions.[6]
-
Confirmation of Instability: To quickly check for silica gel-induced degradation, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. The appearance of new spots or streaking is indicative of instability.[5][6]
-
-
Solutions & Experimental Rationale:
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica is a primary solution. This can be achieved by:
-
Use an Alternative Stationary Phase:
-
Minimize Residence Time: Work quickly by using a faster flow rate (in flash chromatography) and collecting fractions efficiently to reduce the time your compound is in contact with the stationary phase.[2]
-
Question 3: My pyrazole derivative is very polar and won't move off the baseline, even with 100% ethyl acetate. What are my options?
Highly functionalized pyrazoles can be very polar, making them difficult to elute from a normal-phase column.[6]
-
Diagnosis & Causality:
-
Strong Adsorption: The compound has a very high affinity for the polar silica gel surface and is not sufficiently soluble in the mobile phase to be eluted.
-
-
Solutions & Experimental Rationale:
-
Increase Mobile Phase Polarity:
-
Methanol/Dichloromethane System: A common solution is to add methanol to the mobile phase. A gradient of 0-10% methanol in dichloromethane is a good starting point.
-
Ammonia/Methanol System: For very polar basic compounds, a solvent system containing ammonia can be highly effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[6]
-
-
Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. In reversed-phase chromatography, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol). The most polar compounds will elute first.[3][6]
-
Question 4: My crude sample is not soluble in the mobile phase I plan to use for purification. How should I load my sample onto the column?
This is a frequent issue, especially when a non-polar eluent is required for good separation, but the crude material is a polar solid.
-
Diagnosis & Causality:
-
Incompatible Solubilities: The solvent required for elution is too non-polar to dissolve the crude mixture. Loading the sample in a strong, polar solvent will disrupt the initial separation at the top of the column, leading to broad bands and poor resolution.
-
-
Solutions & Experimental Rationale:
-
Dry Loading (Preferred Method): This technique prevents the issues associated with using a strong loading solvent and often leads to much better separation.[2][9]
-
Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane, methanol, or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[2][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for my pyrazole derivative?
A1: Thin Layer Chromatography (TLC) is the essential first step.[1] A good general-purpose starting eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] Develop the TLC plate using various ratios of these solvents (e.g., 5:95, 10:90, 20:80 ethyl acetate in hexane) to find a system that provides a retention factor (Rf) of approximately 0.3-0.4 for your desired product and good separation from impurities.[1]
Q2: How much crude material can I load onto my column?
A2: A general rule of thumb for flash chromatography is a sample load of 1-5% of the mass of the stationary phase (silica gel).[5] Overloading the column is a common cause of poor separation. If you need to purify a larger quantity of material, it is better to use a column with a larger diameter.[5]
Q3: My purified pyrazole is colored. How can I decolorize it?
A3: A colored product may indicate the presence of trace impurities or degradation products.[1] Here are a few methods to try:
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir briefly. The charcoal can adsorb colored impurities. Filter the mixture through Celite to remove the charcoal and then recrystallize the product.[1][7]
-
Recrystallization: This technique itself is often effective at removing colored impurities, as they may remain in the mother liquor.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The more polar, colored impurities may be retained on the silica.[1]
Q4: Can I use recrystallization instead of column chromatography?
A4: Yes, recrystallization is a powerful purification technique, especially if your pyrazole derivative is a solid.[1][3] The choice between chromatography and recrystallization depends on the nature of the impurities. Recrystallization is most effective when the impurities have significantly different solubilities than your desired product.[1] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or mixtures of an alcohol and water.[1][10]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Flash Column Chromatography of a Pyrazole Derivative
This protocol outlines a standard workflow for purifying a pyrazole derivative using silica gel flash chromatography.
1. TLC Analysis & Solvent System Selection:
- Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
- Spot the solution on a silica gel TLC plate.
- Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
2. Column Packing:
- Select an appropriately sized column for your sample mass.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the final packed bed is level and free of cracks or air bubbles.
3. Sample Loading (Dry Loading Method):
- Dissolve the crude mixture in a strong, volatile solvent (e.g., dichloromethane).
- Add silica gel (2-3x the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder.[2]
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
- You can use an isocratic elution (constant solvent composition) or a gradient elution, where you gradually increase the polarity of the mobile phase to elute compounds with different polarities.[1]
5. Fraction Analysis and Product Isolation:
- Monitor the collected fractions by TLC to identify which ones contain your purified product.
- Combine the pure fractions.
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.[1]
- Further dry the product under high vacuum to remove any residual solvent.
Workflow for Troubleshooting Poor Separation
The following diagram illustrates a logical workflow for addressing poor separation or co-elution of pyrazole derivatives during column chromatography.
Caption: A logical workflow for troubleshooting poor separation.
Data Summary Table
The following table summarizes common stationary and mobile phases used for the purification of pyrazole derivatives.
| Purification Challenge | Stationary Phase | Recommended Mobile Phase System(s) | Key Considerations & Rationale |
| General Purification / Isomer Separation | Silica Gel | Hexane / Ethyl Acetate (Gradient)[1][2] | The most common starting point. Optimize the gradient based on TLC. |
| Acid-Sensitive Pyrazoles | Deactivated Silica Gel | Hexane / Ethyl Acetate + 1% Triethylamine[2] | Neutralizes acidic silanol groups to prevent compound degradation. |
| Neutral or Basic Alumina | Hexane / Ethyl Acetate | An alternative to silica for acid-sensitive compounds.[1][5] | |
| Highly Polar Pyrazoles | Silica Gel | Dichloromethane / Methanol (Gradient)[6] | Increases eluent strength to move polar compounds off the baseline. |
| DCM / (10% NH4OH in MeOH)[6] | The basic modifier helps elute highly polar, basic pyrazoles. | ||
| Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol | Best for very polar compounds; elution order is reversed (polar elutes first).[6] |
References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry: University of Rochester. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]
- Method for purifying pyrazoles - Google P
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines - The Journal of Organic Chemistry. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Chromatography [chem.rochester.edu]
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- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pyrazole intermediate in high purity.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity is paramount for the reliability of downstream applications and the safety of final products. The most common synthetic route to this compound is the N-methylation of ethyl 3-ethyl-1H-pyrazole-5-carboxylate. While seemingly straightforward, this reaction can lead to a range of impurities that require careful and systematic removal. This guide will walk you through the identification of these impurities, provide detailed purification protocols, and offer solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. For the common N-methylation of ethyl 3-ethyl-1H-pyrazole-5-carboxylate, the primary impurities include:
-
Unreacted Starting Material: Ethyl 3-ethyl-1H-pyrazole-5-carboxylate.
-
Regioisomeric Byproduct: Ethyl 3-ethyl-2-methyl-2H-pyrazole-5-carboxylate. The N-methylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 isomers, which can be challenging to separate due to their similar physical properties.[1][2]
-
Residual Reagents and Solvents: Depending on the specific methylation procedure, you may have residual methylating agents (e.g., dimethyl carbonate, methyl iodide), bases (e.g., potassium carbonate, sodium hydride), and high-boiling point solvents like dimethylformamide (DMF).[3]
-
Inorganic Salts: Formed as byproducts of the reaction, especially when using bases like potassium carbonate or sodium hydride.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid preliminary assessment. A typical eluent system for this class of compounds is a mixture of hexane and ethyl acetate. By spotting your crude material alongside the starting material (if available), you can visualize the presence of unreacted starting material and other byproducts. The desired product and its regioisomer will likely have very close Rf values, often appearing as a single elongated spot if not well-resolved. For more definitive purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4][5]
Q3: My NMR spectrum shows two sets of similar peaks. What is the likely cause?
A3: The presence of two distinct sets of peaks that are structurally similar is a strong indication of a mixture of regioisomers: the desired N1-methylated product (this compound) and the N2-methylated byproduct (Ethyl 3-ethyl-2-methyl-2H-pyrazole-5-carboxylate). Distinguishing between these isomers can be achieved through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can show through-space correlations between the N-methyl protons and the protons of the C5-ethyl group.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield After Work-up | Incomplete extraction of the product from the aqueous phase. | Ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic before extraction can sometimes improve recovery. |
| Product loss during solvent removal. | If your product is volatile, use a rotary evaporator at a controlled temperature and pressure. Avoid excessive heating. | |
| Oily Product That Won't Solidify | Presence of residual high-boiling solvents (e.g., DMF). | Co-evaporate the crude product with a lower-boiling solvent like toluene or heptane multiple times to azeotropically remove the residual high-boiling solvent. High-vacuum distillation is also an effective method. |
| The product itself is an oil or low-melting solid at room temperature. | Confirm the expected physical state of the pure product. If it is indeed an oil, purification should be planned accordingly (e.g., column chromatography or distillation). | |
| Difficulty Separating Regioisomers by Column Chromatography | The polarity of the two isomers is very similar. | Optimize your mobile phase. Use a shallow gradient of ethyl acetate in hexane. A starting concentration of 5-10% ethyl acetate and a gradual increase to 20-30% can be effective. Using a high-quality silica gel with a smaller particle size can also improve resolution.[8] |
| Streaking or Tailing on Silica Gel Column | The basic nitrogen atoms of the pyrazole ring are interacting with the acidic silica gel. | Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system.[8] |
Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most effective method for separating the desired N1-methylated product from its N2-methylated regioisomer and other organic impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 20% ethyl acetate in hexane. The goal is to achieve a clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: For optimal separation, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.[8]
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent based on your TLC analysis (e.g., a gradient from 5% to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is particularly useful for removing non-volatile impurities such as inorganic salts and high-boiling solvents like DMF, and for purifying the product if it is a liquid or low-melting solid. A patent for a closely related compound suggests this is a viable purification strategy.[7][9]
Step-by-Step Methodology:
-
Initial Work-up: Before distillation, it is crucial to remove any inorganic salts. After the reaction, quench the mixture carefully, extract the product into an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.[10]
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure to remove the bulk of the extraction solvent.
-
Vacuum Distillation Setup: Assemble a vacuum distillation apparatus. It is important to use a vacuum pump that can achieve a sufficiently low pressure to allow the product to distill at a reasonable temperature, thereby preventing thermal decomposition.
-
Distillation: Heat the crude product gently under vacuum. Collect the fraction that distills at the expected boiling point of this compound. The exact boiling point will depend on the pressure.
-
Purity Check: Analyze the distilled product by TLC, HPLC, and NMR to confirm its purity.
Protocol 3: Purification by Recrystallization
Recrystallization can be an effective method for purifying solid products, provided a suitable solvent system can be found. It is excellent for removing small amounts of impurities.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the product just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Purity Analysis Workflow
To ensure the final product meets the required specifications, a systematic analytical approach is necessary.
Caption: Decision-making flowchart for troubleshooting the purification process.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3527. Available at: [Link]
-
Dalton, D., et al. (n.d.). Development of regioselective N-methylpyrazole cyclizations using bayesian optimization. ACS Publications. Available at: [Link]
-
Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. Available at: [Link]
-
SIELC Technologies (2018). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Lu, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29333–29339. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 10. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
Stability issues of pyrazole carboxylates under different conditions
Welcome to the technical support center for pyrazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with these versatile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.
Introduction to Pyrazole Carboxylate Stability
Pyrazole carboxylates are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities.[1] However, the ester and carboxylic acid functionalities, coupled with the pyrazole ring, can present unique stability challenges under various experimental and storage conditions. Understanding these potential issues is paramount to obtaining reliable and reproducible results. This guide provides practical, field-proven insights into the stability of pyrazole carboxylates, focusing on the causality behind experimental choices and offering self-validating protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with pyrazole carboxylates.
Issue 1: Unexpected Degradation of Pyrazole Carboxylate Ester During Aqueous Work-up or Purification
Symptoms:
-
Low yield of the desired ester after extraction with aqueous basic solutions (e.g., sodium bicarbonate).
-
Appearance of a new, more polar spot on TLC that corresponds to the carboxylic acid.
-
Broadened peaks or the appearance of a new peak corresponding to the hydrolyzed acid in HPLC analysis.
Root Cause Analysis and Solutions:
The primary cause of degradation during aqueous work-up is the hydrolysis of the ester linkage, which is susceptible to both acidic and basic conditions.[2][3] Basic conditions, in particular, promote rapid saponification of the ester to the corresponding carboxylate salt.
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting pyrazole carboxylate ester degradation during work-up.
Preventative Measures and Protocol Adjustments:
-
Avoid Strong Bases: During work-up, avoid using strong bases like sodium hydroxide or potassium carbonate. If a basic wash is required to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and perform the extraction quickly at a low temperature (0-5 °C).
-
Use Neutral Washes: Whenever possible, use neutral washes like water and brine to remove water-soluble impurities.
-
Temperature Control: Perform all aqueous extractions at reduced temperatures (ice bath) to minimize the rate of hydrolysis.
-
Alternative Purification: If the compound is sensitive to aqueous conditions, consider direct purification by column chromatography on silica gel without a prior aqueous work-up, if the impurities allow for it.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pyrazole carboxylates (both esters and carboxylic acids)?
A1:
-
Solid Form: Solid pyrazole carboxylates should be stored in a cool, dry, and dark place.[4] Tightly sealed containers are recommended to protect from moisture, which can lead to hydrolysis, especially for the ester derivatives. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
-
In Solution: If you need to store pyrazole carboxylates in solution, use an anhydrous aprotic solvent (e.g., DMSO, DMF, acetonitrile) and store at -20 °C or -80 °C. Avoid storing in protic solvents like methanol or ethanol for extended periods, as transesterification can occur with ester derivatives. Aqueous solutions should be freshly prepared, and if storage is unavoidable, they should be buffered at a slightly acidic to neutral pH (pH 4-7) and stored at low temperatures for a short duration.
Q2: How does pH affect the stability of pyrazole carboxylate esters?
A2: The stability of pyrazole carboxylate esters is highly pH-dependent. The ester linkage is most stable in a slightly acidic to neutral pH range (approximately pH 4-6).
-
Acidic Conditions (pH < 4): Under acidic conditions, the ester can undergo acid-catalyzed hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][5]
-
Basic Conditions (pH > 7): In basic media, esters undergo base-promoted hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and less reactive.[3][6]
Q3: My pyrazole carboxylate sample has developed a yellow or reddish color over time. What could be the cause?
A3: The development of color in your sample could be due to the formation of colored impurities arising from side reactions involving the hydrazine starting material used in the synthesis.[7] It could also indicate oxidative degradation or photodecomposition, especially if the compound has been exposed to air and light. It is recommended to re-purify the sample by recrystallization or column chromatography and to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q4: Are pyrazole carboxylates susceptible to degradation by light?
A4: Yes, pyrazole derivatives can be susceptible to photodegradation.[8][9] The pyrazole ring contains a π-electron system that can absorb UV light, potentially leading to photochemical reactions and degradation. It is always a good practice to store pyrazole carboxylates, both in solid form and in solution, in amber vials or otherwise protected from light to minimize the risk of photodegradation.
Q5: How does temperature affect the stability of pyrazole carboxylates?
A5: Elevated temperatures can accelerate the degradation of pyrazole carboxylates.[10][11] For solid materials, higher temperatures can promote solid-state decomposition. In solution, the rates of hydrolysis and other degradation reactions increase with temperature. For every 10 °C increase in temperature, the reaction rate can approximately double. Therefore, it is crucial to store these compounds at recommended low temperatures.
Data Summary: Stability Profile of Pyrazole Carboxylates
| Condition | Potential Effect on Pyrazole Carboxylate Esters | Potential Effect on Pyrazole Carboxylic Acids | Mitigation Strategies |
| Acidic pH (<4) | Hydrolysis to carboxylic acid and alcohol. | Generally stable, but decarboxylation can occur at high temperatures. | Buffer solutions to pH 4-7; perform reactions at low temperatures. |
| Neutral pH (6-8) | Slow hydrolysis may occur over time. | Generally stable. | Store in anhydrous solvents; for aqueous solutions, use freshly prepared. |
| Basic pH (>8) | Rapid hydrolysis (saponification) to carboxylate salt and alcohol. | Forms a stable carboxylate salt. | Avoid basic conditions during work-up and storage; use mild bases for short periods at low temperatures if necessary. |
| Elevated Temperature | Increased rate of hydrolysis and potential for thermal decomposition. | Can lead to decarboxylation, especially if there are activating groups on the ring. | Store at low temperatures (2-8 °C or -20 °C); avoid prolonged heating. |
| Light Exposure | Photodegradation, leading to the formation of colored impurities and loss of potency. | Photodegradation is possible. | Store in amber vials or protect from light with aluminum foil. |
| Oxidizing Agents | The pyrazole ring is generally resistant to mild oxidation, but strong oxidants can lead to ring opening or side-chain oxidation. | The pyrazole ring is generally resistant to mild oxidation, but strong oxidants can cause degradation. | Avoid contact with strong oxidizing agents; store under an inert atmosphere. |
Experimental Protocol: Forced Degradation Study of a Pyrazole Carboxylate
This protocol outlines a typical forced degradation study to assess the stability of a pyrazole carboxylate.[12]
Objective: To identify the degradation products and pathways of a pyrazole carboxylate under various stress conditions.
Materials:
-
Pyrazole carboxylate sample
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
-
Calibrated HPLC system with a UV or PDA detector and a suitable C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and reflux at 60 °C.
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a solid sample of the pyrazole carboxylate in an oven at a controlled temperature (e.g., 70 °C).
-
Withdraw samples at different time points.
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the pyrazole carboxylate (in a quartz cuvette) and a solid sample to light in a photostability chamber (ICH Q1B option 1 or 2).
-
Maintain a control sample in the dark.
-
Analyze the samples after a specified duration of exposure.
-
-
HPLC Analysis:
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the retention times of the degradation products.
-
If possible, use LC-MS to identify the mass of the degradation products and propose their structures.
Visualization of a Potential Degradation Pathway:
Caption: Potential degradation pathways of a pyrazole carboxylate ester under various stress conditions.
References
- Vertex AI Search. (2024-03-30).
- Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- CORE. (2017-07-12). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes.
- Royal Society of Chemistry. (2024-07-01).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Wiley Online Library. (2000).
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- PubMed. (2022-06-14).
- International Journal of Current Pharmaceutical Analysis. (n.d.).
- ResearchGate. (2025-08-06). (PDF)
- SciSpace. (n.d.).
- MedCrave online. (2016-12-14).
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- University of Toronto. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
- Research Journal of Pharmacy and Technology. (n.d.).
- NIH. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022-11-30).
- ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- ResearchGate. (2025-08-07).
- RSC Publishing. (n.d.).
- RSC Publishing. (2024-12-11).
- MDPI. (2024-11-14).
- NIH. (n.d.).
- ResearchGate. (2025-08-10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- ResearchGate. (2025-08-10).
- Beijing Institute of Technology. (2022-02-15).
- NIH. (2024-06-13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- White Rose Research Online. (2017-05-10). Ester hydrolysis.
- Google Patents. (n.d.).
- Pharmacia. (2019-11-12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Gyeongsang National University. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Journal of Pharmaceutical Negative Results. (2022-12-31).
- RSC Publishing. (n.d.).
- ResearchGate. (2025-08-06).
- ResearchGate. (2009-03-19). Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis( O , O ′-di(2-phenylethyl)
- PMC. (n.d.).
- YouTube. (2016-12-26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- MDPI. (n.d.).
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- NIH. (n.d.).
- Hilaris Publisher. (2015-09-18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- PubMed. (1999-06).
- National Journal of Pharmaceutical Sciences. (2021-05-15).
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- 5. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Scaling Up the Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important pyrazole derivative.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic route involves the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This guide will address potential challenges in both the preparation of the key intermediate, ethyl 2,4-dioxohexanoate, and its subsequent cyclization and methylation to form the final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Part 1: Synthesis of Ethyl 2,4-dioxohexanoate (1,3-Dicarbonyl Precursor)
The synthesis of ethyl 2,4-dioxohexanoate is typically achieved via a Claisen condensation of 2-butanone and diethyl oxalate.[3]
Question 1: The yield of ethyl 2,4-dioxohexanoate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Claisen condensation for preparing ethyl 2,4-dioxohexanoate can often be attributed to several factors:
-
Moisture in Reagents or Solvents: The base used in the Claisen condensation, typically sodium ethoxide, is extremely sensitive to moisture. Any water present will consume the base and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous ethanol and ensure the sodium ethoxide is handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.
-
-
Side Reactions: Aldol condensation of 2-butanone with itself can be a competing side reaction.
-
Solution: Maintain a low reaction temperature during the addition of 2-butanone to the base/diethyl oxalate mixture to minimize self-condensation.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Prevents decomposition of the sodium ethoxide base. |
| Base | Sodium Ethoxide | A strong base required to deprotonate the α-carbon of 2-butanone. |
| Temperature | 0-5°C during addition, then reflux | Controls side reactions during addition and drives the reaction to completion.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the moisture-sensitive base. |
Question 2: My purified ethyl 2,4-dioxohexanoate is unstable and decomposes upon storage. How can I prevent this?
Answer:
β-keto esters like ethyl 2,4-dioxohexanoate can be prone to decomposition.
-
Acid or Base Contamination: Residual acid or base from the workup can catalyze decomposition.
-
Solution: Ensure the product is thoroughly washed to neutrality during the workup. A final wash with brine can help remove residual impurities.
-
-
Storage Conditions: Exposure to heat, light, or air can promote degradation.
-
Solution: Store the purified product under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage).
-
Part 2: Synthesis of this compound
This step involves the reaction of ethyl 2,4-dioxohexanoate with methylhydrazine. A primary challenge is controlling the regioselectivity of the reaction.
Question 3: I am getting a mixture of two regioisomers during the reaction of ethyl 2,4-dioxohexanoate with methylhydrazine. How can I favor the formation of the desired 5-ethyl-1-methyl isomer?
Answer:
The formation of regioisomers is a common challenge when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4][5] The two possible isomers are this compound and Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
-
Kinetic vs. Thermodynamic Control: The reaction pathway can be influenced by the reaction conditions. The more nucleophilic nitrogen of methylhydrazine (the one with the methyl group) will preferentially attack the more electrophilic carbonyl group of the diketone. In ethyl 2,4-dioxohexanoate, the ketone carbonyl is generally more reactive than the ester carbonyl.
-
Solution:
-
Solvent Choice: The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in similar reactions.[6] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[6]
-
Temperature Control: Running the reaction at lower temperatures can favor the kinetically controlled product, which is often the desired regioisomer.
-
-
Troubleshooting Workflow for Regioselectivity
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: When scaling up, several safety aspects are crucial:
-
Exothermic Reactions: The condensation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated. [1]* Hydrazine Derivatives: Methylhydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Sodium Hydride: If used for methylation, NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
Q3: How can I best purify the final product?
A3: Purification of this compound can typically be achieved by:
-
Column Chromatography: This is effective for separating the desired product from regioisomers and other impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method on a larger scale.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxohexanoate
Materials:
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl oxalate
-
2-Butanone
-
Hydrochloric acid (for workup)
Procedure:
-
Prepare sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the sodium ethoxide solution to 0-5°C in an ice bath.
-
Add diethyl oxalate to the cooled solution with stirring.
-
Slowly add 2-butanone dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and quench by pouring it into a mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure ethyl 2,4-dioxohexanoate. [3]
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2,4-dioxohexanoate
-
Methylhydrazine
-
Ethanol or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for improved regioselectivity [6]* Acetic acid (catalyst)
Procedure:
-
Dissolve ethyl 2,4-dioxohexanoate in the chosen solvent (Ethanol or HFIP).
-
Add a catalytic amount of acetic acid.
-
Slowly add methylhydrazine dropwise at room temperature with stirring.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude product by column chromatography on silica gel to separate the regioisomers.
References
- Diels, O. (1906). Chemische Berichte, 39, 1333.
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of organic chemistry, 66(20), 6787–6791.
- Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Regioselective Synthesis of N-Methylpyrazoles: The Use of Fluorinated Alcohols as Reaction Media. The Journal of Organic Chemistry, 73(8), 3123–3128.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Shen, W., et al. (2005). Three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. Organic Letters, 7(15), 3255-3258.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
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Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of Substituted Pyrazoles
Welcome to the technical support center for the characterization of substituted pyrazoles. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges researchers, scientists, and drug development professionals face during their experimental work. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and interpret your data with confidence.
Troubleshooting Guides
This section addresses specific problems you might encounter in the lab. Each guide provides a systematic approach to diagnosing the issue and detailed protocols for resolving it.
Guide 1: My NMR Spectrum is Ambiguous (Broad Signals, Incorrect Signal Count)
Question: I've synthesized a 3(5)-substituted pyrazole, but my ¹H and ¹³C NMR spectra are confusing. I see broadened signals for the pyrazole ring carbons, and the signal count doesn't match my expected structure. What's happening?
Answer: This is a classic and frequently encountered issue in pyrazole chemistry, almost always stemming from annular tautomerism . In solution, an N-H pyrazole with different C3 and C5 substituents exists as a dynamic equilibrium of two tautomeric forms.[1] If the rate of this proton exchange is comparable to the NMR timescale, you won't see sharp, distinct signals for each tautomer. Instead, you'll observe time-averaged, often broad, signals.[1][2]
Causality: The interconversion between the 3-substituted and 5-substituted tautomers (e.g., 3-CF₃- vs. 5-CF₃-pyrazole) causes the chemical environments of the C3 and C5 carbons, as well as their attached substituents, to average out.[1] This leads to signal coalescence and broadening, which can obscure the true structure.
Troubleshooting Workflow
Here is a systematic workflow to diagnose and resolve the ambiguity arising from tautomerism.
Caption: Workflow for troubleshooting ambiguous pyrazole NMR spectra.
Experimental Protocol: Low-Temperature NMR
This is the most direct method to slow down the proton exchange and resolve the individual tautomers.
-
Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point. Methylene chloride-d₂ (freezing point: -97°C) or THF-d₈ (freezing point: -108°C) are excellent choices. Avoid protic solvents like methanol-d₄, as they can accelerate proton exchange.[2]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in 15-20 K increments.
-
Equilibration: Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum. This is critical for thermal stability.
-
Data Acquisition: Record spectra at each temperature until you observe the single, broad signals for the pyrazole ring splitting into two distinct, sharp sets of signals. This indicates you have reached the slow-exchange regime.[3][4]
-
Analysis: Integrate the signals of the resolved tautomers to determine their relative populations at that temperature.
Guide 2: I Synthesized a Regioisomer Mixture and Can't Differentiate the Products
Question: My synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone and a substituted hydrazine yielded two products. TLC shows two close spots, and the mass spectrum is identical for both. How can I definitively assign their structures?
Answer: This is a common synthetic pitfall leading to the formation of regioisomers, which are notoriously difficult to separate and distinguish.[5][6] For example, reacting benzoylacetone with methylhydrazine can produce both 1,5-dimethyl-3-phenylpyrazole and 1,3-dimethyl-5-phenylpyrazole. Since they are isomers, mass spectrometry won't differentiate them. The key lies in using through-space and through-bond correlations in 2D NMR.
Causality: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound have different electrophilicities. The substituted hydrazine can attack either carbonyl, leading to two different cyclization pathways and, consequently, two regioisomeric products.[6]
Structure Elucidation Workflow
The definitive solution involves 2D NMR experiments that reveal the connectivity of the molecule. The Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are your most powerful tools.[7][8]
Caption: Workflow for distinguishing pyrazole regioisomers using 2D NMR.
Experimental Protocol: HMBC and NOESY
-
Sample Preparation: Prepare a reasonably concentrated sample (15-20 mg) of the purified isomer in a suitable deuterated solvent.
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C spectra for reference.
-
HMBC Experiment:
-
Purpose: To observe correlations between protons and carbons separated by 2 or 3 bonds (²JCH and ³JCH).[4]
-
Key Parameter: Set the long-range coupling constant evolution delay (typically optimized for J = 8-10 Hz) to detect these correlations.
-
Analysis: For a 1,3,5-trisubstituted pyrazole, the protons of the N1-substituent (e.g., N-CH₃) will show a ³J correlation to the C5 carbon but not the C3 carbon. Conversely, the protons of the C3-substituent will show a correlation to the C4 and C5 carbons. Mapping these correlations allows you to build the carbon skeleton and assign the substituent positions definitively.[8][9]
-
-
NOESY Experiment:
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of their bonding connectivity.[10][11]
-
Key Parameter: The mixing time (d8) is crucial and should be optimized (e.g., 500-800 ms) to allow for the NOE to build up.
-
Analysis: In a 1,5-disubstituted pyrazole, the protons of the N1-substituent will show a NOESY cross-peak to the protons of the C5-substituent due to their spatial proximity. This correlation would be absent in the 1,3-regioisomer.[7] This provides orthogonal, confirmatory evidence for your assignment.
-
Frequently Asked Questions (FAQs)
Q1: What is pyrazole tautomerism and how do substituents influence it?
A1: Annular tautomerism in N-unsubstituted pyrazoles is the migration of a proton between the two ring nitrogen atoms (N1 and N2).[12] This creates an equilibrium between two tautomeric forms. The position of this equilibrium is not random; it is highly influenced by the electronic properties of the substituents at the C3 and C5 positions.[2][13]
Sources
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- 9. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Potential of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Guide
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of compounds with significant therapeutic value.[1][2][3][4] Its versatile structure allows for diverse modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7][8] This guide presents a comprehensive framework for the biological validation of a novel pyrazole derivative, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. We will outline a systematic approach to compare its efficacy against established therapeutic agents and other relevant pyrazole-based compounds, providing detailed experimental protocols and data interpretation guidelines for researchers in drug discovery and development.
The Scientific Rationale: Why Investigate this compound?
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that facilitates diverse interactions with biological targets.[2][3] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, incorporate the pyrazole motif, underscoring its therapeutic relevance.[1][7] The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[2] The subject of our investigation, this compound, possesses a unique combination of ethyl and methyl substitutions on the pyrazole ring, along with an ethyl carboxylate group. These features warrant a thorough investigation into its potential biological activities. While no specific biological data for this exact compound is readily available, the known activities of structurally similar pyrazole carboxylate derivatives suggest its potential as an antimicrobial, anticancer, and/or anti-inflammatory agent.[9][10][11]
Our validation strategy will, therefore, encompass a tiered screening approach, beginning with broad-spectrum in vitro assays and progressing to more specific mechanistic studies. This comparative guide will focus on three primary areas of investigation:
-
Anticancer Activity: Assessing the cytotoxic potential against various cancer cell lines.
-
Antimicrobial Activity: Evaluating the efficacy against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Investigating the ability to modulate key inflammatory pathways.
For each area, we will propose a robust experimental workflow, detail the necessary protocols, and provide a framework for presenting and interpreting the comparative data.
Section 1: Evaluation of Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with many compounds exhibiting potent cytotoxic effects against various cancer cell lines.[12][13][14][15] The initial step in evaluating the anticancer activity of this compound is to determine its cytotoxicity and compare it with a standard chemotherapeutic agent like Doxorubicin.
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the test compound. Incubate for 48-72 hours.[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[16]
Data Presentation and Comparison
The cytotoxicity data should be summarized in a table comparing the IC50 values of this compound and Doxorubicin across different cell lines.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) | HEK293 (IC50 in µM) | Selectivity Index (SI) for MCF-7 |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
The Selectivity Index (SI) is calculated as the IC50 of the compound in a non-cancerous cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[17]
Section 2: Evaluation of Antimicrobial Activity
Many pyrazole derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[5][6][9][19] A systematic evaluation of this compound's antimicrobial potential is therefore warranted.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium. The turbidity should be adjusted to match a 0.5 McFarland standard.[23]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and the positive controls (e.g., Ampicillin for bacteria, Fluconazole for fungi) in the broth medium.[21]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]
Data Presentation and Comparison
The antimicrobial activity should be presented in a table comparing the MIC values of the test compound with standard antimicrobial agents.
| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ampicillin (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Literature/Experimental Value |
Section 3: Evaluation of Anti-inflammatory Activity
Several pyrazole derivatives have been shown to possess potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5][10] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory activity screening.
Key Experimental Protocol: Griess Assay for Nitric Oxide Production
Nitric oxide (NO) is a key pro-inflammatory mediator, and its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24][25]
Protocol:
-
Cytotoxicity Assessment: First, determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells using the MTT assay as described previously.[24]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound and a positive control (e.g., Dexamethasone) for 1 hour.[25]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[25]
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.[25]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Data Presentation and Comparison
The anti-inflammatory activity can be summarized by comparing the percentage inhibition of nitric oxide production at a specific concentration.
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | Test Concentration | Experimental Value |
| Dexamethasone (Positive Control) | Test Concentration | Literature/Experimental Value |
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial biological validation of this compound. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential in comparison to established standards, researchers can gain valuable insights into its therapeutic promise. The detailed protocols and data presentation frameworks are designed to ensure the generation of robust and reproducible results, facilitating informed decisions for further preclinical development. The inherent versatility of the pyrazole scaffold suggests that this novel compound could hold significant potential, and the methodologies outlined herein provide a clear path for its scientific exploration.
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A Comparative Guide to the Efficacy of Pyrazole-Based Inhibitors: Benchmarking Against Established Therapeutic Agents
Introduction: The Pyrazole Scaffold - A Privileged Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," its metabolic stability and versatile structure are features of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities.[2][3] Pyrazole-containing compounds have been successfully developed to target a diverse array of proteins, including enzymes and receptors, leading to significant therapeutic breakthroughs in areas such as inflammation, oncology, and neurological disorders.[4][5]
This guide provides a comparative analysis of the efficacy of several prominent pyrazole-based inhibitors against the backdrop of a novel investigational compound, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. Due to the limited publicly available data on this specific molecule, this document will focus on established pyrazole-containing drugs—Celecoxib, Sildenafil, Rimonabant, and CDPPB—to provide a framework for evaluating the potential of new chemical entities within this class. We will delve into their mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols for their characterization.
Comparative Analysis of Pyrazole Inhibitors
The versatility of the pyrazole core is evident in the diverse range of biological targets modulated by its derivatives. This section will explore the distinct mechanisms of action and potencies of four exemplary pyrazole-based drugs.
Celecoxib: A Selective COX-2 Inhibitor for Anti-inflammatory Action
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Mechanism of Action: COX-2 Inhibition
Caption: Signaling pathway of COX-2 mediated inflammation and its inhibition by Celecoxib.
Sildenafil: A Potent PDE5 Inhibitor for Erectile Dysfunction
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[9] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10] During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP, which in turn causes smooth muscle relaxation and increased blood flow. By inhibiting PDE5, sildenafil enhances the effect of NO, leading to a sustained erection.[10]
Mechanism of Action: PDE5 Inhibition
Caption: Mechanism of action of Sildenafil in promoting smooth muscle relaxation via PDE5 inhibition.
Rimonabant: A CB1 Receptor Antagonist with Anti-Obesity Effects
Rimonabant is a selective antagonist of the cannabinoid receptor type 1 (CB1).[11] CB1 receptors are primarily located in the central nervous system and are involved in regulating appetite and energy balance.[12] By blocking the CB1 receptor, rimonabant was developed to reduce appetite and food intake, leading to weight loss. However, it was withdrawn from the market due to severe psychiatric side effects.[13]
Mechanism of Action: CB1 Receptor Antagonism
Caption: Rimonabant's mechanism as a CB1 receptor antagonist to modulate appetite.
CDPPB: A Positive Allosteric Modulator of mGluR5
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[14] As a PAM, CDPPB does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[15] mGluR5 is implicated in synaptic plasticity and cognition, and its modulation is being explored for the treatment of schizophrenia and other neurological disorders.[16]
Mechanism of Action: mGluR5 Positive Allosteric Modulation
Caption: CDPPB enhances mGluR5 signaling as a positive allosteric modulator.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of the discussed pyrazole inhibitors against their respective targets. This data provides a quantitative basis for comparing their efficacy.
| Compound | Target | Assay Type | Potency (IC50 / Ki / EC50) | Reference |
| Celecoxib | Human COX-2 | Enzyme Inhibition | IC50: 40 nM | [6][17] |
| Human COX-1 | Enzyme Inhibition | IC50: 15 µM | [17] | |
| Sildenafil | Human PDE5 | Enzyme Inhibition | IC50: 3.4 - 3.9 nM | [9][10] |
| Rimonabant | Human CB1 Receptor | Radioligand Binding | Ki: 1.8 nM | [11][12] |
| Human CB2 Receptor | Radioligand Binding | Ki: 514 nM | [11] | |
| CDPPB | Human mGluR5 | Ca2+ Mobilization | EC50: 10 - 27 nM | [15][18] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. EC50: Half-maximal effective concentration.
Experimental Protocols
To facilitate the evaluation of novel pyrazole compounds like this compound, this section provides standardized, step-by-step protocols for in vitro assays relevant to the targets of the comparator drugs.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[19]
Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and a positive control (e.g., Celecoxib) in DMSO.
-
Reconstitute the COX-2 enzyme and prepare the COX assay buffer, COX probe, and arachidonic acid substrate solution according to the manufacturer's instructions.[19]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 10 µL of the diluted test inhibitor or control. For the enzyme control (100% activity), add 10 µL of the assay buffer.
-
Prepare a reaction mix containing the COX assay buffer, COX probe, and COX-2 enzyme. Add 80 µL of this mix to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm.[19]
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE5 activity by detecting the change in fluorescence polarization of a cGMP-FAM substrate.[20]
Caption: Workflow for a competitive radioligand binding assay for the CB1 receptor.
Methodology:
-
Reagent Preparation:
-
Prepare cell membrane homogenates from cells stably expressing the human CB1 receptor.
-
Prepare serial dilutions of the test compound.
-
The radioligand (e.g., [3H]CP55,940) is used at a concentration near its Kd value.
-
-
Assay Procedure:
-
In assay tubes, incubate the cell membranes, the radioligand, and varying concentrations of the test compound in an appropriate binding buffer.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate at 30°C for 90 minutes. [11]3. Data Acquisition and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from a competition binding curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The pyrazole scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to inhibitors of a wide range of biological targets. The examples of Celecoxib, Sildenafil, Rimonabant, and CDPPB highlight how modifications to the pyrazole core can yield compounds with highly specific and potent activities against enzymes and G-protein coupled receptors.
For a novel compound such as this compound, a systematic evaluation of its efficacy begins with a comprehensive screening against a panel of relevant biological targets. The experimental protocols detailed in this guide provide a robust framework for such an investigation. By employing these standardized assays, researchers can quantitatively assess the inhibitory or modulatory potential of new pyrazole derivatives, paving the way for the development of the next generation of targeted therapeutics.
References
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The Pivotal Role of Alkyl Substitutions in Pyrazole-3-Carboxylate Analogs: A Comparative Guide to Structure-Activity Relationships
In the relentless pursuit of novel and effective agrochemicals, the pyrazole scaffold has emerged as a cornerstone for the development of potent herbicides.[1] Among these, pyrazole-3-carboxylate derivatives have demonstrated significant biological activity, often by targeting and inhibiting critical plant enzymes.[2] This guide delves into the structure-activity relationship (SAR) of a specific analog, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, and its conceptual alternatives, providing a comparative analysis of their herbicidal potential. We will explore the nuanced effects of alkyl substitutions on the pyrazole core, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers and professionals in drug and herbicide discovery.
The Pyrazole Core: A Privileged Scaffold in Herbicide Design
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical versatility and ability to form various interactions with biological targets have made it a "privileged scaffold" in medicinal and agricultural chemistry.[1] For herbicidal applications, pyrazole derivatives have been particularly successful as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection in plants.[4] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching symptoms and eventual death of susceptible weeds.[4]
The general structure of the pyrazole-3-carboxylate scaffold offers multiple positions for chemical modification, primarily at the N1, C4, and C5 positions, allowing for the fine-tuning of herbicidal efficacy, selectivity, and physicochemical properties. This guide will focus on the impact of small alkyl substitutions at the N1 and C5 positions, using this compound as our central case study.
Structure-Activity Relationship (SAR) Analysis: The Influence of N1 and C5 Alkyl Groups
The herbicidal activity of pyrazole-3-carboxylate analogs is highly dependent on the nature and position of substituents on the pyrazole ring. While a comprehensive experimental dataset for this compound is not publicly available, we can infer its potential activity by comparing it with known analogs and general SAR principles for this class of compounds.
Key SAR Observations:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating herbicidal activity. Studies have shown that a small alkyl group, such as a methyl group, at the N1 position often confers optimal herbicidal activity.[1] The presence of an N1-methyl group can enhance the compound's metabolic stability and its binding affinity to the target enzyme. In contrast, larger or more complex substituents at this position can sometimes lead to decreased activity, possibly due to steric hindrance within the enzyme's active site.
-
C5-Substitution: The substituent at the C5 position also significantly influences the biological profile of these compounds. The introduction of an ethyl group, as in our target molecule, is expected to contribute to the lipophilicity of the compound, which can affect its uptake and translocation within the plant. The size and nature of the C5-substituent can impact how the molecule fits into the active site of the HPPD enzyme.
-
Ester Group at C3: The ethyl carboxylate group at the C3 position is a common feature in this class of compounds and is believed to be important for interacting with the target enzyme.
The logical relationship for optimizing herbicidal activity in this scaffold can be visualized as follows:
Caption: Logical flow for achieving optimal herbicidal activity.
Comparative Performance Analysis
To contextualize the potential of this compound, we present a comparative table of conceptually similar analogs. The data presented is a synthesis of findings from various studies on pyrazole-based herbicides and represents expected trends in activity.
| Compound ID | N1-Substituent | C5-Substituent | Expected Herbicidal Activity (Relative) | Key Remarks |
| Target-01 | Methyl | Ethyl | High | The combination of a small N1-alkyl group and a C5-ethyl group is anticipated to provide a good balance of potency and favorable physicochemical properties. |
| Analog-A | H (unsubstituted) | Ethyl | Moderate | The absence of an N1-substituent may lead to lower metabolic stability and reduced binding affinity compared to N1-methylated analogs. |
| Analog-B | Methyl | Methyl | High | Similar to the target compound, this analog is expected to exhibit potent herbicidal activity. The slightly smaller C5-substituent might subtly alter its selectivity profile. |
| Analog-C | Ethyl | Ethyl | Moderate to High | While still active, the larger N1-ethyl group might introduce some steric constraints, potentially leading to slightly lower activity compared to the N1-methyl analog.[5] |
| Analog-D | Methyl | H (unsubstituted) | Moderate | The lack of a substituent at the C5 position could reduce the lipophilicity and overall interaction with the target enzyme, leading to lower potency. |
Experimental Protocols for Synthesis and Bio-evaluation
To validate the SAR hypotheses and accurately quantify the herbicidal efficacy of this compound and its analogs, a systematic experimental approach is required.
General Synthesis of Ethyl 5-alkyl-1-methyl-1H-pyrazole-3-carboxylates
The synthesis of the target compounds can be achieved through a multi-step process, with a key step involving the cyclization of a β-ketoester with methylhydrazine.
Step 1: Synthesis of the β-ketoester (e.g., Ethyl 2-formylbutanoate for C5-ethyl analog) This can be achieved through a Claisen condensation reaction between an appropriate ester and ethyl formate in the presence of a strong base like sodium ethoxide.
Step 2: Cyclization to form the pyrazole ring The resulting β-ketoester is then reacted with methylhydrazine sulfate in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization and dehydration, yielding the desired N1-methyl pyrazole regioisomer.
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for pyrazole-3-carboxylates.
In Vitro HPPD Inhibition Assay
To determine the direct inhibitory effect of the synthesized compounds on the target enzyme, an in vitro HPPD inhibition assay is essential.
Protocol:
-
Enzyme Preparation: Recombinant HPPD from a model plant species (e.g., Arabidopsis thaliana) is expressed and purified.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% (v/v) ethylene glycol, 2 mM ascorbate, and 0.1 mg/mL catalase).
-
Substrate Solution: Prepare a solution of the HPPD substrate, 4-hydroxyphenylpyruvate (HPP), in the assay buffer.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations (typically dissolved in DMSO), and the purified HPPD enzyme.
-
Incubate the mixture for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the HPP substrate.
-
Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPP, or by measuring oxygen consumption using an oxygen-sensitive probe.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
Whole-Plant Greenhouse Screening
To assess the in-vivo herbicidal efficacy, whole-plant greenhouse screening is the gold standard.
Protocol:
-
Plant Cultivation: Grow various weed species (e.g., barnyardgrass, velvetleaf, morning glory) and crop species (e.g., corn, soybean, wheat) in pots under controlled greenhouse conditions.
-
Compound Formulation: Prepare a formulation of the test compounds, typically as an emulsifiable concentrate or a wettable powder, with appropriate adjuvants to ensure proper application and uptake.
-
Application: Apply the formulated compounds to the plants at different growth stages (pre-emergence or post-emergence) at various application rates.
-
Evaluation:
-
Visually assess the plants for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to quantify the herbicidal injury.
-
For a more quantitative assessment, measure plant biomass (fresh or dry weight) at the end of the experiment.
-
-
Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each compound against different plant species.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs highlights the critical role of alkyl substitutions at the N1 and C5 positions of the pyrazole ring in determining herbicidal activity. The presence of a small alkyl group, particularly a methyl group at N1, is a key determinant for potent HPPD inhibition. The C5-ethyl group is expected to contribute positively to the overall herbicidal profile by modulating the compound's physicochemical properties.
Future research should focus on the synthesis and rigorous biological evaluation of a focused library of analogs to precisely quantify the SAR trends discussed in this guide. This should include variations in the alkyl chain length and branching at both the N1 and C5 positions. Furthermore, exploring alternative ester groups at the C3 position could lead to the discovery of compounds with improved efficacy, selectivity, and environmental profiles. The integration of computational modeling and quantitative structure-activity relationship (QSAR) studies will also be invaluable in guiding the rational design of the next generation of pyrazole-based herbicides.[6][7][8]
References
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Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link][1]
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Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science. [Link][2]
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Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors. Structure. [Link][3]
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Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link][4]
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Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. [Link][5]
-
QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. Archiv der Pharmazie. [Link][7]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link][8]
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In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link][6]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazole-Based Compounds
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to the development of a multitude of clinically approved drugs and promising therapeutic candidates.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4] This guide provides an in-depth technical comparison of the in vitro and in vivo activities of select pyrazole-based compounds, offering insights into the critical transition from laboratory assays to preclinical models. Understanding the nuances between these two evaluation settings is paramount for researchers, scientists, and drug development professionals aiming to translate promising compounds into effective therapies.
The In Vitro-In Vivo Chasm: A Tale of Two Assays
The initial evaluation of a compound's therapeutic potential invariably begins with in vitro assays. These controlled, laboratory-based experiments assess the compound's activity against a specific molecular target or in a cellular context.[5] While essential for initial screening and mechanism of action studies, in vitro potency does not always translate to in vivo efficacy.[5] The complex biological environment of a living organism introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a compound's performance.[6][7] This guide will dissect these differences through specific case studies of pyrazole-based compounds in the realms of oncology and inflammation.
Part 1: Anticancer Activity of Pyrazole Derivatives
The development of novel anticancer agents is a significant focus of pyrazole chemistry, with many derivatives demonstrating potent cytotoxicity against various cancer cell lines in laboratory settings.[8][9] However, the journey from a promising IC50 value in a petri dish to tangible tumor regression in a living model is often fraught with challenges.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity and in vivo antitumor efficacy of representative pyrazole-based compounds. This side-by-side comparison highlights the frequent disparity between the two testing modalities.
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 6 | Various | 0.00006 - 0.00025 | Orthotopic murine mammary tumor | Significant tumor growth inhibition at 5 mg/kg | [8] |
| Compound 15e | B16 (Melanoma) | 5.58 | B16 melanoma xenograft | Significant antitumor activity | [10] |
| Compound 5c | HT-29 (Colon) | 6.43 | Ehrlich ascites carcinoma | 75.13% increase in life span | [11] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | - | - | [12] |
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | - | - | [4] |
| Compound 43 | MCF7 (Breast) | 0.25 | - | - | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways in Focus: Targeting Cancer Progression
Many pyrazole derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of a common pathway targeted by these compounds.
Caption: Inhibition of Receptor Tyrosine Kinases by Pyrazole Compounds.
Experimental Protocols: A Guide to Reproducible Research
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15] Cell viability is calculated as a percentage of the vehicle-treated control.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[16]
Step-by-Step Methodology:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[17] For some tumor types, co-injection with a basement membrane extract like Matrigel can improve tumor take and growth.[2]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their volume using digital calipers up to three times a week.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrazole compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume throughout the treatment period. The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.
Caption: Inhibition of COX-2 by Pyrazole Compounds in the Inflammatory Pathway.
Experimental Protocols: Standardized Methodologies
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [18][19] Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole compound or a known inhibitor (e.g., celecoxib) for a defined period (e.g., 10 minutes at 37°C). [20]3. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. [20]4. Product Detection: The product of the COX reaction (e.g., Prostaglandin G2) is detected using a fluorometric probe. [18]The fluorescence is measured kinetically.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
This is a widely used and reproducible model of acute inflammation. [3][21] Step-by-Step Methodology:
-
Animal Model: Use male or female rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the pyrazole compound or a standard anti-inflammatory drug (e.g., indomethacin) via the desired route (e.g., oral gavage) at a specified time before inducing inflammation. [22]3. Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of the rat. [22]4. Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [22]5. Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Conclusion: Navigating the Path to Clinical Translation
This guide has provided a comparative overview of the in vitro and in vivo activities of pyrazole-based compounds in the context of cancer and inflammation. The presented data underscores the critical importance of comprehensive preclinical evaluation. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide a more holistic understanding of a compound's therapeutic potential by incorporating the complexities of a living system. A thorough analysis of both datasets, coupled with an understanding of the underlying biological pathways and robust experimental design, is essential for the successful translation of promising pyrazole derivatives from the laboratory to the clinic.
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 9, 2026, from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PMC. Retrieved January 9, 2026, from [Link]
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EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved January 9, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved January 9, 2026, from [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2021). PubMed Central. Retrieved January 9, 2026, from [Link]
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Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. Retrieved January 9, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved January 9, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Retrieved January 9, 2026, from [Link]
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Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
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Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2019). NIH. Retrieved January 9, 2026, from [Link]
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Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Retrieved January 9, 2026, from [Link]
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Examples of pyrazole‐containing drugs and their pharmacological activities. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). MDPI. Retrieved January 9, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pyrazole Esters: A Comparative Analysis
Introduction
Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry and materials science.[1] The pyrazole nucleus is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] The inclusion of an ester functionality on the pyrazole ring provides a versatile handle for further synthetic modifications, making pyrazole esters highly valuable building blocks in drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic routes to pyrazole esters, offering insights into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of each method's strengths and weaknesses.
The Knorr Pyrazole Synthesis: A Classic Workhorse
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a widely used and reliable method for the preparation of pyrazoles and their derivatives.[2] The reaction involves the condensation of a β-ketoester with a hydrazine derivative, typically under acidic conditions.[2][3]
Reaction Mechanism and Rationale
The Knorr synthesis is a cyclocondensation reaction. The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the hydrazine with the more reactive ketone carbonyl of the β-ketoester to form a hydrazone intermediate.[2][3]
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[3]
The choice of an acid catalyst (e.g., acetic acid) is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[4][5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine
This protocol is adapted from a standard laboratory procedure for the Knorr synthesis.[2][3]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2][3]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][3]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the TLC indicates the complete consumption of the starting β-ketoester, add 10 mL of water to the hot, stirring reaction mixture to induce precipitation.[3]
-
Turn off the heat and allow the mixture to cool to room temperature while stirring to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
Advantages and Disadvantages
Advantages:
-
High Yields: The formation of a stable aromatic ring drives the reaction to completion, often resulting in high product yields.[2]
-
Rapid Reactions: The high reactivity of hydrazine generally leads to fast reaction times.[2]
-
Versatility: A wide range of β-ketoesters and hydrazine derivatives can be used, allowing for the synthesis of a diverse library of pyrazole esters.
Disadvantages:
-
Regioselectivity Issues: When using unsymmetrical β-ketoesters and substituted hydrazines, a mixture of two regioisomeric products can be formed, which may be difficult to separate.[6]
-
Toxicity of Reagents: Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
Multicomponent Synthesis: A One-Pot Approach to Pyrazole-4-Carboxylic Acid Esters
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation.[7] Several MCRs have been developed for the synthesis of pyrazole esters, with a common strategy involving the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[8]
Reaction Mechanism and Rationale
The mechanism of this three-component reaction can be viewed as a domino sequence:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate.
-
Michael Addition: The hydrazine then undergoes a Michael addition to the electron-deficient double bond of the intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the pyrazole ring.
-
Oxidation: The resulting dihydropyrazole is then oxidized to the aromatic pyrazole ester. In some protocols, an external oxidant is added, while in others, air or the reaction conditions facilitate the oxidation.[8]
Caption: General experimental workflow for a multicomponent synthesis of pyrazole esters.
Experimental Protocol: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives
This protocol is adapted from a procedure utilizing a magnetic ionic liquid as a recyclable catalyst.[8]
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Aldehyde (e.g., benzaldehyde) (10 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (10 mmol)
-
Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)
-
Oxygen (flow)
-
Ethyl acetate
-
Isopropanol
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), the aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).[8]
-
Introduce a slow stream of oxygen into the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, separate the magnetic ionic liquid catalyst from the product solution using an external magnet.
-
Wash the catalyst with ethyl acetate and dry it under a vacuum for reuse.
-
Evaporate the solvent from the product solution and recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.[8] Yields for this method are reported to be in the range of 75-92%.[8]
Advantages and Disadvantages
Advantages:
-
Efficiency and Atom Economy: MCRs are highly efficient, combining multiple steps into a single operation and incorporating most of the atoms from the starting materials into the final product.[7]
-
Green Chemistry: The use of recyclable catalysts and, in some cases, solvent-free or aqueous conditions aligns with the principles of green chemistry.[8]
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.[8]
Disadvantages:
-
Limited Regioselectivity Control: Depending on the substrates and reaction conditions, mixtures of regioisomers can sometimes be obtained.
-
Optimization Required: Finding the optimal reaction conditions (catalyst, solvent, temperature) for a specific set of reactants can require significant optimization.
1,3-Dipolar Cycloaddition: A Powerful Tool for Pyrazole Ester Synthesis
1,3-Dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[9] For the synthesis of pyrazole esters, common 1,3-dipoles include diazo compounds (like ethyl diazoacetate) and nitrile imines, while alkynes or alkenes serve as the dipolarophiles.[9][10]
Reaction Mechanism and Rationale
The mechanism of 1,3-dipolar cycloaddition is a concerted pericyclic reaction, although stepwise pathways can also operate under certain conditions.
-
With Diazoacetates: The reaction of ethyl diazoacetate with an alkyne proceeds through a concerted [3+2] cycloaddition to form a 3H-pyrazole intermediate, which then tautomerizes to the stable aromatic pyrazole.[10]
-
With Nitrile Imines: Nitrile imines are typically generated in situ from hydrazonoyl chlorides by treatment with a base. The nitrile imine then undergoes a rapid cycloaddition with a suitable dipolarophile.
The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.
Caption: General mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: Synthesis of Pyrazole-3,5-dicarboxylates from Ethyl Diazoacetate and an Alkyne
This protocol is adapted from a procedure using aqueous micellar catalysis.[10]
Materials:
-
Glycine ethyl ester hydrochloride (4.46 mmol)
-
Sodium nitrite (4.46 mmol)
-
TPGS-750-M/H2O (1.5 wt%)
-
Sulfuric acid (4 mol%)
-
Sodium carbonate
-
Methyl propiolate (2.98 mmol)
Procedure:
-
In an open reaction vessel, add a cold suspension of sodium nitrite (4.46 mmol) in 1.5 wt% TPGS-750-M/H2O (1 mL) dropwise to a suspension of glycine ethyl ester hydrochloride (4.46 mmol) in 1.5 wt% TPGS-750-M/H2O (6 mL) at 0°C.
-
After stirring for 30 minutes at 0°C, add sulfuric acid (0.227 mL, 4 mol%) dropwise and stir for an additional 30 minutes.
-
Add sodium carbonate (12.6 mg, 0.12 mmol) followed by methyl propiolate (0.264 mL, 2.98 mmol).[10]
-
Stir the reaction mixture for 20 hours at room temperature.
-
Work up the reaction as described in the literature to isolate the pyrazole dicarboxylate product. Yields are reported to be around 80%.[10]
Advantages and Disadvantages
Advantages:
-
High Regioselectivity: By careful choice of substrates and reaction conditions, high regioselectivity can often be achieved.[10]
-
Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be carried out under mild, often room temperature, conditions.
-
Broad Substrate Scope: A wide variety of 1,3-dipoles and dipolarophiles can be employed, providing access to a diverse range of substituted pyrazoles.
Disadvantages:
-
Handling of Diazo Compounds: Diazo compounds, such as ethyl diazoacetate, can be explosive and require careful handling. In situ generation is often preferred for safety.[10]
-
Availability of Starting Materials: Some substituted 1,3-dipoles and dipolarophiles may not be readily available and may require multi-step synthesis.
Vilsmeier-Haack Synthesis of Pyrazole-4-carboxylates
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It can be adapted for the synthesis of pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acids and subsequently esterified.[11][12] The reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of a substituted amide like DMF and an acid chloride like POCl₃).[11]
Reaction Mechanism and Rationale
-
Formation of the Vilsmeier Reagent: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.
-
Electrophilic Attack: The hydrazone acts as the nucleophile, and the Vilsmeier reagent acts as the electrophile in a cyclization-formylation sequence.
-
Cyclization and Aromatization: The reaction proceeds through a series of intermediates, ultimately leading to the formation of the pyrazole ring with a formyl group at the 4-position.
Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This is a general procedure that can be adapted for various substrates.[11]
Materials:
-
Substituted acetophenone phenylhydrazone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Cool a solution of the substituted acetophenone phenylhydrazone in DMF in an ice bath.
-
Add POCl₃ dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it, for example, at 60-70°C for several hours, monitoring the reaction by TLC.[13]
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The precipitated pyrazole-4-carbaldehyde can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Advantages and Disadvantages
Advantages:
-
Good Yields: The Vilsmeier-Haack reaction often provides good to excellent yields of the desired pyrazole-4-carbaldehydes.[12]
-
Readily Available Starting Materials: The starting materials, such as acetophenones, hydrazines, DMF, and POCl₃, are generally inexpensive and readily available.
Disadvantages:
-
Harsh Reagents: POCl₃ is a corrosive and moisture-sensitive reagent that must be handled with care.
-
Multi-step Process for Esters: This method yields a pyrazole-4-carbaldehyde, which requires a subsequent oxidation and esterification step to obtain the desired pyrazole ester, adding to the overall number of synthetic steps.
Comparative Analysis of Synthetic Routes
| Feature | Knorr Synthesis | Multicomponent Synthesis | 1,3-Dipolar Cycloaddition | Vilsmeier-Haack Synthesis |
| Starting Materials | β-Ketoester, Hydrazine | Aldehyde, β-Ketoester, Hydrazine | Diazo compound/Nitrile imine, Alkyne/Alkene | Hydrazone, DMF, POCl₃ |
| Typical Yields | High (often >80%)[2] | Good to Excellent (75-92%)[8] | Good to Excellent (up to 92%)[9] | Good to Excellent[12] |
| Reaction Conditions | Acid-catalyzed, heating[3] | Often catalyzed, mild to heating[8] | Often mild, can be catalyzed[10] | Heating, harsh reagents[11] |
| Regioselectivity | Can be an issue with unsymmetrical substrates[6] | Can be variable | Often high and predictable[10] | Generally good |
| Atom Economy | Good | Excellent | Good | Moderate (byproduct formation) |
| Operational Simplicity | Relatively simple | One-pot, simple workup[8] | Can be complex due to in situ generation of dipoles | Multi-step for esters |
| Key Advantages | Reliable, high yields, well-established | High efficiency, green, simple | High regioselectivity, mild conditions | Readily available starting materials |
| Key Disadvantages | Regioselectivity issues, toxic reagents | Optimization may be needed | Hazardous reagents (diazo compounds) | Harsh reagents, extra steps for esters |
Conclusion
The synthesis of pyrazole esters can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages.
-
The Knorr pyrazole synthesis is a classic and reliable method that often provides high yields, though regioselectivity can be a challenge.
-
Multicomponent reactions offer a highly efficient and environmentally friendly one-pot approach, which is particularly attractive for the rapid generation of molecular libraries.
-
1,3-Dipolar cycloaddition provides a powerful and often highly regioselective route to pyrazole esters, with the caveat that some of the reagents, such as diazo compounds, require careful handling.
-
The Vilsmeier-Haack reaction is a good option for the synthesis of pyrazole-4-carboxylates, although it requires a subsequent oxidation and esterification to obtain the final ester product.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired level of regiocontrol, and considerations of safety and environmental impact. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies for this important class of compounds.
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Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
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Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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ResearchGate. (2015). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Green Chemistry. (2005). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Retrieved from [Link]
-
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ResearchGate. (2015). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. Retrieved from [Link]
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Chem Help Asap. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
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-
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
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Ouci. (n.d.). 1,3-Dipolar cycloaddition of diazoacetate compounds to terminal alkynes promoted by Zn(OTf)2: an efficient way to the preparation of pyrazoles. Retrieved from [Link]
-
PMC. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
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PMC. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
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-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Pyrazole and its derivatives form the structural core of numerous therapeutic agents, making their reliable measurement a critical step in ensuring drug safety and efficacy. While a single, validated analytical method provides a snapshot of a compound's concentration, the reality of drug development often involves method transfers between laboratories, the introduction of new analytical technologies, or the need to compare data across different studies. This is where cross-validation of analytical methods becomes an indispensable practice.[1]
This guide provides an in-depth comparison of two common analytical techniques for pyrazole quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and details a robust framework for their cross-validation. The principles and protocols outlined here are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines, to ensure the integrity and comparability of analytical data throughout the drug development lifecycle.[2][3]
The Imperative of Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or with different instrumentation.[1] It is a critical component of analytical method lifecycle management and is essential in the following scenarios:
-
Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab, or between contract research organizations (CROs).[4]
-
Multi-site Studies: When clinical trials or manufacturing processes involve multiple sites that will be testing samples.[5]
-
Method Evolution: When a new analytical technology is introduced to replace an existing one.
-
Regulatory Submissions: To ensure data from different studies or labs can be compared and are considered reliable by regulatory bodies like the FDA.[6][7]
The ultimate goal of cross-validation is to demonstrate the interchangeability of analytical results, thereby ensuring data integrity and supporting critical decisions in drug development.[1]
Comparative Analysis of Analytical Techniques for Pyrazole Quantification
The choice of an analytical method for pyrazole quantification depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the stage of drug development. Here, we compare two widely used techniques: HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, which many pyrazole derivatives do.
-
Principle: The sample is injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is proportional to the peak area in the resulting chromatogram.[8]
-
Strengths:
-
Robustness and Reliability: HPLC-UV methods are generally rugged and provide consistent results.[9]
-
Cost-Effective: The instrumentation and operational costs are relatively low compared to mass spectrometry.
-
Wide Applicability: Suitable for a broad range of pyrazole derivatives with sufficient UV absorbance.[10][11][12]
-
-
Limitations:
-
Limited Selectivity: Co-eluting impurities or matrix components that also absorb at the analytical wavelength can interfere with the quantification.
-
Lower Sensitivity: Compared to LC-MS/MS, the sensitivity of HPLC-UV may be insufficient for trace-level analysis or for compounds with poor chromophores.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[13]
-
Principle: After separation by LC, the eluent is introduced into a mass spectrometer. The analyte molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.[14][15]
-
Strengths:
-
High Selectivity: The ability to monitor specific precursor-to-product ion transitions virtually eliminates interferences from co-eluting compounds and matrix components.[16]
-
High Sensitivity: LC-MS/MS can achieve significantly lower limits of quantification (LOQ) than HPLC-UV, making it ideal for bioanalysis, impurity profiling, and the analysis of low-dose formulations.[17]
-
Structural Information: Mass spectrometry can provide information about the molecular weight and structure of the analyte.
-
-
Limitations:
-
Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by co-eluting matrix components, potentially affecting accuracy and precision.
-
Higher Cost and Complexity: The instrumentation is more expensive to purchase and maintain, and method development can be more complex.
-
Throughput: While modern instruments are fast, the complexity of the technique can sometimes limit sample throughput compared to simpler HPLC-UV methods.
-
A Framework for Cross-Validation
A successful cross-validation study requires a well-defined protocol that outlines the objectives, procedures, and acceptance criteria.[4] The following sections provide a comprehensive guide to designing and executing a cross-validation study for pyrazole quantification methods.
Defining Acceptance Criteria
Before initiating any experimental work, clear and scientifically justified acceptance criteria must be established.[18][19] These criteria are typically based on the validation data of the original method and should be appropriate for the intended purpose of the analytical procedure.[20][21]
Table 1: Example Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Criteria |
| Accuracy | The mean recovery of spiked samples should be within 90.0% to 110.0%. |
| Precision | The Relative Standard Deviation (RSD) of replicate measurements should not be more than 15.0%. |
| Linearity | The coefficient of determination (r²) of the calibration curve should be ≥ 0.99.[22] |
| Inter-laboratory Comparison | The difference in the mean results between the two laboratories should not exceed 10.0%.[20] |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for a cross-validation study comparing an established HPLC-UV method with a newly developed LC-MS/MS method for pyrazole quantification.
1. Preparation and Characterization of Samples:
-
Select a minimum of three batches of the pyrazole-containing material (e.g., drug substance, drug product).
-
Prepare a set of quality control (QC) samples by spiking a known amount of the pyrazole reference standard into a representative matrix (e.g., placebo, biological fluid). These QCs should be prepared at a minimum of three concentration levels: low, medium, and high, covering the expected range of the samples.
-
Ensure all samples are homogenous and stable under the storage and handling conditions of the study.
2. Analysis of Samples:
-
The originating laboratory (Lab A) and the receiving laboratory (Lab B) should analyze the same set of samples using their respective analytical methods (HPLC-UV and LC-MS/MS).
-
Each laboratory should follow their validated standard operating procedure (SOP) for the analysis.
-
To assess precision, a minimum of six replicate preparations of a mid-level QC sample should be analyzed by each laboratory.
3. Data Analysis and Comparison:
-
The results from both laboratories should be statistically compared.
-
The primary parameters for comparison are the mean, standard deviation (SD), and relative standard deviation (RSD) of the results for each sample.[23]
-
The difference between the mean results obtained by the two laboratories should be calculated and compared against the pre-defined acceptance criteria.
-
Statistical tools such as the Student's t-test and F-test can be used to compare the means and variances of the two datasets.[24][25]
Data Presentation: Summarizing the Results
The results of the cross-validation study should be presented in a clear and concise manner. A summary table is an effective way to compare the performance of the two methods.
Table 2: Hypothetical Cross-Validation Data for Pyrazole Quantification
| Parameter | HPLC-UV (Lab A) | LC-MS/MS (Lab B) | % Difference | Acceptance Criteria | Pass/Fail |
| Accuracy (Mean Recovery %) | |||||
| Low QC (1 µg/mL) | 98.5% | 101.2% | 2.7% | 90.0% - 110.0% | Pass |
| Mid QC (10 µg/mL) | 100.2% | 99.5% | -0.7% | 90.0% - 110.0% | Pass |
| High QC (50 µg/mL) | 99.8% | 100.5% | 0.7% | 90.0% - 110.0% | Pass |
| Precision (% RSD) | |||||
| Mid QC (n=6) | 1.2% | 0.8% | - | ≤ 15.0% | Pass |
| Assay of Batch 1 (mg/g) | 99.5 | 99.8 | 0.3% | ≤ 10.0% | Pass |
| Assay of Batch 2 (mg/g) | 101.2 | 100.5 | -0.7% | ≤ 10.0% | Pass |
| Assay of Batch 3 (mg/g) | 98.9 | 99.2 | 0.3% | ≤ 10.0% | Pass |
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential for its successful implementation. The following diagram illustrates the key stages of the workflow.
Caption: Workflow for the cross-validation of analytical methods.
The Interplay of Key Validation Parameters
The success of a cross-validation study relies on a thorough understanding of the fundamental analytical validation parameters. The diagram below illustrates the logical relationships between these critical attributes.
Caption: Relationship between key analytical validation parameters.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of analytical methods is not merely a regulatory hurdle but a scientific necessity that underpins the reliability of data throughout the drug development process.[1][26] By systematically comparing the performance of different analytical techniques, such as HPLC-UV and LC-MS/MS, researchers and drug developers can ensure the consistency and interchangeability of their results. A well-designed and executed cross-validation study, guided by established regulatory principles and sound scientific judgment, provides the confidence needed to make informed decisions, accelerate development timelines, and ultimately deliver safe and effective medicines to patients.
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Benchmarking Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Performance Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the performance of the novel compound, Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, against established standards in key therapeutic areas. Given the broad spectrum of biological activities associated with pyrazole derivatives, this document outlines a multi-faceted evaluation strategy encompassing antimicrobial, anti-inflammatory, and cytotoxic potential.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for substitutions that can modulate activity towards a wide range of biological targets. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize new pyrazole-based entities and objectively assess their potential relative to industry-standard therapeutics.
Rationale for Comparative Benchmarking
Objective evaluation against "gold standard" compounds is a cornerstone of preclinical drug discovery. This approach not only provides a clear measure of a new chemical entity's (NCE) potency but also offers initial insights into its potential selectivity and therapeutic window. For this guide, we have selected three widely recognized standards, each representing a distinct and significant area of pharmacological intervention:
-
Ampicillin: A broad-spectrum β-lactam antibiotic used as a standard for antibacterial screening.[1][2]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a key class of anti-inflammatory agents.[3][4]
-
Doxorubicin: A potent anthracycline antibiotic widely used as a reference compound in anticancer research.[5][]
By benchmarking this compound against these agents, we can generate a robust, multi-dimensional performance profile.
Comparative Performance Analysis (Hypothetical Data)
As this compound is a novel compound, the following data is presented hypothetically to illustrate the benchmarking process. Researchers should generate their own experimental data by following the protocols outlined in Section 4.
Antimicrobial Activity
The Kirby-Bauer disk diffusion method provides a qualitative and widely used preliminary assessment of antimicrobial efficacy.[7][8]
Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Organism | This compound (10 µ g/disk ) | Ampicillin (10 µ g/disk ) | Interpretation |
| Staphylococcus aureus (ATCC 25923) | 18 | 29 | Moderate Activity |
| Escherichia coli (ATCC 25922) | 14 | 19 | Limited Activity |
Anti-inflammatory Potential
The inhibition of pro-inflammatory mediators is a key indicator of anti-inflammatory activity. Here, we assess the inhibition of COX-2, a pivotal enzyme in the inflammatory cascade.[3][9]
Table 2: In Vitro COX-2 Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 5.2 |
| Celecoxib | 0.04 |
Cytotoxic (Anticancer) Activity
The MTT assay is a standard colorimetric assay for assessing the cytotoxic potential of a compound against cancer cell lines by measuring metabolic activity.[10][11]
Table 3: Comparative Cytotoxicity against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| This compound | 25.8 | 32.1 |
| Doxorubicin | 0.5 | 0.2 |
Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.[12][13]
Table 4: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µg/mL) |
| This compound | 45.3 |
| Ascorbic Acid (Standard) | 5.8 |
Mechanistic Insights and Workflow Diagrams
Understanding the mechanism of action of the standard compounds provides a crucial context for interpreting the performance of the test compound.
Standard Compound Mechanisms
-
Ampicillin: Functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][14] This disruption leads to a weakened cell wall and subsequent cell lysis.[1][2]
-
Celecoxib: A selective COX-2 inhibitor that blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4][15] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][9]
-
Doxorubicin: Has a multi-faceted mechanism of action. It intercalates into DNA, disrupting DNA replication and transcription.[5][16] It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks.[5][17] Additionally, doxorubicin generates reactive oxygen species, contributing to its cytotoxicity.[16][18]
Experimental Workflow Diagrams
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be strictly adhered to.
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
-
Disk Application: Using sterile forceps, place paper disks impregnated with the test compound (this compound) and the standard (Ampicillin) onto the inoculated agar surface. Ensure the disks are placed firmly to make complete contact with the agar.[8]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). Compare the results to established interpretive criteria.[19]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[20][21]
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and the standard (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of a compound.[12][23]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.[12] Prepare a stock solution of the test compound and the standard (Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).[12]
-
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to triplicate wells.[12]
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently.[12]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[13]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[12] Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This guide establishes a robust framework for the initial characterization of this compound. The outlined protocols for antimicrobial, anti-inflammatory, and cytotoxic evaluation provide a clear pathway for generating comparative data against industry-accepted standards.
The hypothetical data presented herein suggests that while the novel compound may possess moderate antimicrobial and antioxidant properties, its anti-inflammatory and cytotoxic activities are significantly lower than the selective inhibitor Celecoxib and the potent chemotherapeutic Doxorubicin, respectively.
It is imperative for researchers to conduct these experiments to generate actual data. Subsequent steps should include secondary screens to elucidate the specific mechanism of action, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling to assess the compound's drug-like properties. This structured, data-driven approach is essential for making informed decisions in the progression of a novel chemical entity through the drug discovery pipeline.
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A Senior Application Scientist's Guide to Replicating Pyrazole Synthesis Protocols
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." From blockbuster anti-inflammatory drugs like Celecoxib to vital agrochemicals and materials science applications, the pyrazole motif is ubiquitous.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures. Instead, we will dissect and compare two seminal, yet distinct, protocols for pyrazole synthesis: the classic Knorr Pyrazole Synthesis and a contemporary Four-Component Reaction (4CR) . Our focus is on replicability, troubleshooting, and understanding the causal factors that govern success in the laboratory. We will provide the "why" behind the "how," grounded in mechanistic principles and field-proven experience.
Strategy 1: The Classic Workhorse - Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] Its simplicity and versatility have made it an indispensable tool in heterocyclic chemistry.[5][6]
Mechanistic Underpinnings
The Knorr synthesis is typically an acid-catalyzed reaction.[5][6][7] The mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and is accelerated by a catalytic amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[8]
-
Intramolecular Cyclization: The resulting hydrazone intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[5][6]
-
Dehydration: The cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.[5][6][8]
A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[5] The outcome is governed by the steric and electronic properties of both reactants and the reaction pH.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Replicable Protocol: Synthesis of a Pyrazolone Derivative
This protocol details the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[8]
Objective: To synthesize 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Deionized Water (10 mL)
-
20-mL Scintillation Vial, Stir Bar, Hot Plate
Experimental Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6][8]
-
Scientist's Insight: Using a slight excess of hydrazine hydrate helps to drive the reaction to completion. However, be aware that hydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6][8]
-
Scientist's Insight: 1-Propanol is chosen as a solvent that can dissolve the reactants and tolerate the heating temperature. The acetic acid serves as the essential acid catalyst to promote the condensation.
-
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[6][8]
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6][8] Spot the starting material (ethyl benzoylacetate) as a reference. The reaction is complete when the starting material spot is completely consumed.
-
Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[6][8]
-
Scientist's Insight: The product is insoluble in water. Adding water to the hot solution induces precipitation of the crude product.
-
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate complete crystallization.[6][8]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[8] Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry.[6] For higher purity, the product can be recrystallized from ethanol.[6]
Characterization and Verification:
-
Melting Point: Determine the melting range of the dried product and compare it to the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic peaks for the aromatic protons and the pyrazolone ring protons.
Strategy 2: The Modern Approach - Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a powerful tool in modern organic chemistry.[9] They offer significant advantages in terms of efficiency, atom economy, and reduced waste, aligning with the principles of green chemistry.[9][10]
Mechanistic Rationale
The beauty of MCRs lies in their convergent nature. Instead of isolating intermediates, the reaction proceeds through a cascade of bond-forming events. A common four-component synthesis of pyranopyrazoles, a fused pyrazole system, involves an aldehyde, malononitrile, a β-ketoester, and hydrazine.[11][12]
-
Knoevenagel Condensation: The reaction often begins with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene (an arylidene malononitrile).
-
Pyrazolone Formation: Concurrently, the β-ketoester and hydrazine react (via a Knorr-type mechanism) to form a pyrazolone intermediate in situ.[11]
-
Michael Addition: The pyrazolone anion then acts as a nucleophile in a Michael addition to the arylidene malononitrile.
-
Cyclization & Tautomerization: The resulting intermediate undergoes a final intramolecular cyclization and tautomerization to yield the stable, densely substituted pyranopyrazole product.[12]
Caption: Experimental workflow for a four-component pyrazole synthesis.
Replicable Protocol: Four-Component Synthesis of a Pyranopyrazole
This protocol describes a simple and efficient synthesis of a pyranopyrazole derivative under neat (solvent-free) conditions.[10]
Objective: To synthesize 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Hydrazine Hydrate (1 mmol)
-
Mortar and Pestle or small reaction vial
Experimental Procedure:
-
Reactant Combination: In a mortar or a small vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).[10]
-
Grinding/Mixing (Neat Conditions): Grind the mixture with a pestle at room temperature for the time specified in the source literature (typically 5-15 minutes). Alternatively, if using a vial, stir the mixture vigorously. The reaction is often exothermic, and the mixture may solidify.
-
Scientist's Insight: This solvent-free approach is a hallmark of green chemistry.[13] The mechanical energy from grinding facilitates the reaction. The absence of solvent simplifies work-up and reduces environmental impact.
-
-
Work-up: After the reaction is complete (indicated by solidification or TLC), add ethanol to the solid mass and stir.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials. The product is often obtained in high purity, but can be recrystallized if necessary.[10]
Characterization and Verification (Self-Validation):
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The IR spectrum should show a characteristic nitrile (C≡N) stretch. The ¹H NMR will confirm the presence of the aromatic, pyrazole, and pyran ring protons.
-
Yield Calculation: Calculate the percent yield. MCRs often provide excellent yields.[14]
Comparative Analysis: Knorr vs. Multicomponent Synthesis
The choice of synthetic strategy depends on the specific target molecule, desired scale, and available resources. Here is a comparative summary:
| Feature | Knorr Pyrazole Synthesis | Four-Component Reaction (4CR) |
| Complexity | Low; typically two components. | Higher; three or more components in one pot. |
| Efficiency | Good, but requires sequential steps for complex targets. | High; cascade reaction avoids intermediate isolation.[9] |
| Atom Economy | Moderate; loses two molecules of water. | Excellent; most atoms are incorporated into the final product. |
| Yields | Generally good to high.[8] | Often excellent.[10][14] |
| Conditions | Often requires heating and a solvent.[6] | Can often be performed at room temperature, sometimes solvent-free.[10][14] |
| Green Chemistry | Moderate; can be improved with greener solvents. | High; often solvent-free, energy-efficient, and atom-economical.[13] |
| Product Scope | Broad; synthesizes the core pyrazole ring. | Produces highly functionalized, complex heterocyclic systems. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Incorrect temperature- Impure starting materials- Insufficient reaction time | - Use fresh acid/base catalyst.- Optimize reaction temperature.- Purify or verify starting materials.- Monitor reaction by TLC to ensure completion. |
| Formation of Regioisomers (Knorr) | - Use of an unsymmetrical 1,3-dicarbonyl. | - Modify reaction conditions (pH, solvent) to favor one isomer.- Use a symmetrical dicarbonyl if possible.- Separate isomers using column chromatography. |
| Side Product Formation | - Self-condensation of reactants.- Dimerization or polymerization.- Incorrect stoichiometry. | - Ensure slow, controlled addition of reagents.- Maintain proper reaction temperature.- Accurately measure all reactants. |
| Incomplete Reaction (MCR) | - Poor mixing in neat conditions.- Low reactivity of a specific component (e.g., sterically hindered aldehyde). | - Ensure thorough grinding/stirring.- Add a small amount of a suitable catalyst (e.g., piperidine, L-proline).- Gently warm the reaction mixture. |
Conclusion
Both the Knorr synthesis and multicomponent reactions represent powerful and reliable methods for accessing the valuable pyrazole scaffold. The Knorr synthesis remains a foundational and robust method for creating the core pyrazole ring system. In contrast, MCRs offer a modern, highly efficient, and environmentally conscious pathway to rapidly assemble complex, drug-like molecules in a single step.
Successful replication of these protocols hinges not just on following the steps, but on understanding the underlying principles of reactivity, catalysis, and reaction kinetics. By employing in-process controls like TLC for self-validation and being prepared to troubleshoot common issues, researchers can confidently and efficiently synthesize the pyrazole derivatives needed to advance their scientific and drug development objectives.
References
- Benchchem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PMC - NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- Journal of the American Chemical Society. (2020, February 11). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
- Longdom Publishing. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles.
- Slideshare. (n.d.). knorr pyrazole synthesis.
- ACS Publications. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
- ResearchGate. (2025, August 7). Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction.
- Taylor & Francis Online. (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
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The Regioisomeric Divide: A Head-to-Head Comparison of Pyrazole Isomers in Biological Assays
For researchers and drug development professionals, the pyrazole scaffold is a well-established and versatile building block in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, the nuanced-yet-critical impact of isomerism on the biological activity of pyrazole derivatives is often a pivotal factor in drug design and discovery. This guide provides an in-depth, head-to-head comparison of pyrazole isomers, supported by experimental data, to illuminate how subtle structural changes can lead to profound differences in biological outcomes.
At the heart of this exploration is the differential activity of pyrazole regioisomers, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3] The renowned anti-inflammatory drug, Celecoxib, is a testament to the therapeutic potential of the pyrazole scaffold as a selective COX-2 inhibitor.[4]
The Decisive Impact of Regioisomerism on COX-2 Inhibition
The spatial arrangement of substituents on the pyrazole ring is a critical determinant of its interaction with the target protein. A compelling example of this is seen in the comparison of 1,5-diarylpyrazole and 1,3-diarylpyrazole regioisomers as COX-2 inhibitors. Research has shown that the 1,5-disubstituted pattern is crucial for potent and selective COX-2 inhibition in certain classes of pyrazole-based compounds.[5]
A study on a series of 1,5-diarylpyrazoles led to the discovery of Celecoxib (SC-58635), a potent and selective COX-2 inhibitor.[5] In contrast, the corresponding 1,3-regioisomer of a closely related analog (SC-58125) was found to be devoid of both COX-1 and COX-2 activity.[5] This stark difference in activity underscores the importance of precise substituent placement for effective binding to the enzyme's active site.
Quantitative Comparison of Pyrazole Regioisomers
| Compound/Isomer | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| SC-58635 (Celecoxib) | COX-1 | 15 | 30 | [5][6] |
| COX-2 | 0.04 | |||
| 1,3-Regioisomer of SC-58125 | COX-1 | >100 | Inactive | [5] |
| COX-2 | >100 | Inactive | [5] |
This data clearly illustrates that a simple shift in the position of an aryl group on the pyrazole core can completely abrogate its biological activity. The 1,5-diaryl substitution pattern allows for the optimal orientation of the molecule within the hydrophobic pocket of the COX-2 enzyme, a feature that is lost in the 1,3-diaryl isomer.[7]
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of such comparative studies, standardized and validated biological assays are paramount. Below are detailed protocols for two key assays used to evaluate the anti-inflammatory and cytotoxic potential of pyrazole isomers.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This activity is measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, resulting in a colored product that can be quantified spectrophotometrically.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving Tris base in deionized water and adjusting the pH with HCl.[8]
-
Hematin Stock Solution (10 mM): Dissolve hematin in a small amount of 0.1 M NaOH and dilute with Tris-HCl buffer.[8]
-
COX-1 and COX-2 Enzyme Solutions: Prepare fresh dilutions of the enzymes in Tris-HCl buffer.
-
Arachidonic Acid Stock Solution (10 mM): Dissolve in ethanol.[8]
-
TMPD Stock Solution (10 mM): Dissolve in DMSO.[8]
-
Test Compounds and Positive Control (e.g., Celecoxib): Prepare stock solutions in DMSO and make serial dilutions.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Tris-HCl buffer to each well.[8]
-
Add 10 µL of Hematin (final concentration 1 µM).[8]
-
Add 10 µL of COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound or positive control at various concentrations (use DMSO for the vehicle control).
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).[8]
-
-
Data Analysis:
-
Measure the increase in absorbance at 590 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Experimental Workflow for COX Inhibition Assay
Caption: Workflow of the in vitro COX inhibition assay.
MTT Assay for Cytotoxicity Assessment
This assay is crucial for determining whether the observed activity of a compound is due to specific enzyme inhibition or general cellular toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HT-29 colon cancer cells) in complete medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]
-
-
Cell Treatment:
-
Prepare serial dilutions of the pyrazole isomers in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C.[9]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
The COX-2 Signaling Pathway in Inflammation
The rationale for targeting COX-2 in inflammation stems from its central role in the production of prostaglandins, which are key mediators of the inflammatory response.
COX-2 Signaling Cascade
Caption: Simplified COX-2 signaling pathway in inflammation.
Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), activate intracellular signaling cascades, including the NF-κB and MAPK pathways.[11] These pathways converge on the nucleus to promote the transcription of the COX-2 gene, leading to increased levels of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, most notably prostaglandin E2 (PGE2).[12] PGE2 is a potent mediator of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors, which leads to the classic signs of inflammation: redness, swelling, heat, and pain.
Selective COX-2 inhibitors, such as the 1,5-diarylpyrazole Celecoxib, bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby reducing the production of pro-inflammatory prostaglandins.[3] The selectivity of these inhibitors for COX-2 over the constitutively expressed COX-1 isoform is key to their improved gastrointestinal safety profile.
Conclusion
The stark contrast in the biological activity of pyrazole regioisomers serves as a powerful reminder of the importance of stereochemistry in drug design. The case of 1,5- versus 1,3-diarylpyrazoles in COX-2 inhibition highlights that even subtle changes in molecular architecture can have a profound impact on target engagement and therapeutic efficacy. For researchers in the field, a thorough understanding of these structure-activity relationships, validated by robust biological assays, is essential for the rational design of novel and effective pyrazole-based therapeutics.
References
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Simon, L. S. (2003). Celecoxib: a selective cyclooxygenase-2 inhibitor. [Link]
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Roche. (n.d.). MTT Assay Protocol. [Link]
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Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 5, 85. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. (2025). ResearchGate. [Link]
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Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2025). ResearchGate. [Link]
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Surh, Y. J., et al. (2005). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PMC. [Link]
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Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1108252. [Link]
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Wikipedia. (2023, December 12). Cyclooxygenase-2 inhibitor. [Link]
-
Geus, S. J., et al. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 21(9), 1463-1479. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Abstract
This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MOA) of novel small molecules, using Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate as a case study. Recognizing that many novel compounds have uncharacterized biological activity, we begin by leveraging the known pharmacology of the pyrazole scaffold to hypothesize a target. Pyrazole derivatives are well-documented as potent modulators of kinase signaling pathways involved in inflammation.[1][2][3][4][5] Based on this, we postulate that this compound is an inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), a critical node in cellular stress and inflammatory responses.[6][7][8][9] This guide details a multi-tiered experimental workflow to rigorously test this hypothesis, from initial biochemical target engagement to cellular pathway modulation and functional phenotypic outcomes. We objectively compare its potential performance against established p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796), providing the experimental protocols and data interpretation frameworks necessary for a thorough validation campaign.
Introduction: The Pyrazole Scaffold and a Hypothesis-Driven Approach
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer agents.[1][3] Its prevalence is due to its versatile structure, which allows for diverse biological activities. When encountering a novel pyrazole derivative like this compound, a logical starting point is to hypothesize its MOA based on the activities of its chemical class.
A significant number of pyrazole-containing compounds function as inhibitors of protein kinases.[10][11] One of the most critical kinase signaling hubs, particularly in inflammation, is the p38 MAPK pathway.[6][7][8][9][12] This pathway is activated by stress stimuli and pro-inflammatory cytokines, leading to the production of downstream effectors like TNF-α and IL-6.[13] Therefore, we posit the following testable hypothesis:
Hypothesis: this compound (hereafter referred to as "Pyra-3C") acts as a direct inhibitor of the p38α MAPK ATP-binding site, leading to the suppression of downstream inflammatory signaling.
To validate this, we will compare Pyra-3C's performance against two well-characterized p38 MAPK inhibitors with distinct mechanisms:
-
SB203580: A classic, potent, ATP-competitive inhibitor of p38α and p38β.[13][14][15] It serves as a benchmark for direct kinase inhibition.
-
Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a site adjacent to the ATP pocket, inducing a conformational change that prevents ATP binding.[14][16][17][18][19][20] This provides a comparison for a different mode of inhibition.
The Hypothesized Signaling Pathway: p38 MAPK
The p38 MAPK cascade is a three-tiered system where a MAPKKK (e.g., TAK1) phosphorylates a MAPKK (e.g., MKK3/6), which in turn phosphorylates p38 MAPK at residues Thr180 and Tyr182 for activation.[9][21] Activated p38 then phosphorylates downstream substrates, including transcription factors and other kinases, driving inflammatory responses.[12]
Caption: Hypothesized p38 MAPK signaling pathway and the inhibitory target of Pyra-3C.
The Experimental Validation Workflow: A Multi-Tiered Approach
A robust MOA validation requires a logical progression from direct, biochemical evidence to more complex cellular and functional confirmation. We will employ a four-tiered strategy to systematically interrogate the interaction of Pyra-3C with the p38 MAPK pathway.
Caption: The four-tiered workflow for validating the mechanism of action.
Tier 1: Biochemical Validation of Direct Target Engagement
Objective: To determine if Pyra-3C directly binds to and inhibits purified p38α MAPK enzyme and to assess its selectivity.
Experiment 1.1: Kinase Inhibition Assay (IC50 Determination)
We will use the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[22][23] Lower luminescence indicates higher kinase activity (more ATP consumed).
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). Prepare recombinant human p38α MAPK and a suitable substrate (e.g., Myelin Basic Protein, MBP) in this buffer.
-
Compound Dilution: Perform a serial dilution of Pyra-3C, SB203580, and Doramapimod (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution to wells. Add 10 µL of a 2X kinase/substrate mix. Initiate the reaction by adding 10 µL of a 2X ATP solution (final concentration at Km for ATP). Incubate at room temperature for 60 minutes.
-
Detection: Add 25 µL of Kinase-Glo® Reagent to each well. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.[24]
Experiment 1.2: Target Binding Assay
To confirm direct binding and distinguish between ATP-competitive and allosteric inhibitors, we will use the LanthaScreen™ Eu Kinase Binding Assay.[25][26][27][28] This is a TR-FRET assay where a europium-labeled antibody binds the kinase and a fluorescently-labeled ATP-competitive tracer binds to the ATP pocket.[25][28] Compound binding displaces the tracer, causing a loss of FRET.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Setup: In a 384-well plate, add 4 µL of serially diluted compound.
-
Add Kinase/Antibody: Add 8 µL of a 2X solution containing GST-tagged p38α MAPK and a Eu-labeled anti-GST antibody.
-
Add Tracer: Add 4 µL of a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Incubation & Reading: Incubate for 60 minutes at room temperature. Read TR-FRET on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).[28]
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates tracer displacement.
Expected Data & Interpretation:
| Compound | Kinase-Glo® IC50 (nM) | LanthaScreen™ IC50 (nM) | Hypothesized MOA |
| Pyra-3C | [Experimental Data] | [Experimental Data] | ATP-Competitive |
| SB203580 | ~500[14] | ~300 | ATP-Competitive |
| Doramapimod | ~38 (p38α)[17] | >10,000 | Allosteric (Does not displace ATP-site tracer) |
-
Causality: If Pyra-3C shows a potent IC50 in both assays, it strongly supports a direct, ATP-competitive binding mode, similar to SB203580. If it is potent in the Kinase-Glo® (activity) assay but weak in the LanthaScreen™ (binding) assay, it might suggest an allosteric mechanism like Doramapimod.[19][25]
Tier 2: Cellular Target Engagement
Objective: To confirm that Pyra-3C can enter intact cells and bind to its p38α MAPK target in a physiological context.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[29][30][31][32][33] We will measure the amount of soluble p38α MAPK remaining after heating cell lysates treated with the compounds.
Protocol:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., THP-1 human monocytes) and treat with a high concentration of Pyra-3C (e.g., 10 µM), SB203580, Doramapimod, or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for p38α MAPK.
-
Analysis: Quantify band intensities. Plot the percentage of soluble p38α MAPK versus temperature. A rightward shift in the melting curve for a compound-treated sample indicates target stabilization.[30]
Expected Data & Interpretation:
A successful result will show that cells treated with Pyra-3C, SB203580, or Doramapimod maintain soluble p38α MAPK at higher temperatures compared to the vehicle control. This provides direct evidence of target engagement in a cellular environment.
Tier 3: Cellular Pathway Modulation
Objective: To determine if Pyra-3C's engagement with p38α MAPK leads to the inhibition of its downstream signaling cascade.
Experiment 3.1: Western Blot for Phospho-p38
We will measure the phosphorylation status of p38 MAPK at Thr180/Tyr182, which is required for its activation.[9][21] A true inhibitor of the p38 pathway should reduce the phosphorylation of its downstream substrates, not p38 itself (as MKK3/6 are upstream). We will therefore also probe for a downstream substrate, such as phospho-MAPKAPK-2 (MK2).
Protocol:
-
Cell Culture & Treatment: Seed THP-1 cells. Pre-treat with varying concentrations of Pyra-3C, SB203580, or Doramapimod for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.[34]
-
Lysis: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST.
-
Antibody Incubation: Probe membranes overnight at 4°C with primary antibodies against:
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate for detection.
Expected Data & Interpretation:
| Treatment | p-p38 Level | p-MK2 Level | Interpretation |
| LPS + Vehicle | High | High | Pathway Activated |
| LPS + Pyra-3C | High | Low | Downstream inhibition confirmed |
| LPS + SB203580 | High | Low | Downstream inhibition confirmed |
| LPS + Doramapimod | Low[17] | Low | Upstream activation blocked |
-
Causality: SB203580 and other ATP-competitive inhibitors block the kinase's catalytic activity but do not prevent its phosphorylation by upstream kinases.[13] Therefore, seeing high p-p38 but low p-MK2 is the expected signature for an ATP-competitive inhibitor like our hypothesized Pyra-3C. Doramapimod, however, can impair the phosphorylation of p38 by its upstream kinase, MKK6, leading to a reduction in both p-p38 and p-MK2.[16][17] This experiment is crucial for differentiating the precise mode of inhibition within the pathway.
Tier 4: Functional Phenotypic Outcome
Objective: To verify that inhibiting p38 MAPK signaling with Pyra-3C produces the expected anti-inflammatory biological effect.
Experiment 4.1: TNF-α Release Assay
The production and release of the pro-inflammatory cytokine TNF-α is a key downstream consequence of p38 MAPK activation.[38][39] We will measure the amount of TNF-α secreted by LPS-stimulated THP-1 cells.
Protocol:
-
Cell Culture & Treatment: Differentiate THP-1 monocytes into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).[40]
-
Inhibition: Pre-treat the differentiated cells with serial dilutions of Pyra-3C, SB203580, or Doramapimod for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and incubate for 4-6 hours.[34]
-
Sample Collection: Collect the cell culture supernatant.
-
Detection: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA or AlphaLISA kit according to the manufacturer's protocol.[40][41]
-
Analysis: Calculate the EC50 value for the inhibition of TNF-α release for each compound.
Expected Data & Comparison:
| Compound | TNF-α Inhibition EC50 (nM) | Correlation with IC50 |
| Pyra-3C | [Experimental Data] | Strong |
| SB203580 | ~300-500[14] | Strong |
| Doramapimod | ~20[16] | Strong |
-
Trustworthiness: A strong correlation between the biochemical IC50 (Tier 1), pathway inhibition (Tier 3), and the functional EC50 (Tier 4) creates a self-validating system. It provides high confidence that the observed phenotypic effect (reduced inflammation) is indeed caused by the direct inhibition of the hypothesized target (p38α MAPK).
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy to validate the hypothesized mechanism of action of this compound (Pyra-3C) as a p38α MAPK inhibitor. By progressing from direct biochemical assays to cellular target engagement, pathway analysis, and functional outcomes, researchers can build a comprehensive and defensible data package. The objective comparison with benchmark inhibitors like SB203580 and Doramapimod provides crucial context for its potency and specific mode of inhibition.
If the experimental data supports the hypothesis, subsequent steps would include comprehensive selectivity profiling against a broad panel of kinases, detailed pharmacokinetic and pharmacodynamic studies, and eventual testing in in vivo models of inflammation. This structured, hypothesis-driven approach is fundamental to advancing novel chemical entities from discovery to potential therapeutic candidates.
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ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
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Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Taylor & Francis Online. Available from: [Link]
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Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]
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Chander, S., et al. (2012). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]
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Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed. Available from: [Link]
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Wójcik-Pszczoła, K., et al. (2020). SB203580—A Potent p38 MAPK Inhibitor—Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. Available from: [Link]
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Zhang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. Available from: [Link]
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Chen, Y. C., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. Available from: [Link]
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Li, X., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link. Available from: [Link]
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Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Available from: [Link]
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ResearchGate. (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Available from: [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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IUF Leibniz Research Institute for Environmental Medicine. Detection of cytokine release in THP-1 cells. Available from: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Delsaux, N., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. NIH. Available from: [Link]
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Biocompare. Phospho-p38 - Western Blot | Biocompare Antibody Review. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. As professionals in research, development, and laboratory sciences, it is our collective responsibility to manage chemical waste in a manner that ensures personnel safety and environmental protection. The following procedures are synthesized from established regulatory standards and best practices in chemical handling.
Foundational Principle: Hazard Assessment and Waste Classification
Based on data from analogous compounds, this chemical should be treated as hazardous chemical waste .[1][2] Under no circumstances should it be disposed of down the drain or in regular solid waste streams, as this can lead to environmental contamination.[1] The U.S. Environmental Protection Agency (EPA) establishes regulations for hazardous waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such chemicals in regular trash or sewer systems.[5][6][7]
The first critical step is to perform a hazardous waste determination in the laboratory as soon as the material is designated as waste.[8] This involves identifying its characteristics, such as potential ignitability, corrosivity, reactivity, or toxicity.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, ensuring adequate personal protection is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous materials.[9]
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (ANSI Z87.1 or EN 166 compliant).[10][11] | Protects against accidental splashes and contact with dust or vapors that could cause serious eye irritation.[11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[10] | Prevents skin contact, as similar compounds are known to cause skin irritation.[11] Always dispose of contaminated gloves after use.[10] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. Contaminated clothing must be removed and washed before reuse.[10] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][12] | Minimizes inhalation of any vapors or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound, whether it is residual material, contaminated items, or spill cleanup waste.
Step 1: Waste Segregation Isolate the waste at the point of generation.[5] Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes must be kept separate to avoid dangerous chemical reactions.[13] For instance, acids should be segregated from bases, and oxidizers from flammable liquids.[13][14]
Step 2: Containerization Select a suitable waste container. The container must be:
-
Chemically Compatible: It should not react with or be degraded by the pyrazole compound. High-density polyethylene (HDPE) or glass containers are often suitable.[8][15]
-
Leak-Proof: The container must have a secure, tightly fitting lid to prevent spills and the release of vapors.[5]
-
In Good Condition: Free from cracks, rust, or other damage.[5]
Place the waste into your chosen container. For solid waste, this includes the chemical itself as well as contaminated items like gloves, weigh boats, or absorbent pads.[15] Do not overfill the container; a headspace of at least 10% is recommended to accommodate expansion.[15]
Step 3: Labeling Properly label the waste container immediately.[8][13] OSHA's Hazard Communication Standard and EPA regulations require clear identification of hazardous waste.[16] The label must include:
-
The full chemical name: "This compound ".
-
The approximate quantity or concentration.
-
The date when the first waste was added to the container (accumulation start date).[7]
-
Relevant hazard pictograms if known (e.g., irritant).[13]
Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be:
-
Secure and Under Control: Located at or near the point of generation and under the control of laboratory personnel.[5]
-
Ventilated: To prevent the buildup of fumes.[14]
-
Segregated: Away from incompatible materials.[14]
-
Contained: Use secondary containment (such as a spill pallet or tray) to capture any potential leaks.[5][14]
Step 5: Arranging for Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8] Provide them with the complete chemical name and any available safety information. Generators of hazardous waste are legally responsible for its proper disposal from generation to its final destination.[1][8]
Emergency Procedures: Small Spill Response
In the event of a small spill, follow your laboratory's established spill response procedure.[1]
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover and contain the spill.[10]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label and Store: Seal, label, and store the container as described in the disposal protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
